molecular formula C20H32O3 B049644 19(R)-HETE CAS No. 115461-39-7

19(R)-HETE

Número de catálogo: B049644
Número CAS: 115461-39-7
Peso molecular: 320.5 g/mol
Clave InChI: XFUXZHQUWPFWPR-PCYSVGMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

19(R)-Hete (19(R)-Hydroxyeicosatetraenoic acid) is a stereospecific enantiomer of a hydroxyepoxide eicosanoid, primarily formed via the cytochrome P450 (CYP) pathway from arachidonic acid. This specific 19(R) configuration is critical for its biological activity and function as a lipid mediator in numerous physiological and pathophysiological processes. Its primary research value lies in the study of vascular biology and inflammation, where it has been identified as a potent vasodilator and modulator of vascular tone, often acting as a counter-regulatory metabolite to vasoconstrictive eicosanoids. Researchers utilize this compound to investigate its mechanism of action, which includes potential interactions with G-protein coupled receptors (GPCRs) and the transient receptor potential vanilloid 1 (TRPV1) channel, influencing calcium signaling and downstream inflammatory cascades. Furthermore, its role in the renal and pulmonary systems, particularly in hypertension and vascular remodeling, makes it a compound of significant interest for cardiovascular and metabolic disease research. This high-purity compound is an essential tool for elucidating complex eicosanoid networks, studying receptor-ligand interactions, and advancing our understanding of lipid-based signaling in human health and disease.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXZHQUWPFWPR-PCYSVGMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347559
Record name 19(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115461-39-7
Record name 19(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

19(R)-HETE synthesis from arachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 19(R)-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the metabolism of arachidonic acid (AA). These molecules play critical roles in a variety of physiological and pathophysiological processes, including inflammation, vascular tone regulation, and cell signaling. Among the various HETE regio- and stereoisomers, this compound has garnered significant interest for its specific biological activities, most notably its ability to antagonize the effects of the potent vasoconstrictor, 20-HETE.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from arachidonic acid, detailing the enzymatic pathways, quantitative data, experimental protocols, and key signaling interactions.

Enzymatic Synthesis of this compound from Arachidonic Acid

The primary route for the conversion of arachidonic acid to 19-HETE is through the action of Cytochrome P450 (CYP) enzymes, which catalyze the ω-1 hydroxylation of the fatty acid chain.[3][4]

Key Enzymes and Regioselectivity

Several CYP isoforms can metabolize arachidonic acid, but specific enzymes are responsible for the production of 19-HETE.

  • Cytochrome P450 2E1 (CYP2E1): This is a key and well-characterized enzyme in the synthesis of 19-HETE.[3][5] When reconstituted, CYP2E1 metabolizes arachidonic acid to produce 19-HETE as a major metabolite, accounting for approximately 46% of the total products.[3][4] Critically, the hydroxylation is not stereospecific, yielding a mixture of enantiomers: approximately 70% 19(S)-HETE and 30% this compound.[3][4]

  • Other CYP Isoforms: Members of the CYP4A and CYP4F families are also known to produce HETEs, primarily the ω-hydroxylation product 20-HETE, but they can also generate smaller quantities of 19-HETE.[6]

The enzymatic reaction involves the activation of molecular oxygen by the heme center of the CYP enzyme and the insertion of one oxygen atom into the C-19 position of arachidonic acid.

synthesis_pathway AA Arachidonic Acid CYP2E1 CYP2E1 (+ NADPH, O₂) AA->CYP2E1 ω-1 Hydroxylation HETE_mix 19-HETE Mixture CYP2E1->HETE_mix S_HETE 19(S)-HETE (~70%) HETE_mix->S_HETE R_HETE This compound (~30%) HETE_mix->R_HETE

Figure 1: Enzymatic synthesis of this compound from arachidonic acid by CYP2E1.

Quantitative Data on Enzymatic Synthesis

The efficiency of this compound synthesis is dependent on the specific enzyme system used. The most detailed kinetic data available is for recombinant CYP2E1.

Table 1: Kinetic Parameters for Arachidonic Acid Metabolism by Recombinant CYP2E1 [3][4]

ParameterValueNotes
Apparent Km62 µMFor total arachidonic acid metabolite formation.
Vmax5 nmol/min/nmol P450For total arachidonic acid metabolite formation.

Table 2: Product Profile of Arachidonic Acid Metabolism by Recombinant CYP2E1 [3][4]

MetabolitePercentage of Total ProductStereochemistry
19-HETE ~46% ~70% (S), ~30% (R)
18(R)-HETE~32%~100% (R)
Epoxyeicosatrienoic Acids (EETs)~18%Mixture of regioisomers

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: In Vitro Synthesis of this compound

This protocol describes the synthesis using a reconstituted recombinant CYP2E1 enzyme system.

A. Reagents and Materials:

  • Recombinant human CYP2E1

  • NADPH-cytochrome P450 reductase

  • Cytochrome b₅

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Arachidonic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

B. Procedure:

  • Prepare Reconstituted Enzyme Mix: In a microcentrifuge tube on ice, combine CYP2E1, NADPH-cytochrome P450 reductase, and cytochrome b₅ in a molar ratio of approximately 1:2:1.

  • Add Lipid: Add DLPC to facilitate enzyme activity and substrate solubility.

  • Pre-incubation: Pre-incubate the enzyme/lipid mixture at 37°C for 5-10 minutes to allow for proper protein folding and integration.

  • Initiate Reaction: Add the NADPH regenerating system and arachidonic acid (e.g., to a final concentration of 75 µM) to the reaction tube. The final volume should be made up with potassium phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding a solvent with a low pH, such as 2M formic acid or acetic acid, which will protonate the fatty acids.

  • Extraction: Extract the lipid metabolites by adding two volumes of a solvent like ethyl acetate (B1210297) or dichloromethane. Vortex thoroughly and centrifuge to separate the phases.

  • Drying: Collect the organic (upper) phase and evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of mobile phase (e.g., methanol/water) for analysis.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis reagents Combine Recombinant Enzymes (CYP2E1, Reductase, b5) + DLPC preincubate Pre-incubate at 37°C reagents->preincubate initiate Add AA Substrate & NADPH System preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acid incubate->terminate extract Extract with Organic Solvent terminate->extract dry Evaporate Solvent (N₂) extract->dry reconstitute Reconstitute for Analysis dry->reconstitute

Figure 2: Experimental workflow for the in vitro synthesis of 19-HETE.
Protocol 2: Purification and Chiral Separation of this compound

This protocol outlines the separation of 19-HETE from other metabolites and the subsequent resolution of its R and S enantiomers.

A. Materials:

  • HPLC system with UV or MS detector

  • Normal-phase silica (B1680970) column (for separating 19-HETE from 20-HETE)[7]

  • Chiral HPLC column (e.g., Lux Amylose-2 or similar)[8]

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol, acetonitrile, formic acid, water)

B. Procedure - Step 1: Regioisomer Purification (Normal-Phase HPLC):

  • Reconstitute the dried lipid extract from Protocol 1 in the mobile phase (e.g., a mixture of hexane and isopropanol).

  • Inject the sample onto a normal-phase HPLC column.

  • Elute the metabolites using an isocratic or gradient solvent system. 19-HETE and 20-HETE can be effectively separated using this method.[7]

  • Monitor the elution profile using a UV detector (at ~210 nm) and collect the fraction corresponding to the 19-HETE peak.

  • Evaporate the solvent from the collected fraction.

C. Procedure - Step 2: Enantiomer Separation (Chiral HPLC): [8]

  • Reconstitute the purified 19-HETE in the chiral mobile phase.

  • Inject the sample onto a chiral column (e.g., Lux Amylose-2, 150 x 2.0 mm).

  • Elute the enantiomers using a gradient system at a low flow rate (e.g., 50 µL/min). An example gradient is:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 50% B, increase to 90% B over 40 minutes.

  • Monitor the separation using an MS detector in Multiple Reaction Monitoring (MRM) mode to specifically detect the HETEs.

  • Collect the fraction corresponding to the this compound peak.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol details the quantification of 19-HETE in a biological sample.

A. Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18).[9]

  • Deuterated internal standard (e.g., 20-HETE-d6 or 15(S)-HETE-d8).[10][11]

  • HPLC-grade solvents.

B. Procedure:

  • Sample Preparation: Spike the sample with a known amount of the deuterated internal standard before extraction (as in Protocol 1).

  • Chromatographic Separation: Inject the reconstituted extract onto the C18 column. Use a gradient elution to separate the analytes. An example gradient is:

    • Mobile Phase A: Water with 0.1% acetic acid or 10 mM formic acid.[9][12]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) or Acetonitrile.[9][12]

    • A typical gradient runs from a high aqueous content to a high organic content over 15-20 minutes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

    • Use Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for maximum sensitivity.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 19-HETE and the internal standard. For HETEs (precursor ion [M-H]⁻ ≈ 319.2), characteristic product ions are monitored.[13]

  • Quantification: Create a standard curve using known concentrations of a 19-HETE analytical standard. Calculate the concentration of 19-HETE in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.

Signaling Pathways and Biological Function of this compound

The primary recognized function of this compound is its role as a physiological antagonist to 20-HETE.[1] 20-HETE is a pro-hypertensive and pro-inflammatory molecule that causes vasoconstriction and endothelial dysfunction.[6][14]

Mechanism of Antagonism: 20-HETE is believed to act through a G-protein coupled receptor, initiating signaling cascades that involve:

  • Activation of c-Src and the MAPK/ERK pathway.[6]

  • Stimulation of NADPH oxidase, leading to increased superoxide (B77818) (O₂⁻) production.[6]

  • Uncoupling of endothelial nitric oxide synthase (eNOS), which further increases superoxide production at the expense of nitric oxide (NO), a vasodilator.[6]

  • Sensitization of vascular smooth muscle to vasoconstrictors like phenylephrine.[1]

This compound opposes these actions.[1] It reverses the 20-HETE-induced endothelial dysfunction and blocks the sensitization of renal arterioles.[1] This suggests that this compound may act as a competitive antagonist at the 20-HETE receptor or activate a countervailing signaling pathway that restores endothelial function and vascular health. In contrast, 19(S)-HETE has been shown to activate the prostacyclin (IP) receptor, leading to vasorelaxation through a separate mechanism, and does not antagonize 20-HETE's vasoconstrictor effects.[15]

signaling_pathway cluster_20hete 20-HETE Signaling cluster_19hete This compound Action cluster_outcome HETE20 20-HETE GPCR GPR75 / Putative Receptor HETE20->GPCR SRC ↑ c-Src / MAPK GPCR->SRC NADPHox ↑ NADPH Oxidase SRC->NADPHox eNOS eNOS Uncoupling SRC->eNOS Superoxide ↑ Superoxide (O₂⁻) NADPHox->Superoxide eNOS->Superoxide NO ↓ Nitric Oxide (NO) eNOS->NO Vaso Vasoconstriction & Endothelial Dysfunction Superoxide->Vaso NO->Vaso Outcome Restored Endothelial Function Vaso->Outcome Inhibited by this compound HETE19R This compound HETE19R->GPCR Antagonizes

Figure 3: this compound antagonizes the signaling pathway of 20-HETE.

Conclusion

The synthesis of this compound from arachidonic acid is a multi-step process requiring specific enzymatic activity, primarily from CYP2E1, followed by rigorous purification and chiral separation. Understanding the quantitative aspects and experimental protocols for its production is crucial for researchers investigating its biological role. As a physiological antagonist of the pro-hypertensive actions of 20-HETE, this compound represents a significant target for drug development in the context of cardiovascular diseases. The methodologies and data presented in this guide provide a foundational framework for advancing research in this promising area of lipid signaling.

References

The Cytochrome P450 Pathway for 19(R)-HETE Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, each with distinct biological activities. While 19(S)-HETE is known to be a potent vasodilator acting through the prostacyclin (IP) receptor, this compound displays a unique pharmacological profile, acting as an antagonist to the vasoconstrictor effects of 20-HETE.[1] This guide provides a comprehensive overview of the CYP-mediated formation of this compound, detailed experimental protocols for its analysis, and an exploration of its signaling pathway.

Cytochrome P450 Enzymes in this compound Formation

The formation of 19-HETE from arachidonic acid is catalyzed by the ω-1 hydroxylation activity of several CYP isoforms. The primary enzyme responsible for producing a significant proportion of this compound is CYP2E1. Other CYP families, such as CYP4A and CYP4F, are predominantly ω-hydroxylases that produce 20-HETE, with 19-HETE being a minor product.

CYP2E1

CYP2E1 metabolizes arachidonic acid to both 19(S)- and this compound. Studies with reconstituted human CYP2E1 have shown that the formation of 19-HETE is stereoselective, with a preference for the (S)-enantiomer.

CYP4A and CYP4F Subfamilies

Members of the CYP4A and CYP4F subfamilies, including CYP4A11 and CYP4F2, are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to 20-HETE.[2] However, they also exhibit ω-1 hydroxylase activity, leading to the formation of 19-HETE as a minor metabolite. The ratio of ω-hydroxylation to ω-1 hydroxylation varies between isoforms.

Quantitative Data on this compound Formation

The following tables summarize the available quantitative data for the formation of 19-HETE by relevant CYP enzymes. It is important to note that kinetic parameters are often reported for the total formation of metabolites from arachidonic acid or specifically for the major product, 20-HETE.

EnzymeSubstrateVmax (nmol/min/nmol P450)Apparent Km (μM)Stereoselectivity of 19-HETE FormationReference
CYP2E1Arachidonic Acid56270% 19(S)-HETE, 30% this compound[3]
EnzymeSubstrateMajor Productω:ω-1 Ratio (20-HETE:19-HETE)Reference
CYP4A11Arachidonic Acid20-HETE4.7:1
EnzymeSubstrateProductVmax (min⁻¹)Km (μM)Reference
CYP4A11Arachidonic Acid20-HETE49.1228[2]
CYP4F2Arachidonic Acid20-HETE7.424[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation and analysis.

In Vitro Reconstitution of CYP Enzyme Activity

This protocol describes the reconstitution of CYP enzymes with their redox partners to study the metabolism of arachidonic acid in vitro.

Materials:

  • Purified human recombinant CYP enzyme (e.g., CYP2E1, CYP4A11)

  • Purified human NADPH-cytochrome P450 reductase

  • Purified human cytochrome b5

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Arachidonic acid

  • NADPH

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Water

Procedure:

  • Prepare a lipid mixture by sonicating DLPC in 100 mM potassium phosphate buffer (pH 7.4).

  • In a glass test tube, combine the purified CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in a molar ratio of 1:2:1.

  • Add the sonicated lipid mixture to the protein mixture and incubate on ice for 30 minutes to allow for the formation of proteoliposomes.

  • Initiate the reaction by adding arachidonic acid (dissolved in ethanol (B145695), final ethanol concentration <1%) to the reconstituted enzyme system.

  • Start the enzymatic reaction by adding NADPH.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.

  • Stop the reaction by adding a solution of 1 M HCl to acidify the mixture to pH 3-4.

  • Extract the metabolites by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis by HPLC, GC-MS, or LC-MS/MS.

Chiral HPLC Separation of 19-HETE Enantiomers

This protocol outlines a method for the separation and quantification of 19(S)-HETE and this compound using chiral high-performance liquid chromatography.

Materials:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or diethylamine (B46881) (for basic compounds)

  • 19(S)-HETE and this compound standards

Procedure:

  • Equilibrate the chiral column with the mobile phase. A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol such as 2-propanol or ethanol (e.g., 90:10 v/v).[4]

  • For acidic compounds like HETEs, the addition of a small amount of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase can improve peak shape.[4]

  • Inject the reconstituted sample extract or standards onto the column.

  • Elute the compounds isocratically at a constant flow rate (e.g., 1 mL/min).

  • Monitor the elution of the enantiomers using a UV detector at a wavelength of approximately 235 nm or a mass spectrometer.

  • Identify the peaks corresponding to 19(S)-HETE and this compound by comparing their retention times with those of the authentic standards.

  • Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.

GC-MS Analysis of this compound

This protocol describes the analysis of this compound by gas chromatography-mass spectrometry, which typically requires derivatization to increase volatility.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for fatty acid analysis (e.g., Rtx-5 MS)

  • Derivatization reagents:

    • For methylation: Diazomethane (B1218177) or trimethylsilyldiazomethane

    • For silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine or other suitable solvent

  • Ethyl acetate

  • This compound standard

Procedure:

  • Derivatization:

    • To the dried sample extract, add a solution of diazomethane in ether to convert the carboxylic acid group to a methyl ester.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating reagent (e.g., BSTFA with 1% TMCS in pyridine) to the dried methyl ester.

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the analytes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Monitor for characteristic ions of the derivatized 19-HETE. The mass spectrum will show a molecular ion and specific fragmentation patterns that can be used for identification and quantification.

    • Identify the this compound derivative by comparing its retention time and mass spectrum with that of a derivatized standard.

    • Quantify the amount of this compound by selected ion monitoring (SIM) of a characteristic ion and comparing the peak area to a standard curve.

LC-MS/MS Quantification of this compound in Biological Samples

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma using liquid chromatography-tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standard (e.g., deuterated 19-HETE)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • Acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation:

    • To a plasma sample, add the internal standard.

    • Precipitate proteins by adding a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent in water, and then elute the HETEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

    • The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.

    • Use multiple reaction monitoring (MRM) to detect the precursor ion of 19-HETE (m/z 319.2) and a specific product ion (e.g., m/z 115.1). Simultaneously monitor the transition for the internal standard.

    • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve prepared in the same biological matrix.

Signaling Pathways and Biological Effects

While 19(S)-HETE is an agonist of the prostacyclin (IP) receptor, leading to vasodilation and platelet inhibition via cAMP-dependent pathways, this compound is inactive at this receptor.[2][5] Instead, a key biological role of this compound is its antagonism of the vasoconstrictor effects of 20-HETE.[1]

Antagonism of 20-HETE Signaling

20-HETE is a potent vasoconstrictor that plays a role in the regulation of vascular tone and blood pressure. It exerts its effects through a recently identified G-protein coupled receptor, GPR75.[6][7][8] The signaling cascade initiated by 20-HETE binding to GPR75 involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to smooth muscle contraction.

This compound has been shown to be a competitive antagonist of 20-HETE-induced vasoconstriction.[9] This suggests that this compound may compete with 20-HETE for binding to GPR75, thereby inhibiting the downstream signaling events that lead to vasoconstriction. The exact molecular interactions between this compound and GPR75 are an active area of research.

Caption: Signaling pathway of this compound as a 20-HETE antagonist.

Experimental Workflow for Studying this compound Antagonism

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Reconstitution Reconstituted CYP Assay (CYP2E1, AA, NADPH) HETE_Formation This compound Formation Reconstitution->HETE_Formation Chiral_HPLC Chiral HPLC Analysis HETE_Formation->Chiral_HPLC Quantification Vascular_Smooth_Muscle Isolated Vascular Smooth Muscle Cells Contraction_Assay Vasoconstriction Assay (with 20-HETE +/- this compound) Vascular_Smooth_Muscle->Contraction_Assay Signaling_Analysis Downstream Signaling Analysis (Ca²⁺ imaging, PKC activity) Contraction_Assay->Signaling_Analysis Animal_Model Animal Model of Hypertension BP_Measurement Blood Pressure Measurement (with this compound administration) Animal_Model->BP_Measurement

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound is a fascinating CYP-derived metabolite of arachidonic acid with a distinct biological profile. Primarily formed by CYP2E1, its role as a natural antagonist of the potent vasoconstrictor 20-HETE highlights its potential importance in the regulation of vascular tone and blood pressure. Further research into the precise molecular mechanisms of its interaction with the 20-HETE signaling pathway, particularly the GPR75 receptor, will be crucial for understanding its physiological and pathophysiological significance and for exploring its potential as a therapeutic agent in cardiovascular diseases. The detailed methodologies provided in this guide offer a foundation for researchers to further investigate the formation, analysis, and biological functions of this unique eicosanoid.

References

The Biological Role of 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE) in Renal Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid with emerging significance in renal physiology. Unlike its more extensively studied stereoisomer, 19(S)-HETE, and the potent vasoconstrictor 20-HETE (B1663992), this compound exhibits a unique profile of biological activity. Primarily synthesized by CYP2E1 in the kidney, this compound is increasingly recognized for its role as an antagonist to the actions of 20-HETE, particularly in the renal vasculature. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and physiological effects of this compound in the kidney, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular interactions. A deeper understanding of this compound's functions may unveil novel therapeutic avenues for renal diseases characterized by vascular dysfunction and inflammation.

Introduction

The kidney is a primary site for the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, leading to the formation of a variety of bioactive eicosanoids, including hydroxyeicosatetraenoic acids (HETEs).[1][2] Among these, this compound has garnered interest due to its distinct physiological effects compared to its enantiomer, 19(S)-HETE, and its potential to counteract the pro-hypertensive actions of 20-HETE.[3][4] This guide will delve into the current understanding of this compound's role in the intricate regulation of renal function.

Synthesis of this compound in the Kidney

This compound is synthesized from arachidonic acid via the ω-1 hydroxylation pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[5] This enzyme produces a stereoisomeric mixture of 19-HETE, with the (S) enantiomer being more abundant than the (R) enantiomer.[5]

The synthesis of this compound can be influenced by factors that modulate CYP2E1 expression and activity. For instance, induction of CYP2E1 can lead to increased formation of 19-HETE.[6]

Visualization of this compound Synthesis

Arachidonic_Acid Arachidonic Acid CYP2E1 CYP2E1 Arachidonic_Acid->CYP2E1 ω-1 Hydroxylation _19_HETE_mix 19(S/R)-HETE Mixture CYP2E1->_19_HETE_mix _19R_HETE This compound _19_HETE_mix->_19R_HETE _19S_HETE 19(S)-HETE _19_HETE_mix->_19S_HETE

Synthesis of this compound from Arachidonic Acid.

Signaling Pathway of this compound

The primary signaling mechanism of this compound in the kidney appears to be the antagonism of the G-protein coupled receptor GPR75, the receptor for 20-HETE.[7][8] 20-HETE is a potent vasoconstrictor in the renal microvasculature, and its effects are mediated through GPR75.[9] this compound has been shown to block the vasoconstrictor response to 20-HETE in renal arterioles, suggesting a direct or indirect interaction with this signaling pathway.[3]

Co-treatment of cells with this compound has been demonstrated to prevent 20-HETE-mediated β-arrestin recruitment to GPR75, providing evidence for its antagonistic role at the receptor level.[8] In contrast, 19(S)-HETE does not exhibit this antagonistic activity.[8]

Visualization of this compound's Antagonistic Action

cluster_membrane Cell Membrane GPR75 GPR75 Vasoconstriction Renal Vasoconstriction GPR75->Vasoconstriction Leads to _20_HETE 20-HETE _20_HETE->GPR75 Activates _19R_HETE This compound _19R_HETE->GPR75 Antagonizes Block Blocks _19R_HETE->Block

Antagonism of 20-HETE signaling by this compound.

Physiological Role of this compound in the Kidney

The physiological role of this compound in the kidney is primarily defined by its opposition to the effects of 20-HETE and its distinct actions compared to 19(S)-HETE.

Renal Vasculature

In renal interlobar arteries, this compound has been shown to blunt the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction.[3] This suggests that this compound may act as a protective factor against excessive vasoconstriction in the kidney. A deficit in CYP2E1-derived products, including this compound, has been linked to increased sensitivity to vasoconstrictors in spontaneously hypertensive rats.[3]

Tubular Function

Unlike its stereoisomer, 19(S)-HETE, which is a potent stimulator of Na+-K+-ATPase activity in the renal cortex, this compound has no effect on this key enzyme for tubular transport.[4] Furthermore, while 19(S)-HETE stimulates volume absorption in the rabbit proximal straight tubule, a similar direct effect has not been demonstrated for this compound.[10][11]

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound in renal physiology.

ParameterSpecies/ModelConcentration of this compoundEffectReference
Renal Artery Vasoconstriction Spontaneously Hypertensive Rat (SHR)Not specifiedBlunts the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction.[3]
Na+-K+-ATPase Activity Rat Renal Cortical Microsomes10-6 MNo effect on Na+-K+-ATPase activity.[4]
GPR75 Signaling GPR75-transfected HTLA cellsEquimolar with 20-HETEPrevented 20-HETE-mediated increases in β-arrestin recruitment.[8]
Renal Arteriolar Vasoconstriction Rabbit1 µMCompletely blocks 20-HETE-induced vasoconstriction.[12]

Experimental Protocols

Measurement of this compound in Renal Tissue by LC-MS/MS

This protocol is adapted from general methods for eicosanoid analysis and requires a chiral separation step to differentiate between 19(R)- and 19(S)-HETE.

Objective: To quantify the levels of this compound in kidney tissue.

Materials:

  • Kidney tissue

  • Liquid nitrogen

  • Homogenizer

  • Internal standard (e.g., 19-HETE-d8)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic acid (LC-MS grade)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Chiral HPLC column (e.g., Chiralcel OJ-RH)

Procedure:

  • Sample Preparation:

    • Excise kidney tissue and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer containing an internal standard.

    • Perform protein precipitation with cold acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the HETEs with methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto a chiral HPLC column for separation of 19(R)- and 19(S)-HETE.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometric detection using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 19-HETE should be optimized.

  • Quantification:

    • Generate a standard curve using authentic this compound standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the standard curve.

Isolated Perfused Kidney for Vascular Reactivity Studies

This protocol allows for the ex vivo assessment of the effects of this compound on renal vascular resistance.

Objective: To determine the effect of this compound on renal artery constriction in response to vasoconstrictors.

Materials:

  • Rat or mouse

  • Surgical instruments

  • Perfusion apparatus with a pressure transducer and flow meter

  • Krebs-Henseleit buffer

  • This compound

  • 20-HETE

  • Phenylephrine (or other vasoconstrictor)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal.

    • Cannulate the renal artery and vein.

    • Isolate the kidney and transfer it to the perfusion apparatus.

  • Perfusion:

    • Perfuse the kidney with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

    • Allow the preparation to stabilize.

  • Experimental Protocol:

    • Establish a baseline perfusion pressure/flow.

    • Administer a dose-response curve of a vasoconstrictor (e.g., phenylephrine) to establish a control response.

    • Wash out the vasoconstrictor and allow the preparation to return to baseline.

    • Infuse this compound into the perfusate at a desired concentration (e.g., 1 µM).

    • After a pre-incubation period, repeat the dose-response curve to the vasoconstrictor in the presence of this compound.

    • To assess antagonism of 20-HETE, perform a dose-response to 20-HETE in the absence and presence of this compound.

  • Data Analysis:

    • Record changes in perfusion pressure or renal blood flow.

    • Calculate renal vascular resistance.

    • Compare the vasoconstrictor responses in the presence and absence of this compound.

Visualization of Experimental Workflow

cluster_LCMS LC-MS/MS Protocol cluster_PerfusedKidney Isolated Perfused Kidney Protocol Kidney_Tissue Kidney Tissue Homogenization Homogenization with Internal Standard Kidney_Tissue->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Chiral_LC Chiral LC Separation SPE->Chiral_LC MSMS MS/MS Detection Chiral_LC->MSMS Quantification Quantification of this compound MSMS->Quantification Isolated_Kidney Isolated Kidney Stabilization Stabilization Isolated_Kidney->Stabilization Control_Response Vasoconstrictor Dose-Response (Control) Stabilization->Control_Response Washout Washout Control_Response->Washout _19R_HETE_Infusion Infusion of this compound Washout->_19R_HETE_Infusion Treatment_Response Vasoconstrictor Dose-Response (with this compound) _19R_HETE_Infusion->Treatment_Response Data_Analysis Data Analysis Treatment_Response->Data_Analysis

Workflow for key experimental protocols.

Conclusion and Future Directions

This compound is an emerging player in the complex network of eicosanoids that regulate renal function. Its unique profile as a potential endogenous antagonist of the pro-hypertensive 20-HETE/GPR75 signaling axis positions it as a molecule of significant interest for future research and drug development. Key areas for future investigation include:

  • Elucidation of the precise molecular mechanism of GPR75 antagonism: Determining whether this compound is a direct competitive antagonist or an allosteric modulator of GPR75 is crucial.

  • Identification of other potential receptors or signaling pathways for this compound: It is possible that this compound has biological effects independent of GPR75.

  • In vivo studies: Further in vivo studies are needed to confirm the physiological relevance of this compound's effects on renal hemodynamics and tubular function in both normal and pathological states, such as hypertension and chronic kidney disease.

  • Therapeutic potential: The development of stable analogs of this compound or small molecules that mimic its antagonistic effects on GPR75 could represent a novel therapeutic strategy for the treatment of certain forms of hypertension and renal disease.

References

An In-depth Technical Guide to 19(R)-HETE as a Vasodilator in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone. Unlike its stereoisomer, 19(S)-HETE, which acts as a direct vasodilator, the primary mechanism of this compound-induced vasodilation in vascular smooth muscle is indirect. It functions as a competitive antagonist to the potent vasoconstrictor, 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] This technical guide provides a comprehensive overview of the role of this compound in promoting vasodilation, detailing its mechanism of action, the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for its study.

The Signaling Pathway of 20-HETE-induced Vasoconstriction

To understand the vasodilatory effect of this compound, it is essential to first comprehend the mechanism of its target, 20-HETE. 20-HETE is a significant contributor to the regulation of vascular tone, particularly in the microcirculation.[1][3] It induces vasoconstriction in vascular smooth muscle cells (VSMCs) through a well-defined signaling cascade.

Upon its generation in VSMCs, 20-HETE activates a G-protein coupled receptor, GPR75.[4] This activation initiates a downstream signaling cascade involving Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase.[1][4][5] A key event in this pathway is the inhibition of the large-conductance calcium-activated potassium (BK) channels.[1][5] Inhibition of BK channels leads to membrane depolarization, which in turn activates L-type calcium channels, resulting in an influx of extracellular calcium.[6] The elevated intracellular calcium concentration enhances the sensitivity of the contractile apparatus, leading to vasoconstriction.[6]

G_20_HETE_Vasoconstriction cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space GPR75 GPR75 PKC PKC GPR75->PKC Activates BK_channel BK Channel (Open) L_type_Ca_channel L-type Ca2+ Channel BK_channel->L_type_Ca_channel Depolarization Activates Ca_ion Ca2+ L_type_Ca_channel->Ca_ion PKC->BK_channel Inhibits Contraction Vasoconstriction Ca_ion->Contraction Initiates extracellular_20HETE 20-HETE extracellular_20HETE->GPR75 Binds to

Figure 1: Signaling pathway of 20-HETE-induced vasoconstriction.

This compound as an Antagonist of 20-HETE

The vasodilatory action of this compound is primarily achieved by antagonizing the vasoconstrictor effects of 20-HETE.[2] This antagonism is stereospecific, with the (R)-enantiomer being particularly effective.[2] By competitively binding to the 20-HETE receptor, GPR75, or a closely related site, this compound prevents 20-HETE from initiating its vasoconstrictive signaling cascade. This blockade prevents the inhibition of BK channels, thereby maintaining the hyperpolarized state of the vascular smooth muscle cell membrane and promoting vasodilation.

While this compound's primary role is as a 20-HETE antagonist, some studies have suggested a potential for direct, albeit less potent, vasodilatory effects.[7] However, a key study demonstrated that this compound was inactive in inducing vasodilation through the prostacyclin (IP) receptor pathway, a mechanism utilized by its stereoisomer, 19(S)-HETE.[8] This highlights the distinct mechanisms of action for the two stereoisomers.

G_19R_HETE_Antagonism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space GPR75 GPR75 BK_channel BK Channel (Remains Open) GPR75->BK_channel No Inhibition Relaxation Vasodilation BK_channel->Relaxation Promotes extracellular_20HETE 20-HETE extracellular_20HETE->GPR75 Binding Blocked extracellular_19RHETE This compound extracellular_19RHETE->GPR75 Antagonizes

Figure 2: this compound antagonism of 20-HETE-induced vasoconstriction.

Quantitative Data on the Vascular Effects of this compound and Related Compounds

CompoundEffectVessel TypeEC50/IC50/ConcentrationReference
19(S)-HETE Vasodilation (via IP Receptor)Mouse Mesenteric ArteryEC50: 520 nM[8]
This compound No direct vasodilation (via IP Receptor)-Inactive up to 10 µM[8]
This compound analog (4) Antagonism of 20-HETE sensitizationRat Renal Preglomerular MicrovesselsModerate antagonist at 1 µM[2]
This compound analog (6) Antagonism of 20-HETE sensitizationRat Renal Preglomerular MicrovesselsMore potent than analog 4 at 1 µM[2]
20-HETE VasoconstrictionRat Mesenteric ArteryEC50 not specified, but sensitizes to phenylephrine (B352888) at 0.01-1.0 µmol/L[7]

Detailed Experimental Protocols

Wire Myography for Assessing this compound Antagonism of 20-HETE-induced Vasoconstriction

This protocol outlines the use of wire myography to investigate the antagonistic effect of this compound on 20-HETE-induced vasoconstriction in isolated small arteries.

1. Vessel Preparation:

  • Euthanize the experimental animal (e.g., rat) and dissect the mesenteric arcade.

  • Isolate second or third-order mesenteric arteries (internal diameter ~200 µm) in cold, oxygenated physiological salt solution (PSS).

  • Carefully clean the arteries of surrounding adipose and connective tissue under a dissection microscope.

  • Cut the arteries into 2 mm long segments.

2. Mounting the Vessel:

  • Mount the arterial segments on two 40 µm stainless steel wires in a wire myograph chamber filled with PSS at 37°C and continuously gassed with 95% O2/5% CO2.

  • One wire is attached to a force transducer and the other to a micrometer, allowing for the measurement of isometric tension.

3. Normalization and Equilibration:

  • Stretch the vessel to its optimal resting tension, which corresponds to a transmural pressure of 100 mmHg. This is a critical step to ensure maximal and reproducible contractile responses.

  • Allow the vessel to equilibrate for at least 30-60 minutes, with PSS changes every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

  • Contract the vessel with a high potassium solution (KPSS) to assess its viability.

  • After washout and return to baseline, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Assess endothelial integrity by applying acetylcholine; a relaxation of >80% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be removed by gently rubbing the lumen with a human hair.

5. Experimental Protocol:

  • After a washout period, pre-incubate the vessel with a specific concentration of this compound or vehicle for a defined period (e.g., 20-30 minutes).

  • Generate a cumulative concentration-response curve to 20-HETE.

  • Compare the concentration-response curve of 20-HETE in the presence and absence of this compound to determine the antagonistic effect. A rightward shift in the curve indicates competitive antagonism.

G_Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment Dissection Vessel Dissection (e.g., Mesenteric Artery) Mounting Mounting in Wire Myograph Dissection->Mounting Normalization Normalization to Optimal Tension Mounting->Normalization Equilibration Equilibration Normalization->Equilibration Viability_Check Viability & Endothelium Integrity Check Equilibration->Viability_Check Preincubation Pre-incubation with This compound or Vehicle Viability_Check->Preincubation CRC Cumulative Concentration- Response Curve to 20-HETE Preincubation->CRC Analysis Data Analysis (Shift in EC50) CRC->Analysis

Figure 3: Experimental workflow for wire myography.
Patch-Clamp Electrophysiology for Studying BK Channel Activity

This protocol describes the whole-cell patch-clamp technique to investigate the effects of this compound and 20-HETE on BK channel activity in isolated vascular smooth muscle cells.

1. Cell Isolation:

  • Isolate vascular smooth muscle cells from the desired artery (e.g., cerebral or mesenteric) by enzymatic digestion.

  • Briefly, incubate the dissected and cleaned artery in a solution containing enzymes such as papain and collagenase.

  • Gently triturate the tissue to release single smooth muscle cells.

  • Plate the cells on glass coverslips and allow them to adhere.

2. Patch-Clamp Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing potassium as the primary charge carrier.

  • Approach a single, relaxed, spindle-shaped smooth muscle cell with the patch pipette and form a high-resistance (gigaohm) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply a series of depolarizing voltage steps to elicit outward potassium currents, which are predominantly carried by BK channels in vascular smooth muscle cells.

  • Record the baseline BK channel currents.

4. Drug Application:

  • Perfuse the recording chamber with a solution containing 20-HETE and record the effect on BK channel currents. A decrease in current amplitude indicates channel inhibition.

  • Following washout, co-apply this compound with 20-HETE to determine if this compound can prevent or reverse the inhibitory effect of 20-HETE on BK channel activity.

Conclusion and Future Directions

This compound represents a fascinating molecule in the regulation of vascular tone. Its primary role as a stereospecific antagonist of the vasoconstrictor 20-HETE highlights the intricate balance of signaling pathways that govern vascular smooth muscle function. The indirect vasodilatory effect of this compound, mediated through the prevention of BK channel inhibition, presents a potential therapeutic target for conditions characterized by excessive vasoconstriction and endothelial dysfunction.

Future research should focus on several key areas:

  • Determining the precise IC50 of this compound for its antagonism of 20-HETE-induced vasoconstriction in various vascular beds.

  • Elucidating the exact binding site of this compound and its interaction with the GPR75 receptor.

  • Investigating the potential for direct, albeit less potent, vasodilatory effects of this compound and the signaling pathways involved.

  • Exploring the therapeutic potential of stable this compound analogs in preclinical models of cardiovascular diseases such as hypertension and vasospasm.

A deeper understanding of the pharmacology and physiology of this compound will undoubtedly pave the way for novel therapeutic strategies aimed at modulating vascular tone and improving cardiovascular health.

References

The Cardiovascular Role of 19(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of cardiovascular function. Primarily recognized for its potent vasodilatory effects in the renal preglomerular vasculature, the predominant mechanism of action of this compound appears to be its functional antagonism of the potent vasoconstrictor, 20-HETE. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the cardiovascular system, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

The Antagonistic Relationship between this compound and 20-HETE

The cardiovascular effects of this compound are intrinsically linked to the actions of 20-HETE. 20-HETE is a well-characterized eicosanoid with potent vasoconstrictor, pro-inflammatory, and pro-hypertensive properties. It exerts its effects through a variety of signaling pathways, including the inhibition of large-conductance calcium-activated potassium (BKCa) channels, leading to vascular smooth muscle cell depolarization and vasoconstriction, as well as the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Rho-kinase pathways.[1][2][3][4]

This compound has been consistently shown to counteract the detrimental cardiovascular effects of 20-HETE. This antagonistic relationship is a cornerstone of its mechanism of action.

Inhibition of 20-HETE-Induced Vasoconstriction

A key function of this compound is its ability to block the vasoconstriction induced by 20-HETE. In renal arterioles, 1 µM of this compound has been demonstrated to completely block 20-HETE-induced vasoconstriction, whereas its stereoisomer, 19(S)-HETE, is inactive in this regard.[5] This highlights the stereospecificity of this antagonism.

Reversal of 20-HETE-Induced Endothelial Dysfunction

20-HETE contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to a decrease in nitric oxide (NO) production and an increase in superoxide (B77818) generation.[6] this compound has been shown to competitively antagonize these effects. It reverses the 20-HETE-mediated reduction in NO release and the increase in superoxide production in endothelial cells.[1][6] This action of this compound is crucial for maintaining endothelial health and promoting vasodilation.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the one activated by 20-HETE. By competitively inhibiting the actions of 20-HETE, this compound indirectly modulates several downstream signaling cascades.

The 20-HETE Signaling Cascade (Antagonized by this compound)

20-HETE is known to activate Gq-protein coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of PKC.[4][7] It also activates the MAPK and Rho-kinase pathways, contributing to vascular smooth muscle contraction and proliferation.[3] The existence of a specific membrane-bound receptor for 20-HETE is strongly suggested by the competitive antagonism exhibited by molecules like this compound.[8][9]

The diagram below illustrates the proposed signaling pathway of 20-HETE and the antagonistic role of this compound.

G Antagonistic Mechanism of this compound against 20-HETE cluster_membrane Cell Membrane cluster_cytosol Cytosol 20-HETE_Receptor 20-HETE Receptor (Putative Gq-coupled) PLC Phospholipase C (PLC) 20-HETE_Receptor->PLC Activates eNOS_uncoupling eNOS Uncoupling 20-HETE_Receptor->eNOS_uncoupling Leads to 20-HETE 20-HETE 20-HETE->20-HETE_Receptor Activates This compound This compound This compound->20-HETE_Receptor Antagonizes IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Rho_MAPK Rho-kinase & MAPK Activation Ca_PKC->Rho_MAPK BKCa_inhibition BKCa Channel Inhibition Ca_PKC->BKCa_inhibition Vasoconstriction Vasoconstriction, Proliferation, Inflammation Rho_MAPK->Vasoconstriction BKCa_inhibition->Vasoconstriction NO_decrease ↓ Nitric Oxide eNOS_uncoupling->NO_decrease Superoxide_increase ↑ Superoxide eNOS_uncoupling->Superoxide_increase

Figure 1: Antagonistic Mechanism of this compound

Quantitative Data on this compound's Actions

While specific dose-response data for the direct vasodilatory effects of this compound are limited, quantitative data on its antagonistic effects against 20-HETE are available.

Parameter Compound Assay Vessel/Cell Type Effect Concentration Reference
Antagonism of Vasoconstriction This compoundWire MyographyRenal ArteriolesComplete block of 20-HETE-induced vasoconstriction1 µM[5]
Antagonism of Endothelial Dysfunction This compoundNO & Superoxide MeasurementBovine Aortic Endothelial CellsReversal of 20-HETE-mediated decrease in NO and increase in superoxideNot specified[1][6]
Antagonism of Vascular Sensitization This compound Analog (Compound 5)Vascular Sensitization to PhenylephrineRat Renal Preglomerular MicrovesselsModerate antagonism of 20-HETE-induced sensitization1 µM[10][11]

Experimental Protocols

The study of this compound's cardiovascular effects relies on a variety of established experimental protocols.

Wire Myography for Vasodilation Assays

Wire myography is an in vitro technique used to assess the vascular reactivity of isolated small arteries.[10][12][13][14][15]

Objective: To determine the effect of this compound on vascular tone, either directly or as an antagonist to vasoconstrictors like 20-HETE.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., renal, mesenteric) are dissected from the experimental animal.

  • Mounting: The vessel segments are mounted on two small wires in a myograph chamber filled with a physiological salt solution (PSS) at 37°C and aerated with 95% O2 and 5% CO2.

  • Normalization: The vessel is stretched to its optimal resting tension for maximal contractile response.

  • Viability Check: The vessel's contractile capacity is tested with a high-potassium solution, and endothelial integrity is assessed with an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with a vasoconstrictor (e.g., phenylephrine).

  • Experimental Procedure:

    • Direct Vasodilation: After pre-constriction, cumulative concentrations of this compound are added to the bath to construct a concentration-response curve.

    • Antagonism Studies: The vessel is pre-incubated with this compound before constructing a concentration-response curve for a vasoconstrictor like 20-HETE.

G Wire Myography Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Resistance Artery B Mount on Myograph A->B C Normalize Tension B->C D Pre-constrict Vessel C->D G Pre-incubate with this compound C->G E Add this compound (Cumulative Doses) D->E F Record Vasodilation E->F J Construct Concentration-Response Curves F->J H Add 20-HETE (Cumulative Doses) G->H I Record Vasoconstriction H->I I->J

Figure 2: Wire Myography Experimental Workflow
Measurement of Nitric Oxide Production in Endothelial Cells

Several methods are available to quantify NO production from cultured endothelial cells.[16][17][18]

Objective: To assess the effect of this compound on basal or stimulated NO release, particularly in the context of 20-HETE-induced inhibition.

Methodology (Chemiluminescence Assay):

  • Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence.

  • Treatment: Cells are treated with this compound, 20-HETE, or a combination, along with appropriate vehicle controls.

  • Sample Collection: The cell culture medium is collected.

  • NO Measurement: The samples are injected into a nitric oxide analyzer. In the purge vessel, nitrites and nitrates (stable end-products of NO) are reduced to NO gas by a reducing agent (e.g., vanadium(III) chloride).

  • Detection: The generated NO gas reacts with ozone in the reaction chamber, producing chemiluminescence, which is detected by a photomultiplier tube. The light signal is proportional to the amount of NO in the sample.

Measurement of Superoxide Production in Endothelial Cells

Dihydroethidium (B1670597) (DHE) is a commonly used fluorescent probe to detect intracellular superoxide.[7][19][20][21]

Objective: To measure the effect of this compound on superoxide production, especially its ability to counteract 20-HETE-induced superoxide generation.

Methodology:

  • Cell Culture and Treatment: Endothelial cells are cultured and treated with the compounds of interest.

  • DHE Staining: Cells are incubated with DHE, which freely permeates the cell membrane.

  • Oxidation: In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium and ethidium, which intercalate with DNA and fluoresce red.

  • Detection: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.

  • Quantification (Optional): High-performance liquid chromatography (HPLC) can be used to separate and quantify the specific oxidation products of DHE for more accurate measurement of superoxide.

In Vivo Studies

In vivo studies are essential to confirm the physiological relevance of the in vitro findings.

Objective: To determine the effect of this compound or its stable analogs on blood pressure in animal models of hypertension.

Methodology:

  • Animal Model: An appropriate animal model of hypertension, particularly one with elevated 20-HETE levels (e.g., spontaneously hypertensive rats, androgen-induced hypertensive models), is used.[6][22]

  • Compound Administration: this compound or a stable analog is administered to the animals (e.g., via intravenous injection or osmotic mini-pumps).

  • Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff plethysmography.

  • Biochemical Analysis: Blood and tissue samples can be collected to measure levels of HETEs, markers of oxidative stress, and inflammation.

Conclusion

The primary mechanism of action of this compound in the cardiovascular system is its role as a potent and stereospecific antagonist of the vasoconstrictor and pro-inflammatory eicosanoid, 20-HETE. By blocking 20-HETE-induced vasoconstriction and endothelial dysfunction, this compound promotes vasodilation and helps maintain vascular homeostasis. While the direct effects of this compound remain an area for further investigation, its ability to counteract the detrimental actions of 20-HETE positions it as a molecule of significant interest for the development of novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone, such as hypertension. The experimental protocols outlined in this guide provide a framework for the continued exploration of the therapeutic potential of this compound and its analogs.

References

The 19(R)-HETE Signaling Cascade in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in endothelial cell function. Unlike its pro-inflammatory and vasoconstrictive counterpart, 20-HETE, this compound primarily acts as a competitive antagonist, mitigating endothelial dysfunction. This technical guide provides a comprehensive overview of the this compound signaling cascade, focusing on its antagonistic relationship with 20-HETE. It details the molecular pathways, presents quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of HETEs in Endothelial Function

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules that are pivotal in regulating vascular tone and inflammation.[1] Within this class, 20-HETE is a well-characterized vasoconstrictor and pro-inflammatory agent that contributes to endothelial dysfunction.[1][2] In contrast, this compound has emerged as a protective molecule, largely through its ability to counteract the detrimental effects of 20-HETE.[3][4] This guide focuses specifically on the signaling mechanisms of this compound in endothelial cells, highlighting its function as a natural antagonist to the 20-HETE pathway. Its stereoisomer, 19(S)-HETE, operates through a distinct pathway by activating the prostacyclin (IP) receptor to increase cAMP, an effect not observed with this compound.[5][6]

The 20-HETE Signaling Cascade: The Target of this compound Antagonism

To understand the function of this compound, it is essential first to delineate the signaling cascade of 20-HETE, which it antagonizes. 20-HETE initiates a signaling cascade that promotes endothelial dysfunction, characterized by decreased nitric oxide (NO) bioavailability and increased oxidative stress.

The key steps are as follows:

  • Receptor Binding: 20-HETE binds to the G-protein coupled receptor 75 (GPR75) with high affinity.[7][8][9]

  • G-Protein Activation: This binding stimulates the dissociation of the Gαq/11 subunit from the receptor.[10]

  • EGFR Transactivation: A c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) is initiated.[10][11]

  • Downstream Kinase Activation: The activated EGFR triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the inhibitor of kappa B kinase (IKKβ) pathways.[10][12]

  • NF-κB Activation: IKKβ activation leads to the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory genes.[2][10]

  • Endothelial Dysfunction: This cascade culminates in several detrimental effects:

    • eNOS Uncoupling: 20-HETE inhibits the association of endothelial nitric oxide synthase (eNOS) with heat shock protein 90 (HSP90).[3][13][14] This uncoupling shifts eNOS from producing vasoprotective NO to generating superoxide (B77818) (O₂⁻), a reactive oxygen species (ROS).[3][14]

    • Increased Oxidative Stress: The increase in superoxide production contributes to oxidative stress within the endothelial cells.[3]

    • Inflammation: Activation of NF-κB stimulates the production of pro-inflammatory cytokines and adhesion molecules.[2][10]

The this compound Signaling Cascade: A Pathway of Antagonism

The signaling "cascade" of this compound is primarily characterized by its competitive antagonism of the 20-HETE pathway at the GPR75 receptor.

Mechanism of Action

This compound acts as a competitive antagonist of 20-HETE.[3][4][15] Studies have shown that this compound prevents the 20-HETE-mediated recruitment of β-arrestin to GPR75, strongly suggesting that it competes for the same binding site on the receptor.[5] By occupying the GPR75 receptor without initiating the downstream signaling cascade, this compound effectively blocks the actions of 20-HETE.

The primary consequences of this compound's antagonism in endothelial cells are:

  • Preservation of eNOS Coupling: this compound prevents 20-HETE from inhibiting the eNOS-HSP90 association, thereby maintaining the coupled state of eNOS.[3][14]

  • Restoration of Nitric Oxide Production: By keeping eNOS coupled, this compound restores the calcium-ionophore-stimulated release of NO that is otherwise inhibited by 20-HETE.[3][4]

  • Reduction of Superoxide Production: Consequently, the production of superoxide from uncoupled eNOS is prevented.[3][4]

  • Inhibition of Downstream Signaling: By blocking the initial receptor activation, this compound is presumed to inhibit the entire downstream cascade, including EGFR transactivation and subsequent MAPK and NF-κB activation.

G cluster_20HETE 20-HETE Signaling Pathway cluster_19RHETE This compound Antagonism 20-HETE 20-HETE GPR75 GPR75 Gaq11 Gαq/11 Activation cSrc_EGFR c-Src → EGFR Transactivation MAPK_NFkB MAPK/ERK & NF-κB Activation eNOS_uncoupling eNOS-HSP90 Dissociation (eNOS Uncoupling) NO_decrease ↓ Nitric Oxide Superoxide_increase ↑ Superoxide Inflammation Inflammation This compound This compound This compound->Block

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound and 20-HETE on endothelial cell function.

Table 1: Effect of 20-HETE and this compound on Endothelial Nitric Oxide and Superoxide Production

CompoundConcentrationEffect on NO ProductionEffect on Superoxide ProductionReference
20-HETE1 nM~50% decreaseSignificant increase[3][14]
This compoundNot specifiedNo effect aloneNo effect alone[3][4]
20-HETE + this compoundNot specifiedCompetitively antagonized 20-HETE's effectCompetitively antagonized 20-HETE's effect[3][4]

Table 2: Antagonistic Potency of this compound Analogs on 20-HETE-Induced Vascular Sensitization

Note: This data is from rat renal preglomerular microvessels but provides insight into the relative potency of this compound as an antagonist.

Analog of 19-HETEConcentrationFold Change from 20-HETE Induced SensitizationInterpretationReference
19(R)-OH analog1 µM-0.6 ± 0.2Moderate Antagonism[4]
19(S)-OH analog1 µM-0.4 ± 0.1Moderate Antagonism[4]

Key Experimental Protocols

Detailed methodologies for investigating the this compound signaling cascade are crucial for reproducible research. The following protocols are based on established methods used in the study of HETEs in endothelial cells.

Endothelial Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs) are commonly used.

  • Culture Conditions: Culture cells in appropriate media (e.g., EGM-2 for HUVECs) at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use cells at early passages (2-7) for experiments to ensure physiological relevance.

  • Treatment:

    • Grow cells to confluency in multi-well plates.

    • Starve cells in serum-free media for 2-4 hours before treatment.

    • For antagonism studies, pre-incubate cells with this compound for a specified time (e.g., 30 minutes) before adding 20-HETE.

    • Include vehicle controls (e.g., ethanol (B145695) or DMSO) in all experiments.

Measurement of Nitric Oxide (NO) Production

NO production can be assessed by measuring its stable metabolites, nitrite (B80452) and nitrate (B79036), in the cell culture supernatant.

  • Sample Collection: After treatment, collect the cell culture media.

  • Assay: Use a commercial chemiluminescence-based NO analyzer or a Griess reagent kit for quantification.[1][3][16]

    • Chemiluminescence: Inject media samples into a purge vessel containing a reducing agent (e.g., vanadium (III) chloride) which converts nitrite and nitrate to NO gas. The gas reacts with ozone in the analyzer, producing light that is detected by a photomultiplier tube.[16]

    • Griess Assay: Mix the sample with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). A pink azo dye will form in the presence of nitrite, which can be quantified by measuring the absorbance at ~540 nm. A nitrate reductase step is required to measure total NOx (nitrite + nitrate).

  • Data Normalization: Normalize NO production to the total protein content of the cells in each well.

Measurement of Superoxide (O₂⁻) Production

Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular superoxide.

  • Cell Preparation: Culture and treat endothelial cells in glass-bottom dishes or black-walled microplates suitable for fluorescence microscopy or plate reader analysis.

  • DHE Loading: After treatment with HETEs, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with DHE (typically 2-10 µM) for 15-30 minutes at 37°C, protected from light.[15][17]

  • Imaging/Measurement:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red. Capture images and quantify the fluorescence intensity per cell.[17]

    • Plate Reader: Use a fluorescence plate reader with optimized excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 570 nm) to minimize the detection of non-specific oxidation products.[18]

  • Controls: Include a positive control (e.g., menadione (B1676200) or antimycin A) and a negative control where cells are pre-treated with a superoxide scavenger like PEG-SOD.[17][18]

G

Western Blot for eNOS-HSP90 Co-immunoprecipitation

This protocol determines if this compound can prevent the 20-HETE-induced dissociation of eNOS and HSP90.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Pre-clear lysates with Protein A/G agarose (B213101) beads.

    • Incubate the cleared lysate with an anti-eNOS antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the eNOS-antibody complex.

    • Wash the beads several times to remove non-specific binding.

  • Elution and SDS-PAGE: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Probe the membrane with primary antibodies against HSP90 and eNOS (as a loading control for the IP).

    • Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the amount of HSP90 that co-immunoprecipitated with eNOS in each treatment group.

Conclusion and Future Directions

The signaling cascade of this compound in endothelial cells is one of targeted antagonism against the pro-inflammatory and dysfunctional effects of 20-HETE. By competitively inhibiting the GPR75 receptor, this compound preserves eNOS function, maintaining nitric oxide production and preventing excessive superoxide generation. This positions this compound and its stable analogs as promising therapeutic candidates for cardiovascular diseases characterized by endothelial dysfunction, such as hypertension and atherosclerosis.

Future research should focus on:

  • Determining the precise binding kinetics and affinity (Kᵢ) of this compound for the GPR75 receptor.

  • Elucidating the in vivo efficacy and pharmacokinetics of stable this compound analogs in animal models of cardiovascular disease.

  • Investigating the long-term effects of modulating this pathway on vascular remodeling and inflammation.

A thorough understanding of the this compound signaling cascade will be instrumental in developing novel therapies to protect and restore endothelial health.

References

Endogenous Production of 19(R)-HETE in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxyeicosatetraenoic acid (19-HETE) is an endogenous metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway. It exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, each with distinct biological activities. This compound, in particular, has garnered interest for its potential role in regulating vascular tone and inflammation, often acting as an antagonist to the potent vasoconstrictor, 20-HETE.[1] This technical guide provides a comprehensive overview of the endogenous production of this compound in human tissues, including its synthesis, quantification, and potential signaling pathways.

Data Presentation: Quantitative Levels of 19-HETE in Human Tissues

The quantification of specific enantiomers of HETEs in human tissues is technically challenging, and data is limited. The following table summarizes available data on 19-HETE concentrations in human biological samples. It is important to note that many studies do not resolve the R and S enantiomers.

Tissue/FluidAnalyteConcentrationAnalytical Method
Cerebrospinal Fluid (SAH patients with vasospasm)20-HETE0.7 - 2.9 ng/mLHPLC-MS/MS
Cerebrospinal Fluid (SAH patients with vasospasm)12-HETE2.8 - 21.9 ng/mLHPLC-MS/MS
Human Plasma19-HETE1.03 ng/mL (mean)UPLC-MS/MS
Human Plasma20-HETE1.86 ng/mL (mean)UPLC-MS/MS
Human Plasma5,6-EET23.6 ng/mL (mean)UPLC-MS/MS
Human Plasma8,9-EET8.04 ng/mL (mean)UPLC-MS/MS
Human Plasma11,12-EET8.84 ng/mL (mean)UPLC-MS/MS
Human Plasma14,15-EET10.7 ng/mL (mean)UPLC-MS/MS

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Human Tissue

This protocol outlines a general procedure for the extraction and purification of HETEs from tissue samples, which can be adapted for specific tissue types.

1. Tissue Homogenization:

  • Excise fresh tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
  • Weigh the frozen tissue (typically 100-500 mg).
  • Homogenize the tissue in a suitable ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors) at a ratio of 1:4 (w/v) using a mechanical homogenizer.
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant for further processing.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
  • Acidify the tissue homogenate supernatant to pH 3.5-4.0 with a dilute acid (e.g., 1 M formic acid).
  • Load the acidified sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).
  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.
  • Dry the cartridge under a gentle stream of nitrogen.
  • Elute the lipids, including HETEs, with 5 mL of ethyl acetate.
  • Evaporate the eluate to dryness under nitrogen.
  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral Separation and Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the chiral separation and quantification of 19-HETE enantiomers.

1. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column is essential for separating the enantiomers. Commonly used columns include those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[3]
  • Mobile Phase: The mobile phase composition will depend on the specific chiral column used. A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.[3]
  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of HETEs.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. The precursor ion for 19-HETE is m/z 319.2. Product ions for fragmentation can be optimized but common transitions include m/z 115.2 and 219.1.[4]
  • Internal Standard: A deuterated internal standard, such as 19-HETE-d8, should be used for accurate quantification to correct for extraction losses and matrix effects.

3. Quantification:

  • A calibration curve is generated using known concentrations of authentic this compound standard.
  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard.
  • The concentration of this compound in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

The primary pathway for the endogenous production of this compound is the metabolism of arachidonic acid by cytochrome P450 enzymes. Several CYP isoforms have been implicated in the synthesis of 19-HETE, including members of the CYP4A, CYP4F, and CYP2U families.[5]

Synthesis_of_19R_HETE Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 Arachidonic_Acid->CYP4A11 CYP4F2 CYP4F2 Arachidonic_Acid->CYP4F2 CYP4F3 CYP4F3 Arachidonic_Acid->CYP4F3 CYP2U1 CYP2U1 Arachidonic_Acid->CYP2U1 HETE_19 19(R/S)-HETE CYP4A11->HETE_19 CYP4F2->HETE_19 CYP4F3->HETE_19 CYP2U1->HETE_19 HETE_19R This compound HETE_19->HETE_19R Chiral Synthesis

Biosynthesis of this compound from Arachidonic Acid.
Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the analysis of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Solid_Phase_Extraction Solid-Phase Extraction (SPE) Tissue_Homogenization->Solid_Phase_Extraction Chiral_HPLC Chiral HPLC Separation Solid_Phase_Extraction->Chiral_HPLC MS_MS_Detection MS/MS Detection (MRM) Chiral_HPLC->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Workflow for this compound analysis from tissue.
Plausible Signaling Pathway of this compound

The precise signaling mechanism of this compound is not yet fully elucidated. However, like other eicosanoids, it is likely to exert its effects through interaction with cell surface receptors, potentially G-protein coupled receptors (GPCRs), leading to downstream cellular responses. Its antagonistic effect on 20-HETE suggests it may compete for the same receptor or act on a receptor with opposing downstream effects.

Signaling_Pathway HETE_19R This compound GPCR G-Protein Coupled Receptor (Putative) HETE_19R->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Vasodilation) Second_Messenger->Cellular_Response Initiates

Hypothesized GPCR-mediated signaling of this compound.

Conclusion

The endogenous production of this compound represents a complex and important area of research within the field of eicosanoid biology. While significant progress has been made in identifying the enzymatic machinery responsible for its synthesis and in developing analytical methods for its detection, further research is needed to fully elucidate its quantitative distribution in human tissues and its precise signaling mechanisms. The protocols and information provided in this guide offer a foundation for researchers and drug development professionals to explore the physiological and pathological roles of this intriguing lipid mediator.

References

19(R)-HETE Interaction with Cellular Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1][2] It exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, which can exhibit distinct biological activities. While significant research has elucidated the receptor interactions and signaling pathways of 19(S)-HETE, the specific cellular receptors and downstream signaling mechanisms for this compound remain less well-defined. This guide provides a comprehensive overview of the current understanding of this compound's interactions with cellular components, with a comparative analysis to its (S)-enantiomer, and details the experimental methodologies used in these investigations.

Identified Molecular Targets and Cellular Interactions

The primary identified molecular interactions for this compound are as an antagonist of 20-HETE-mediated effects and as a noncompetitive inhibitor of the enzyme CYP1B1. In contrast, 19(S)-HETE is a known agonist of the prostacyclin (IP) receptor.

This compound: Antagonism of 20-HETE Effects

This compound has been shown to counteract the vasoconstrictive effects of 20-HETE. At a concentration of 1 µM, this compound completely blocks the vasoconstriction of renal arterioles induced by 20-HETE, whereas 19(S)-HETE is inactive in this regard.[3] While this points to a potential interaction with a 20-HETE receptor, a specific G-protein coupled receptor (GPCR) that binds this compound to mediate this antagonism has not yet been definitively identified. Recent studies have identified GPR75 as a receptor for 20-HETE, which signals through Gq to affect vascular function.[4] It is plausible that this compound may act as an antagonist at this or another related receptor.

This compound: Inhibition of CYP1B1

This compound has been identified as an endogenous noncompetitive inhibitor of human recombinant CYP1B1.[5] This inhibition is enantioselective, with 19(S)-HETE being a more potent inhibitor.[5]

19(S)-HETE: Agonism of the Prostacyclin (IP) Receptor

In contrast to its (R)-enantiomer, 19(S)-HETE is a potent and specific agonist of the prostacyclin (IP) receptor, a Gs-coupled GPCR.[6][7] This interaction leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] this compound is reported to be inactive at the IP receptor at concentrations up to 10 µM.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the molecular interactions of this compound and 19(S)-HETE.

Table 1: Functional Activity of 19-HETE Enantiomers

CompoundTargetAssayCell Line/SystemParameterValueReference
19(S)-HETEProstacyclin (IP) ReceptorcAMP AccumulationMEG-01 cellsEC50520 nM[6][7]
19(S)-HETEProstacyclin (IP) ReceptorcAMP AccumulationCOS-1 cells (heterologous expression)EC50567 nM[8]
This compoundProstacyclin (IP) ReceptorcAMP AccumulationMEG-01 cellsActivityInactive up to 10 µM[6][7]
This compound20-HETE-induced vasoconstrictionVasoconstriction of renal arteriolesRenal ArteriolesInhibitionComplete blockade at 1 µM[3]

Table 2: Enzyme Inhibition Data for 19-HETE Enantiomers

CompoundEnzymeInhibition TypeAssayParameterValueReference
19(S)-HETECYP1B1Noncompetitive7-ethoxyresorufin O-deethylationKi37.3 nM[5]
This compoundCYP1B1Noncompetitive7-ethoxyresorufin O-deethylationKi89.1 nM[5]

Signaling Pathways

19(S)-HETE Signaling Pathway

The signaling pathway for 19(S)-HETE is well-characterized and proceeds through the canonical Gs-coupled receptor pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane IP_Receptor IP Receptor G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts nineteen_S_HETE 19(S)-HETE nineteen_S_HETE->IP_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasorelaxation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates substrates leading to Gq_Antagonism_Pathway cluster_membrane Plasma Membrane twenty_HETE_Receptor 20-HETE Receptor (e.g., GPR75) Gq_Protein Gq Protein (αβγ) twenty_HETE_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG twenty_HETE 20-HETE twenty_HETE->twenty_HETE_Receptor Activates nineteen_R_HETE This compound nineteen_R_HETE->twenty_HETE_Receptor Blocks PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC_activation->Vasoconstriction cAMP_Assay_Workflow start Start: Cell Culture (e.g., MEG-01 or transfected COS-1) pretreatment Pre-treatment (optional) (e.g., with phosphodiesterase inhibitors) start->pretreatment stimulation Stimulation with 19(R/S)-HETE or control pretreatment->stimulation incubation Incubation (e.g., 15 minutes at 37°C) stimulation->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, ELISA, or bioluminescent probe) lysis->detection analysis Data Analysis (Dose-response curves, EC50 determination) detection->analysis Enzyme_Inhibition_Workflow start Start: Prepare reaction mixture (Buffer, recombinant enzyme, e.g., CYP1B1) add_inhibitor Add varying concentrations of 19(R/S)-HETE or vehicle start->add_inhibitor pre_incubation Pre-incubation add_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding substrate (e.g., 7-ethoxyresorufin) pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction measure_product Measure product formation (e.g., fluorescence of resorufin) stop_reaction->measure_product analysis Data Analysis (Determine Ki and inhibition type) measure_product->analysis

References

An In-depth Technical Guide to Physiological Concentrations of 19(R)-HETE in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid. This document summarizes the current understanding of its physiological concentrations in plasma, details the experimental protocols for its quantification, and explores its known biological activities and signaling pathways.

Quantitative Data on this compound Plasma Concentrations

The precise physiological concentration of this compound in the plasma of healthy individuals is not extensively documented, with many studies either not specifying the enantiomer or focusing on the more biologically active 19(S)-HETE. However, some data on total 19-HETE concentrations and relative abundance of its enantiomers provide valuable insights.

SpeciesConditionPlasma Concentration (pg/mL)Notes
HumanHealthy Controls89.4 [71.8–99.5] (Total 19-HETE)This study measured total 19-HETE and did not differentiate between the (R) and (S) enantiomers. The values are presented as median [interquartile range].[1]
HumanHypertensive Patients112 [91–148] (Total 19-HETE)This study showed a significant increase in total 19-HETE in hypertensive individuals compared to healthy controls.[1]
RatHealthy (organ microsomes)19(S)-HETE was more abundant than this compound in most organs except for the kidney.This study measured the formation rate of 19-HETE enantiomers in organ microsomes, not plasma concentrations. It suggests that the relative abundance of the enantiomers can vary by tissue.[2][3]

Note: The lack of specific data for this compound in healthy plasma highlights a significant gap in the current literature. Future research employing chiral separation techniques is necessary to establish a definitive physiological range for this enantiomer.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plasma requires a robust analytical method capable of separating it from its (S)-enantiomer and other interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase is the method of choice.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Addition: Spike a known amount of a deuterated internal standard (e.g., 19-HETE-d8) into the plasma sample to correct for extraction losses and matrix effects.

  • Acidification: Acidify the plasma sample to a pH of ~3.5 with a dilute acid (e.g., 1 M formic acid) to protonate the carboxylic acid group of 19-HETE, facilitating its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) and then with acidified water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

  • Elution: Elute the 19-HETE and the internal standard from the cartridge with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A chiral stationary phase column is essential for the separation of this compound and 19(S)-HETE. A common choice is a cellulose-based or amylose-based chiral column (e.g., CHIRALPAK® series).

    • Mobile Phase: A typical mobile phase for reversed-phase chiral separation consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient will need to be optimized for the specific column and analytes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typically used.

    • Column Temperature: The column temperature should be controlled to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of HETEs due to the presence of the carboxylic acid group.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both 19-HETE and its deuterated internal standard.

      • Precursor Ion: The deprotonated molecule [M-H]⁻ of 19-HETE (m/z 319.2).

      • Product Ions: Characteristic fragment ions are selected for quantification and confirmation.

Signaling Pathways and Biological Activity

The biological activities of 19-HETE are highly stereospecific, with the (S)-enantiomer generally being more potent.

Production of this compound

Arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to produce various HETEs. Specifically, enzymes from the CYP4A and CYP4F families are known to catalyze the ω-1 hydroxylation of arachidonic acid to form 19-HETE.[4] The stereochemistry of this reaction can be influenced by the specific CYP isoform involved.

Arachidonic_Acid_Metabolism AA Arachidonic Acid CYP450 Cytochrome P450 (CYP4A, CYP4F) AA->CYP450 HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_19R This compound CYP450->HETE_19R

Figure 1: Biosynthesis of 19(S)- and this compound from arachidonic acid by cytochrome P450 enzymes.

Signaling Pathways

Current research indicates that 19(S)-HETE is the more biologically active enantiomer, particularly in the context of G-protein coupled receptor signaling.

  • Prostacyclin (IP) Receptor Pathway: 19(S)-HETE is a potent agonist of the prostacyclin (IP) receptor, a Gs-coupled receptor.[5] Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] This pathway is associated with vasodilation and inhibition of platelet aggregation.[5] In contrast, this compound has been shown to be inactive at the IP receptor at concentrations up to 10 μM.[5]

IP_Receptor_Signaling cluster_membrane Cell Membrane IP_receptor IP Receptor Gs Gs IP_receptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP HETE_19S 19(S)-HETE HETE_19S->IP_receptor Activates HETE_19R This compound HETE_19R->IP_receptor Inactive Gs->AC Stimulates ATP ATP ATP->AC Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) cAMP->Response

Figure 2: Signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor, highlighting the inactivity of this compound.

  • Na+/K+-ATPase Regulation: 19(S)-HETE has been reported to be a potent stimulator of Na+/K+-ATPase in rabbit renal proximal straight tubules.[6] This effect is not observed with this compound, suggesting a stereospecific regulation of this ion pump.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in plasma samples.

Experimental_Workflow Start Plasma Sample Collection Step1 Addition of Internal Standard Start->Step1 Step2 Solid-Phase Extraction (SPE) Step1->Step2 Step3 Chiral LC Separation Step2->Step3 Step4 Tandem Mass Spectrometry (MS/MS) Detection Step3->Step4 End Data Analysis and Quantification Step4->End

Figure 3: A generalized experimental workflow for the quantification of this compound in plasma.

Conclusion

This compound is a less-studied enantiomer of 19-HETE, with a clear need for more research to establish its physiological plasma concentrations in healthy individuals across different species. The development and application of robust chiral LC-MS/MS methods are crucial for advancing our understanding of this molecule. While 19(S)-HETE has demonstrated significant biological activity through the IP receptor and regulation of Na+/K+-ATPase, the specific roles and signaling pathways of this compound remain largely unknown. Further investigation into the distinct biological functions of this compound may reveal novel therapeutic targets for a variety of physiological and pathological conditions.

References

Methodological & Application

Application Note: Quantification of 19(R)-HETE in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid. As a member of the eicosanoid family, it is involved in various physiological and pathological processes, making it a person of interest for biomarker discovery in cardiovascular and renal diseases. Accurate and sensitive quantification of this compound in biological matrices such as urine is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in human urine.

1. Sample Collection and Storage

To ensure sample integrity, midstream urine should be collected. For accurate quantification and to account for variations in urine dilution, creatinine (B1669602) levels should be determined. A common practice is to normalize the final analyte concentration to the creatinine concentration. Samples should be stored at -80°C until analysis to prevent degradation of the analyte.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like urine.

  • Internal Standard Addition: To each 3 mL aliquot of urine, add 30 µL of an internal standard (IS) mixture. A suitable internal standard would be a deuterated analog of the analyte, such as 12(S)-HETE-d8.[1]

  • Acidification: Acidify the urine samples by adding 20 µL of acetic acid.[1]

  • SPE Cartridge Conditioning: Use an Oasis HLB SPE column. Condition the cartridge sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the acidified urine sample onto the preconditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of 5% methanol in water (v/v) to remove interfering substances.[2]

  • Drying: Dry the cartridge for 20 minutes under a stream of nitrogen.[2]

  • Elution: Elute the analytes from the cartridge with 0.5 mL of methanol followed by 1.5 mL of ethyl acetate.[2][3]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50°C.[2]

  • Reconstitution: Reconstitute the dried residue in 50 µL of methanol.[2] The reconstituted sample is then ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size) is suitable for the separation of eicosanoids.[1]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution: A gradient elution should be optimized to ensure the separation of this compound from other isomers and matrix components. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended.

  • Ionization Mode: Negative Electrospray Ionization (-ESI).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution. For HETEs, the precursor ion is typically [M-H]⁻ at m/z 319.2. Product ions will be specific fragments generated upon collision-induced dissociation.

Data Presentation

The following tables summarize typical quantitative data and LC-MS/MS parameters for the analysis of HETEs.

Table 1: Method Validation Parameters for HETE Analysis

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)50 pg/mL[2]
Upper Limit of Quantification (ULOQ)1000 pg/mL[2]
Intra-assay Variation<5%[5]
Recovery~95%[5]

Table 2: Example LC-MS/MS Parameters

ParameterSettingReference
LC System
ColumnC18 Reversed-Phase[3][5]
Mobile Phase AWater + 0.1% Formic Acid[4]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[4]
Flow Rate0.3 - 0.5 mL/min[4][6]
Injection Volume10 - 25 µL[2][6]
MS System
Ionization ModeNegative ESI[2][3]
Capillary Voltage~3.1 kV[6]
Cone Voltage~25 V[6]
Collision EnergyOptimized for specific transition[6]
Source Temperature~150 °C[6]
Desolvation Temperature~400 °C[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_acquisition Data Acquisition lc_msms->data_acquisition quantification Quantification & Normalization data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification in urine.

This compound Signaling Pathway (Simplified)

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETE This compound CYP450->HETE GPR75 GPR75 Receptor HETE->GPR75 Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPR75->Downstream Response Cellular Responses (e.g., Vasoconstriction, Inflammation) Downstream->Response

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for a Cell-Based Assay to Measure 19(S)-HETE-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a cell-based assay to measure the vasodilatory effects of hydroxyeicosatetraenoic acids (HETEs). While the initial topic of interest was 19(R)-HETE, current scientific literature indicates that its stereoisomer, 19(S)-HETE, is the biologically active compound responsible for vasodilation. Studies have shown that this compound remains inactive at concentrations up to 10 μM, whereas 19(S)-HETE potently induces vasorelaxation.[1][2] Therefore, these protocols will focus on measuring the effects of 19(S)-HETE.

19(S)-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, plays a crucial role in regulating cardiovascular function.[3] It elicits its vasodilatory effects by acting as a full orthosteric agonist of the prostacyclin receptor (IP receptor).[2] Activation of the IP receptor, a G-protein coupled receptor (GPCR), stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP in vascular smooth muscle cells is the primary mechanism leading to vasorelaxation.[1][2]

These application notes provide protocols for culturing human umbilical vein endothelial cells (HUVECs) and for conducting key functional assays to quantify the downstream effects of 19(S)-HETE activation of the IP receptor, including cAMP accumulation, nitric oxide (NO) production, and changes in intracellular calcium levels.

Data Presentation

Table 1: Quantitative Data on 19(S)-HETE-Induced Biological Effects

ParameterValueCell Type/SystemReference
EC50 for cAMP accumulation520 nMMEG-01 cells[1][2]
EC50 for IP receptor activation567 nMHeterologously expressed IP receptor[3]
Activity of this compoundInactive up to 10 µMMEG-01 cells[1][2]

Signaling Pathway

19(S)-HETE Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 19(S)-HETE 19(S)-HETE IP_receptor Prostacyclin (IP) Receptor 19(S)-HETE->IP_receptor Binds to Gs Gs Protein IP_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Signaling pathway of 19(S)-HETE-induced vasodilation.

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Culture Protocol

This protocol details the steps for culturing HUVECs, a common in vitro model for studying endothelial cell biology.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin/EDTA Solution

  • T-75 culture flasks, gelatin-coated

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

Protocol:

  • Preparation of Culture Flasks: Coat T-75 flasks with 0.1% gelatin solution and allow them to dry in a sterile hood.

  • Thawing of Cells: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a laminar flow hood.

  • Cell Seeding: Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium. Centrifuge at 220 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Inoculation: Pipette the cell suspension into the prepared T-75 flask containing Endothelial Cell Growth Medium. A recommended seeding density is 5,000-10,000 cells/cm².

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Loosen the cap to permit gas exchange.

  • Medium Change: After 24 hours, replace the medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with HBSS and aspirate. Add Trypsin/EDTA solution to detach the cells. Neutralize the trypsin with medium containing FBS, centrifuge, and resuspend the cells for passaging.

cAMP Accumulation Assay Protocol

This assay quantifies the intracellular cAMP levels in response to 19(S)-HETE stimulation.

Materials:

  • HUVECs or other suitable cell line (e.g., MEG-01)

  • 19(S)-HETE

  • Forskolin (positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • cAMP assay kit (e.g., HTRF-based or bioluminescence-based)

  • 96-well white, clear-bottom plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined optimal density and culture overnight.[4]

  • Cell Preparation: On the day of the assay, carefully remove the culture medium.[4] Wash the cells twice with PBS, taking care not to dislodge them.[4]

  • Stimulation: Add stimulation buffer (e.g., HBSS) containing a PDE inhibitor to each well and incubate.[4]

  • Agonist Addition: Add varying concentrations of 19(S)-HETE to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 15 minutes.[1]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.[5]

Nitric Oxide (NO) Production Assay Protocol

This protocol measures the production of NO by HUVECs, a key signaling molecule in vasodilation.

Materials:

  • HUVECs

  • 19(S)-HETE

  • Griess Reagent System

  • Nitrate (B79036) reductase

  • NADH

  • Cell culture medium

Protocol:

  • Cell Culture: Culture HUVECs in 24-well plates until they reach confluency.

  • Cell Treatment: Treat the cells with 19(S)-HETE at various concentrations for a specified time period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Nitrate to Nitrite (B80452) Conversion: In a new 96-well plate, mix the collected supernatant with nitrate reductase and NADH to convert nitrate to nitrite.[6] Incubate as required by the kit.

  • Colorimetric Reaction: Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[6] This will form a colored azo compound.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[6] The amount of nitrite is proportional to the NO produced.

Intracellular Calcium Imaging Protocol

This protocol allows for the real-time visualization of changes in intracellular calcium concentration in response to 19(S)-HETE.

Materials:

  • HUVECs

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline

  • 19(S)-HETE

  • Ionomycin (B1663694) or ATP (positive control)

  • Glass-bottom imaging dishes or 24-well plates

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed HUVECs on glass-bottom dishes or plates and grow to 70-80% confluency.

  • Dye Loading: Load the cells with a calcium indicator dye such as Fluo-4 AM, often mixed with Pluronic F-127 to aid dispersion, and incubate at 37°C.[7]

  • Washing: Wash the cells twice with HEPES-buffered saline to remove excess dye.[7]

  • Baseline Imaging: Acquire baseline fluorescence images before adding the stimulus.

  • Stimulation: Add 19(S)-HETE to the cells while continuously recording fluorescence images.

  • Data Acquisition: Record changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Positive Control: At the end of the experiment, add a positive control like ionomycin or ATP to confirm cell viability and responsiveness.

Experimental Workflows

cAMP Assay Workflow A Seed cells in 96-well plate B Culture overnight A->B C Wash cells with PBS B->C D Add stimulation buffer with PDE inhibitor C->D E Add 19(S)-HETE and controls D->E F Incubate at 37°C E->F G Lyse cells F->G H Measure cAMP levels G->H

Caption: Workflow for the cAMP accumulation assay.

NO Production Assay Workflow A Culture HUVECs to confluency B Treat cells with 19(S)-HETE A->B C Collect culture supernatant B->C D Convert nitrate to nitrite C->D E Add Griess reagents D->E F Measure absorbance at 540 nm E->F

Caption: Workflow for the nitric oxide production assay.

Calcium Imaging Workflow A Seed HUVECs on glass-bottom dish B Load cells with calcium indicator dye A->B C Wash cells B->C D Acquire baseline fluorescence C->D E Add 19(S)-HETE and record D->E F Analyze fluorescence intensity changes E->F

Caption: Workflow for the intracellular calcium imaging assay.

References

In vivo Administration of 19(R)-HETE in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid formed through cytochrome P450 (CYP) enzyme-mediated ω-1 hydroxylation. It is the (R)-enantiomer of 19-HETE. While its sibling metabolite, 19(S)-HETE, and the related compound 20-HETE have been the subject of numerous studies investigating their roles in cardiovascular and renal function, research on the specific in vivo effects of this compound in rodent models is notably limited. The available evidence, primarily from in vitro and ex vivo studies, suggests that this compound is significantly less biologically active than its (S)-enantiomer and often serves as a negative control to demonstrate the stereospecificity of 19(S)-HETE's actions.

These application notes provide a comprehensive overview of the current understanding of this compound's biological activity, its use as an experimental control, and protocols derived from studies on related compounds that can be adapted for its in vivo administration in rodent models for comparative purposes.

Data Presentation: Comparative Biological Activity

Due to the scarcity of in vivo data for this compound, the following table summarizes its biological activity in comparison to its more active enantiomer, 19(S)-HETE, based on in vitro findings. This comparative data is crucial for designing experiments where this compound is used as a control.

Biological Target/EffectThis compound Activity19(S)-HETE ActivityOrganism/SystemReference
Na+/K+-ATPase Activity No effect at 10⁻⁶ MStimulatory (EC₅₀ of 3 x 10⁻⁷ M)Rat renal cortical microsomes[1]
cAMP Accumulation Inactive at concentrations up to 10 µMInduces cAMP accumulation (EC₅₀ of 520 nM)Human megakaryoblastic leukemia cell line (MEG-01)[2]
Vasorelaxation Not reportedInduces vasorelaxationMouse mesenteric artery and thoracic aorta[2]
Platelet Aggregation Not reportedInhibits thrombin-induced platelet aggregationMurine platelets[2]
Prostacyclin (IP) Receptor Activation Not reportedActivates the IP receptor (EC₅₀ of 567 nM)Heterologous expression system[2]

Experimental Protocols

While specific in vivo protocols for this compound are not well-documented, the following methodologies are adapted from studies on 19(S)-HETE and 20-HETE and can serve as a starting point for administering this compound in rodent models, primarily for its use as a negative control.

Protocol 1: Assessment of Vascular Effects in Rodent Models

Objective: To evaluate the effect of this compound on blood pressure or vascular tone in a rodent model, using 19(S)-HETE as a positive control.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • 19(S)-HETE

  • Vehicle (e.g., ethanol, saline with a small percentage of ethanol)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring.

  • Implant a second catheter into the femoral vein for intravenous administration of the test compounds.

  • Allow the animal to stabilize, and record baseline blood pressure and heart rate for at least 30 minutes.

  • Prepare solutions of this compound and 19(S)-HETE in the chosen vehicle at the desired concentrations. A typical starting dose for HETEs is in the range of 1-10 µg/kg.

  • Administer the vehicle control intravenously and record blood pressure and heart rate for 15-20 minutes to ensure no vehicle effect.

  • Administer this compound intravenously at the chosen dose. Continuously monitor and record hemodynamic parameters for at least 30 minutes or until they return to baseline.

  • After a suitable washout period, administer 19(S)-HETE at the same dose and record the hemodynamic response.

  • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Data Analysis: Compare the changes in mean arterial pressure and heart rate from baseline following the administration of the vehicle, this compound, and 19(S)-HETE.

Protocol 2: Evaluation of Renal Effects in Rodent Models

Objective: To assess the impact of this compound on renal hemodynamics and excretory function in a rodent model, with 19(S)-HETE as a comparator.

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • 19(S)-HETE

  • Vehicle

  • Anesthetic

  • Surgical instruments for renal artery and ureter cannulation

  • Flow probe for renal blood flow measurement

  • Urine collection tubes

  • Analytical equipment for measuring urine volume, sodium, and creatinine (B1669602)

Procedure:

  • Anesthetize the rat and place it on a thermostatically controlled heating pad to maintain body temperature.

  • Perform a midline abdominal incision to expose the left kidney.

  • Place a flow probe around the renal artery to measure renal blood flow.

  • Cannulate the ureter with polyethylene (B3416737) tubing for urine collection.

  • Administer a continuous intravenous infusion of saline to maintain hydration and promote urine flow.

  • After a stabilization period with baseline measurements of renal blood flow, urine output, and glomerular filtration rate (GFR), administer an intravenous bolus or continuous infusion of the vehicle.

  • Administer this compound at a predetermined dose.

  • Collect urine and monitor renal blood flow for a defined period.

  • After a washout period, administer 19(S)-HETE and repeat the measurements.

  • Collect blood samples at the beginning and end of the experiment to measure plasma creatinine for GFR calculation.

Data Analysis: Analyze and compare the effects of this compound and 19(S)-HETE on renal blood flow, urine flow rate, sodium excretion, and GFR relative to the vehicle control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathway for 19(S)-HETE and highlight the observed lack of activity of this compound.

G cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_alpha_s Gαs IP_Receptor->G_alpha_s Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Enzymes Arachidonic_Acid->CYP450 19_S_HETE 19(S)-HETE CYP450->19_S_HETE 19_R_HETE This compound CYP450->19_R_HETE 19_S_HETE->IP_Receptor Activates Inactive Inactive 19_R_HETE->Inactive Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Vasorelaxation) PKA->Cellular_Response Inactive->IP_Receptor No Activation

Caption: 19(S)-HETE signaling via the IP receptor, with this compound being inactive.

G cluster_membrane Renal Tubular Cell Membrane NaK_ATPase Na+/K+-ATPase Sodium_Reabsorption Increased Sodium Reabsorption NaK_ATPase->Sodium_Reabsorption 19_S_HETE 19(S)-HETE Stimulation Stimulation 19_S_HETE->Stimulation 19_R_HETE This compound No_Effect No Effect 19_R_HETE->No_Effect Stimulation->NaK_ATPase Activates No_Effect->NaK_ATPase No Activation

Caption: Stereospecific stimulation of renal Na+/K+-ATPase by 19(S)-HETE.

Conclusion

The current body of scientific literature indicates that this compound is largely biologically inactive, particularly when compared to its enantiomer, 19(S)-HETE. Its primary utility in research, therefore, is as a negative control to establish the stereospecificity of the biological effects of 19(S)-HETE. While direct in vivo administration protocols for this compound in rodent models are not well-established, the methodologies presented here, adapted from studies on related eicosanoids, provide a framework for its use in comparative studies. Researchers investigating the physiological roles of arachidonic acid metabolites should consider the distinct activities of the 19-HETE enantiomers in their experimental design and interpretation of results. Further research is warranted to fully elucidate any potential unique biological roles of this compound in vivo.

References

Application Notes and Protocols for the In Vitro Use of 19(R)-HETE as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid, or 19(R)-HETE, is a stereoisomer of hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. In the context of in vitro pharmacological studies, this compound is primarily utilized as an antagonist of the biological actions of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that exerts its effects through the G protein-coupled receptor GPR75.[1][2] By acting as a competitive antagonist at this receptor, this compound serves as a valuable tool to investigate the physiological and pathophysiological roles of the 20-HETE/GPR75 signaling axis in various cellular systems.

These application notes provide an overview of the in vitro applications of this compound, along with detailed protocols for key experiments and a summary of quantitative data to facilitate its use as a pharmacological tool.

Key Applications in Vitro

  • Antagonism of 20-HETE-induced Vasoconstriction: this compound can be used to block the vasoconstrictor effects of 20-HETE in isolated blood vessel preparations, such as renal arterioles. This application is crucial for studying the role of 20-HETE in the regulation of vascular tone and blood pressure.

  • Inhibition of GPR75 Signaling: As an antagonist of the GPR75 receptor, this compound is instrumental in dissecting the downstream signaling pathways activated by 20-HETE. This includes the inhibition of 20-HETE-induced intracellular calcium mobilization and β-arrestin recruitment.

  • Structure-Activity Relationship Studies: Comparing the activity of this compound with its stereoisomer, 19(S)-HETE, and other analogs helps in understanding the structural requirements for ligand interaction with GPR75 and other potential targets.

Data Presentation

The following table summarizes the quantitative data for this compound and its analogue as a 20-HETE antagonist in various in vitro assays.

CompoundAssayTargetEffectPotency (IC₅₀)Reference
19(R)-HEDGE GPR75 ActivationGPR75Antagonist6.715 nM[3]
This compound Vascular Sensitization to Phenylephrine20-HETE actionAntagonist-[4]
This compound β-arrestin recruitment to GPR75GPR75Antagonist-

Note: 19(R)-HEDGE is a glycinate (B8599266) analogue of this compound.

Experimental Protocols

Protocol 1: Inhibition of 20-HETE-Induced Vasoconstriction in Isolated Renal Arterioles

This protocol details the methodology to assess the antagonistic effect of this compound on 20-HETE-induced vasoconstriction in isolated rat renal preglomerular microvessels.

Materials:

  • Isolated rat renal preglomerular microvessels

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose), gassed with 95% O₂/5% CO₂

  • Phenylephrine (vasoconstrictor)

  • 20-HETE solution (in ethanol)

  • This compound solution (in ethanol)

  • Pressure myograph system

Procedure:

  • Isolate renal preglomerular microvessels from rats and mount them on a pressure myograph system.

  • Perfuse and superfuse the vessels with Krebs-bicarbonate buffer at 37°C.

  • Pressurize the vessels to a transmural pressure of 100 mmHg.

  • Allow the vessels to equilibrate for at least 30 minutes.

  • Pre-constrict the vessels with a sub-maximal concentration of phenylephrine.

  • To determine the effect of 20-HETE, add increasing concentrations of 20-HETE (e.g., 1 nM to 1 µM) to the superfusion buffer and record the changes in vessel diameter.

  • To assess the antagonistic effect of this compound, pre-incubate a separate set of vessels with a chosen concentration of this compound (e.g., 1 µM) for 20-30 minutes.

  • In the continued presence of this compound, repeat the 20-HETE concentration-response curve.

  • Record the vessel diameter continuously and calculate the percent constriction in response to each concentration of 20-HETE in the presence and absence of this compound.

  • Plot the concentration-response curves to visualize the rightward shift caused by this compound, indicative of competitive antagonism.

Protocol 2: Inhibition of 20-HETE-Induced Intracellular Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on 20-HETE-induced intracellular calcium mobilization in cells expressing GPR75.

Materials:

  • HEK293 cells stably or transiently expressing human GPR75

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 20-HETE solution (in ethanol)

  • This compound solution (in ethanol)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate GPR75-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • To determine the antagonistic effect of this compound, pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a fixed concentration of 20-HETE (e.g., a concentration that gives a submaximal response, EC₈₀) into the wells.

  • Immediately start recording the fluorescence intensity over time (typically for 1-2 minutes) to measure the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Plot the 20-HETE-induced calcium response as a function of the this compound concentration to determine the IC₅₀ value for this compound.

Protocol 3: Inhibition of 20-HETE-Induced β-Arrestin Recruitment

This protocol outlines a method to assess the ability of this compound to block the recruitment of β-arrestin to GPR75 upon stimulation with 20-HETE, using a commercially available assay system (e.g., PathHunter® β-Arrestin assay).

Materials:

  • Cells engineered to co-express GPR75 fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., PathHunter® GPR75 cells).

  • Cell culture and assay reagents provided with the assay kit.

  • 20-HETE solution (in ethanol).

  • This compound solution (in ethanol).

  • Chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Plate the PathHunter® GPR75 cells in a 96-well white, clear-bottom plate and culture according to the manufacturer's protocol.

  • To test for antagonism, pre-incubate the cells with a dilution series of this compound for 30 minutes at 37°C.

  • Add a fixed, submaximal concentration (EC₈₀) of 20-HETE to the wells.

  • Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.

  • Add the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate for a further 60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Plot the luminescent signal against the concentration of this compound to determine the IC₅₀ for the inhibition of β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

GPR75_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action cluster_downstream Downstream Effects 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Activates Gq_alpha Gqα GPR75->Gq_alpha Activates beta_arrestin β-Arrestin Recruitment GPR75->beta_arrestin This compound This compound This compound->GPR75 Blocks PLC PLC Gq_alpha->PLC IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Vasoconstriction Vasoconstriction Ca_mobilization->Vasoconstriction

Caption: Signaling pathway of 20-HETE via GPR75 and its inhibition by this compound.

Vasoconstriction_Assay_Workflow cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolate_Vessel Isolate Renal Arteriole Mount_Vessel Mount on Myograph Isolate_Vessel->Mount_Vessel Equilibrate Equilibrate Mount_Vessel->Equilibrate Preconstrict Pre-constrict with Phenylephrine Equilibrate->Preconstrict Add_19R_HETE Add this compound (Antagonist Group) Preconstrict->Add_19R_HETE Add_20_HETE Add 20-HETE (Concentration-Response) Preconstrict->Add_20_HETE Control Group Add_19R_HETE->Add_20_HETE Record_Diameter Record Vessel Diameter Add_20_HETE->Record_Diameter Calculate_Constriction Calculate % Constriction Record_Diameter->Calculate_Constriction Plot_Curves Plot Concentration-Response Curves Calculate_Constriction->Plot_Curves Determine_Antagonism Determine Antagonism Plot_Curves->Determine_Antagonism

Caption: Experimental workflow for the in vitro vasoconstriction assay.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Assay Procedure cluster_analysis Data Analysis Plate_Cells Plate GPR75-expressing cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Preincubate_19R Pre-incubate with this compound Wash_Cells->Preincubate_19R Measure_Baseline Measure Baseline Fluorescence Preincubate_19R->Measure_Baseline Inject_20HETE Inject 20-HETE Measure_Baseline->Inject_20HETE Record_Fluorescence Record Fluorescence Change Inject_20HETE->Record_Fluorescence Calculate_Peak Calculate Peak Response Record_Fluorescence->Calculate_Peak Plot_Dose_Response Plot Dose-Response Curve Calculate_Peak->Plot_Dose_Response Determine_IC50 Determine IC₅₀ Plot_Dose_Response->Determine_IC50

Caption: Workflow for the intracellular calcium mobilization assay.

References

Application Notes and Protocols for In Vivo Studies of 19(R)-HETE Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid. It exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, with distinct biological activities. While 19(S)-HETE has been identified as a vasodilator that acts via the prostacyclin (IP) receptor, this compound has garnered significant attention as a potent antagonist of the vasoconstrictive and pro-inflammatory actions of its counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE)[1][2]. This document provides detailed application notes and protocols for the in vivo investigation of this compound agonists and, more prominently, its antagonists, based on current scientific literature.

This compound: An Endogenous Antagonist of 20-HETE

This compound has been shown to counteract the physiological effects of 20-HETE, a known vasoconstrictor implicated in various cardiovascular diseases[1][3]. Specifically, this compound reverses 20-HETE-induced endothelial dysfunction and the sensitization of renal arterioles to vasoconstrictors[1]. Due to its inherent chemical and metabolic instability, research has focused on developing robust synthetic analogs of this compound with improved efficacy for in vivo studies[1].

Known this compound Analogs with Antagonist Activity

A number of synthetic analogs of 19-HETE have been developed and screened for their ability to antagonize 20-HETE. The antagonist activity is often evaluated by their ability to inhibit 20-HETE-induced sensitization of renal preglomerular microvessels to phenylephrine[1][3].

Analog IDDescriptionIn Vitro Antagonist Activity (% Inhibition of 20-HETE sensitization)In Vivo EfficacyReference
This compound Endogenous EicosanoidModerateLimited by instability[1]
Analog 5 Synthetic this compound analogModerateNot reported[1]
Analog 7 Azide-appended this compound analogHigh (6-8 fold boost over parent)Not reported[1]
Analog 13 Optimized 19-HETE analogHighDemonstrated to normalize blood pressure in a mouse model of hypertension[1]

Signaling Pathways

19(S)-HETE Agonist Signaling Pathway

19(S)-HETE acts as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to vasodilation and platelet inhibition[2].

G 19(S)-HETE 19(S)-HETE IP_Receptor IP Receptor (GPCR) 19(S)-HETE->IP_Receptor Binds to Gs Gαs IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet_Inhibition PKA->Platelet_Inhibition Leads to G cluster_downstream Downstream Signaling HETE_R Putative 20-HETE Receptor (GPCR) Gq Gαq HETE_R->Gq Activates HETE_19R This compound (Antagonist) HETE_19R->HETE_R Competitively Binds and Blocks HETE_20 20-HETE (Agonist) HETE_20->HETE_R Binds and Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction G start Start acclimatize Acclimatize Animals (e.g., Cyp4a14-/- mice) start->acclimatize baseline_bp Measure Baseline Systolic Blood Pressure acclimatize->baseline_bp randomize Randomize into Control and Treatment Groups baseline_bp->randomize treatment Daily IP Injection: - Control: Saline Vehicle - Treatment: this compound Analog (e.g., 10 mg/kg) randomize->treatment monitor_bp Monitor Systolic Blood Pressure Daily treatment->monitor_bp For a defined period endpoint Endpoint (e.g., 10 days) monitor_bp->endpoint final_bp Final Blood Pressure Measurement endpoint->final_bp tissue_collection Tissue Collection (Kidney, Heart, Vasculature) final_bp->tissue_collection analysis Data Analysis: - Blood Pressure Changes - Biomarker Analysis tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols: Measuring 19(R)-HETE Effects on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. While the biological activities of its stereoisomer, 19(S)-HETE, and the related compound 20-HETE have been investigated, the specific effects of this compound on intracellular signaling pathways, particularly intracellular calcium ([Ca2+]i) mobilization, are less characterized. The structurally similar eicosanoid, 20-HETE, has been identified as a ligand for the G-protein coupled receptor GPR75.[1][2][3][4][5] Activation of GPR75 by 20-HETE stimulates the Gαq subunit, leading to the activation of phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and thereby increasing intracellular calcium levels.[2][7]

These application notes provide a detailed protocol for investigating the potential effects of this compound on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM. The described methodologies are applicable to various cell types, including vascular smooth muscle cells and other cells endogenously or exogenously expressing GPR75 or other potential receptors for this compound.

Hypothesized Signaling Pathway

Based on the known mechanism of the related compound 20-HETE, it is hypothesized that this compound may also signal through a Gq-coupled receptor to elicit an increase in intracellular calcium.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HETE This compound GPCR GPR75 (Hypothesized Receptor) HETE->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers

Caption: Hypothesized this compound signaling pathway leading to increased intracellular calcium.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Vascular smooth muscle cells (VSMCs) or other cell line of interest.

  • This compound Stock Solution: Prepare a 1 mM stock solution in ethanol (B145695) or DMSO. Store at -80°C.

  • Fura-2 AM: (e.g., ThermoFisher, F1221). Prepare a 1 mg/mL stock solution in high-quality, anhydrous DMSO.[8]

  • Pluronic F-127: (Optional, aids in dye solubilization). 20% solution in DMSO.

  • Probenecid: (Optional, anion transport inhibitor to improve dye retention).

  • Hank's Balanced Salt Solution (HBSS): With and without Ca2+ and Mg2+.

  • HEPES: For buffering solutions.

  • Ionomycin (B1663694): Calcium ionophore for positive control and calibration.

  • EGTA: Calcium chelator for calibration.

  • Cell Culture Medium: Appropriate for the cell line used.

  • Fetal Bovine Serum (FBS):

  • Trypsin-EDTA:

  • 96-well black, clear-bottom plates: For fluorescence measurements.

  • Fluorescence plate reader or microscope: Capable of ratiometric measurements with excitation at 340 nm and 380 nm, and emission at ~510 nm.

Solutions Preparation
SolutionComponents
Loading Buffer HBSS with Ca2+ and Mg2+, 20 mM HEPES, 2-5 µM Fura-2 AM, 0.02% Pluronic F-127 (optional), 2.5 mM Probenecid (optional). Prepare fresh before each experiment.
Assay Buffer HBSS with Ca2+ and Mg2+, 20 mM HEPES, 2.5 mM Probenecid (optional).
Calibration Buffer (Rmax) Assay Buffer containing 5-10 µM Ionomycin to saturate Fura-2 with Ca2+.
Calibration Buffer (Rmin) Ca2+-free HBSS with 20 mM HEPES, 5-10 mM EGTA, and 5-10 µM Ionomycin to determine the fluorescence of Ca2+-free Fura-2.

Experimental Workflow

workflow A 1. Cell Seeding Seed cells in a 96-well plate and culture to 80-90% confluency. B 2. Dye Loading Incubate cells with Fura-2 AM loading buffer for 45-60 min at 37°C. A->B C 3. Washing Wash cells twice with Assay Buffer to remove extracellular dye. B->C D 4. De-esterification Incubate cells in Assay Buffer for 20-30 min at room temperature. C->D E 5. Baseline Measurement Measure baseline fluorescence ratio (F340/F380) before stimulation. D->E F 6. Stimulation Add varying concentrations of This compound to the wells. E->F G 7. Kinetic Measurement Record the change in fluorescence ratio over time. F->G H 8. Calibration Determine Rmax and Rmin for [Ca²⁺]i calculation. G->H I 9. Data Analysis Calculate [Ca²⁺]i and generate dose-response curves. H->I

Caption: Experimental workflow for measuring intracellular calcium changes.

Detailed Protocol
  • Cell Seeding:

    • One to two days before the experiment, seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.[7]

    • Culture cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

  • Fura-2 AM Loading:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of freshly prepared Loading Buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[9][10] The optimal loading time and dye concentration should be determined empirically for each cell type.[9][10]

  • Washing and De-esterification:

    • After incubation, gently aspirate the Loading Buffer.

    • Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular Fura-2 AM.[7]

    • Add 100 µL of Assay Buffer to each well and incubate for 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[7][8]

  • Measurement of Intracellular Calcium:

    • Set the fluorescence plate reader to measure fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm and 380 nm.

    • Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes to ensure a stable signal.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions to the wells to achieve the desired final concentrations. A vehicle control (e.g., ethanol or DMSO) should also be included.

    • Immediately begin recording the fluorescence ratio (F340/F380) over time for 5-10 minutes to capture the transient calcium response.

  • Calibration (Optional but Recommended for [Ca2+]i Quantification):

    • At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a saturating concentration of a calcium ionophore like ionomycin (5-10 µM) to the cells in Assay Buffer.

    • To determine the minimum fluorescence ratio (Rmin), lyse the cells with digitonin (B1670571) or a similar detergent and chelate all available calcium with a high concentration of EGTA (5-10 mM).[8]

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).[8] The dissociation constant (Kd) of Fura-2 for Ca2+ is typically ~224 nM.

    • Plot the peak change in the F340/F380 ratio or the calculated [Ca2+]i as a function of the this compound concentration to generate a dose-response curve.

Data Presentation

The following table represents hypothetical data for the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.

This compound Concentration (nM)Peak Intracellular [Ca2+] (nM) (Mean ± SEM)
0 (Vehicle)105 ± 8
1120 ± 10
10185 ± 15
100350 ± 25
1000580 ± 40
10000610 ± 35

Note: This data is for illustrative purposes only and actual results may vary depending on the cell type and experimental conditions.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of extracellular Fura-2 AM by thorough washing.

  • Low Signal: Optimize Fura-2 AM concentration and loading time. Ensure cells are healthy and adherent.

  • Photobleaching: Minimize exposure of the dye to excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.

  • Cell Viability: High concentrations of this compound, DMSO, or Pluronic F-127 may be cytotoxic. Perform a cell viability assay to confirm that the observed effects are not due to toxicity.

  • Specificity of the Response: To confirm the involvement of a Gq-coupled receptor and PLC, pre-incubate cells with specific inhibitors such as U73122 (a PLC inhibitor) before stimulation with this compound. A diminished response would support the hypothesized signaling pathway.

By following these detailed protocols, researchers can effectively measure and characterize the effects of this compound on intracellular calcium levels, providing valuable insights into its potential biological functions and signaling mechanisms.

References

Protocol for Assessing the Impact of 19(R)-HETE on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. While its stereoisomer, 19(S)-HETE, and the related compound 20-HETE have been studied for their roles in various physiological and pathological processes, the specific effects of this compound on cell proliferation remain largely uncharacterized.[1][2] Emerging evidence suggests that HETEs can act as signaling molecules, influencing cell growth, differentiation, and apoptosis.[3] Notably, this compound has been reported to inhibit some actions of the pro-proliferative and pro-angiogenic compound 20-HETE, suggesting a potential anti-proliferative role.[4]

This document provides a detailed protocol for researchers, scientists, and drug development professionals to systematically assess the impact of this compound on cell proliferation. The protocol outlines a two-phase experimental approach: a primary screening phase to determine if this compound affects cell proliferation, followed by a secondary investigation into the potential mechanism of action, with a focus on its potential interplay with 20-HETE signaling pathways.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with experience in cell culture and basic molecular biology techniques.

Phase 1: Primary Screening of this compound Effects on Cell Proliferation

The initial phase is designed to determine whether this compound exhibits any pro-proliferative or anti-proliferative activity. This will be achieved using two standard colorimetric and fluorescence-based cell proliferation assays.

Experimental Workflow: Phase 1

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Proliferation Assays cluster_3 Data Analysis A Select and culture appropriate cell line (e.g., HUVEC, PC-3, LNCaP) B Seed cells into 96-well plates A->B C Treat cells with a dose range of this compound (e.g., 0.1 nM - 10 µM) B->C D Include vehicle control and positive control (e.g., 20-HETE or known mitogen) E Perform MTT Assay (measures metabolic activity) D->E F Perform BrdU Assay (measures DNA synthesis) D->F G Measure absorbance/fluorescence E->G F->G H Calculate percentage of proliferation/inhibition G->H I Determine IC50/EC50 if applicable H->I

Caption: Phase 1 Experimental Workflow for screening this compound's effect on cell proliferation.

Quantitative Data Summary: Phase 1

ParameterRecommendation
Cell Lines Human Umbilical Vein Endothelial Cells (HUVEC), Prostate Cancer (PC-3, LNCaP)
This compound Conc. 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM
Positive Control 20-HETE (1 µM) or relevant growth factor (e.g., VEGF, EGF)
Vehicle Control Ethanol (B145695) or DMSO (at the same final concentration as this compound)
Incubation Time 24, 48, and 72 hours

Experimental Protocols: Phase 1

Protocol 1.1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • Cells of interest

    • 96-well tissue culture plates

    • This compound (in ethanol or DMSO)

    • 20-HETE (positive control)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include vehicle-only control wells.

    • Incubate for the desired time points (24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects DNA synthesis in proliferating cells.[8][9][10][11] BrdU is a thymidine (B127349) analog that is incorporated into newly synthesized DNA.

  • Materials:

    • Cells of interest

    • 96-well tissue culture plates

    • This compound

    • BrdU Labeling Reagent

    • Fixing/Denaturing Solution

    • Anti-BrdU antibody (e.g., peroxidase-conjugated)

    • Substrate solution (e.g., TMB)

    • Stop Solution (e.g., 1 M H₂SO₄)

    • Microplate reader (450 nm wavelength)

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the labeling medium and fix the cells by adding the fixing/denaturing solution for 30 minutes at room temperature.

    • Wash the wells with PBS.

    • Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

    • Wash the wells with PBS.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

Phase 2: Mechanistic Investigation of this compound's Action

If Phase 1 indicates a significant effect of this compound on cell proliferation, Phase 2 aims to elucidate the underlying mechanism. Given that this compound is inactive in stimulating cAMP production[1], and its structural similarity to the pro-proliferative 20-HETE, this phase will focus on its potential to modulate the MAPK/ERK signaling pathway, a key pathway for 20-HETE-induced proliferation.[2][12]

Potential Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events HETE_19R This compound Receptor Receptor HETE_19R->Receptor Inhibits? HETE_20 20-HETE HETE_20->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Putative signaling pathway for 20-HETE-induced proliferation and potential inhibition by this compound.

Experimental Protocols: Phase 2

Protocol 2.1: Western Blot for Phospho-ERK

This protocol will determine if this compound affects the phosphorylation (activation) of ERK, a key downstream effector in the MAPK pathway.

  • Materials:

    • Cells of interest

    • 6-well tissue culture plates

    • This compound and 20-HETE

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, 20-HETE, or a combination of both for a short duration (e.g., 15-30 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol 2.2: cAMP Assay

This assay will confirm the findings that this compound does not significantly alter intracellular cAMP levels, in contrast to its stereoisomer 19(S)-HETE.

  • Materials:

    • Cells of interest

    • 96-well plates

    • This compound, 19(S)-HETE, and Forskolin (positive control)

    • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with the compounds for 15-30 minutes.

    • Lyse the cells and perform the cAMP assay according to the manufacturer's instructions.

    • Measure the signal (fluorescence or absorbance) and calculate the cAMP concentration.

Quantitative Data Summary: Phase 2

AssayKey ReadoutExpected Outcome if this compound is Inhibitory
Western Blot Ratio of Phospho-ERK to Total-ERKDecreased p-ERK/ERK ratio in the presence of this compound, especially in co-treatment with 20-HETE
cAMP Assay Intracellular cAMP concentrationNo significant change in cAMP levels with this compound treatment

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables and graphs (e.g., dose-response curves). Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. An IC50 or EC50 value should be calculated if a dose-dependent effect is observed. The results from the mechanistic studies should be correlated with the proliferation data to build a comprehensive understanding of this compound's cellular function.

By following this detailed protocol, researchers can effectively assess the impact of this compound on cell proliferation and gain insights into its potential mechanism of action, thereby contributing to the broader understanding of HETE signaling in health and disease.

References

Application Note: Solid-Phase Extraction of 19(R)-HETE from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced through the cytochrome P450 (CYP) enzyme pathway.[1] It is one of the positional isomers of HETE, which are implicated in various physiological and pathological processes.[2][3] While its enantiomer, 19(S)-HETE, has been shown to be a potent activator of specific signaling pathways, this compound is often found to be less biologically active.[4] Accurate quantification of this compound in tissue samples is crucial for understanding its physiological roles and its potential as a biomarker. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of eicosanoids like this compound from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples.

Principle of the Method

This method utilizes a reversed-phase SPE cartridge (e.g., C18) to selectively retain this compound and other nonpolar lipids from a tissue homogenate.[7] The general steps involve conditioning the SPE sorbent, loading the sample, washing away polar interferences, and finally eluting the analyte of interest with an organic solvent.[8][9] The eluted fraction can then be concentrated and reconstituted in a suitable solvent for subsequent LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • Internal standard (e.g., 12(S)-HETE-d8)[10]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction cartridges (e.g., C18, 100 mg)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

2. Sample Preparation: Tissue Homogenization

  • Accurately weigh approximately 100 mg of frozen tissue.

  • To prevent auto-oxidation of lipids, all procedures should be carried out on ice.[7]

  • Add 1 mL of ice-cold methanol containing an antioxidant like 0.01% BHT to the tissue.[11]

  • Add an appropriate amount of internal standard to each sample for quantification.

  • Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

  • Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • This step solvates the stationary phase.[9]

  • Equilibration:

    • Pass 2 mL of deionized water (acidified to pH ~4 with formic acid) through the cartridge.

    • This prepares the sorbent for the aqueous sample.[9]

  • Sample Loading:

    • Load the supernatant from the tissue homogenate onto the conditioned and equilibrated SPE cartridge.

    • Ensure a slow and steady flow rate (approximately 1 mL/min) to allow for efficient binding of the analyte.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water (acidified to pH ~4 with formic acid) to remove polar impurities.

    • Follow with a second wash using 2 mL of a low-percentage organic solvent mixture (e.g., 15% methanol in water) to remove less polar interferences.[7]

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex the sample to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of HETEs using SPE followed by LC-MS/MS. Note that specific performance may vary based on the tissue matrix, instrumentation, and specific protocol optimizations.

ParameterTypical ValueReference
Recovery > 85%[7]
**Linearity (R²) **> 0.99[6][10]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[11]
Intra-assay Precision (%CV) < 10%[5]
Inter-assay Precision (%CV) < 15%[5]

Visualizations

Signaling Pathway

The following diagram illustrates the metabolic origin of this compound from arachidonic acid and its relationship to the signaling pathway of its more active enantiomer, 19(S)-HETE.

G cluster_metabolism Metabolism cluster_signaling 19(S)-HETE Signaling Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 ω-1 hydroxylation This compound This compound CYP450->this compound 19(S)-HETE 19(S)-HETE CYP450->19(S)-HETE IP Receptor IP Receptor This compound->IP Receptor Inactive 19(S)-HETE->IP Receptor Activates Adenylate Cyclase Adenylate Cyclase IP Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Catalyzes formation of Vasodilation Vasodilation cAMP->Vasodilation Platelet Inhibition Platelet Inhibition cAMP->Platelet Inhibition

Caption: Metabolic pathway of 19(R/S)-HETE and the signaling of 19(S)-HETE.

Experimental Workflow

The diagram below outlines the key steps in the solid-phase extraction workflow for this compound from tissue.

G cluster_SPE Solid-Phase Extraction (C18) Tissue_Sample Tissue Sample (~100 mg) Homogenization Homogenize in Methanol + BHT + Internal Standard Tissue_Sample->Homogenization Centrifugation Centrifuge (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition: 2 mL Methanol Equilibrate 2. Equilibrate: 2 mL Acidified Water Condition->Equilibrate Equilibrate->Load Wash 4. Wash: - 2 mL Acidified Water - 2 mL 15% Methanol Load->Wash Elute 5. Elute: 2 mL Methanol/Acetonitrile Wash->Elute Evaporation Evaporate to Dryness (N2) Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Solid-phase extraction workflow for this compound from tissue.

References

Application Notes and Protocols: Quantitative Analysis of 19(R)-HETE using Stable Isotope-Labeled Internal Standards and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) pathway.[1] As a member of the HETE family, it is implicated in various physiological and pathological processes. Unlike its more studied enantiomer, 19(S)-HETE, which demonstrates notable biological activities such as vasorelaxation and platelet inhibition, this compound has been found to be inactive in several biological assays.[2] However, recent studies have shown that both enantiomers can inhibit CYP1B1, an enzyme overexpressed in several cancers, with 19(S)-HETE being the more potent inhibitor.[3]

Accurate quantification of this compound in biological matrices is crucial for elucidating its specific biological roles and for understanding its potential as a biomarker or therapeutic target. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for the selective and sensitive quantification of eicosanoids like this compound. This method utilizes a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, which co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[4]

These application notes provide a comprehensive protocol for the quantitative analysis of this compound in biological samples using a stable isotope-labeled internal standard and LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterValueReference
Liquid Chromatography
ColumnChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column[5]
Mobile PhaseIsocratic: Methanol (B129727):Water:Acetic Acid (95:5:0.1, v/v)[5]
Flow Rate300 µL/min[5]
Column Temperature40°C[5]
Injection Volume1-30 µL[5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[5]
Precursor Ion (m/z)319.2[5][6]
Product Ions (m/z)257.2, 179.1[5][6]
Internal StandardThis compound-dn (e.g., d8) or a closely related deuterated standard like 20-HETE-d6[7]
IS Precursor Ion (m/z)e.g., 327.2 for d8-labeled standard[5]
IS Product Ions (m/z)To be determined based on the deuteration pattern[5]

Table 2: Example Calibration Curve and Quality Control Sample Data

Analyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1100.1020.9898
5100.5155.05101
10101.03010.1101
50105.25051.0102
1001010.45102.5102.5
QC Low (2.5 ng/mL) 100.2552.4598
QC Mid (25 ng/mL) 102.60025.5102
QC High (75 ng/mL) 107.85076.5102

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol describes the extraction of this compound from tissue samples.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Stable isotope-labeled this compound internal standard (e.g., this compound-d8)

  • Methanol (ice-cold) containing 0.01% Butylated Hydroxytoluene (BHT)

  • Potter-Elvehjem tissue grinder

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE: Methanol, Water, Hexane, Ethyl Acetate

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add a known amount of the stable isotope-labeled this compound internal standard to the tissue sample.

  • Add 1 mL of ice-cold methanol with 0.01% BHT.

  • Homogenize the tissue using a Potter-Elvehjem tissue grinder for 15-30 seconds on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Perform Solid Phase Extraction (SPE) on the supernatant:

    • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of hexane.

    • Elute the HETEs with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes.

  • Set up the LC-MS/MS method with the parameters outlined in Table 1. The MS should be operated in Multiple Reaction Monitoring (MRM) mode.

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Acquire data for the transitions of both endogenous this compound and the stable isotope-labeled internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Add_IS Add Stable Isotope-Labeled This compound Internal Standard Tissue->Add_IS Homogenize Homogenize in Methanol/BHT Add_IS->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chiral LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cyp450 CYP450 Pathway cluster_effects_S 19(S)-HETE Biological Effects cluster_effects_R This compound Biological Effects AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, 2U1, 2J9) AA->CYP450 HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_19R This compound CYP450->HETE_19R Vasorelaxation Vasorelaxation HETE_19S->Vasorelaxation Platelet_Inhibition Platelet Inhibition HETE_19S->Platelet_Inhibition CYP1B1_Inhibition_S CYP1B1 Inhibition (more potent) HETE_19S->CYP1B1_Inhibition_S Inactive Largely Inactive in Vasorelaxation and Platelet Inhibition Assays HETE_19R->Inactive CYP1B1_Inhibition_R CYP1B1 Inhibition (less potent) HETE_19R->CYP1B1_Inhibition_R

Caption: Biosynthesis and differential biological activities of 19(S)- and this compound.

References

Troubleshooting & Optimization

Improving 19(R)-HETE stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful handling and application of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] Like many eicosanoids, it is a lipid signaling molecule that is known to be both metabolically and chemically labile, particularly in aqueous solutions.[1][2][3] Its instability stems from its polyunsaturated structure, which is susceptible to autooxidation, enzymatic degradation, and pH-mediated hydrolysis. This degradation can lead to a loss of biological activity and inconsistent experimental results.

Q2: How should I store this compound for long-term and short-term use?

A: For long-term storage, this compound should be kept as supplied in its organic solvent (typically ethanol) at -20°C or lower, where it can be stable for up to two years.[4] For short-term use, it is strongly recommended to prepare fresh aqueous solutions daily and avoid storing them for more than 24 hours, even at 4°C.[5] If you must store an aqueous stock, flash-freeze aliquots in liquid nitrogen and store them at -80°C, but re-qualification is advised upon thawing.

Q3: My this compound solution is cloudy after dilution into an aqueous buffer. What should I do?

A: Cloudiness indicates that the compound's solubility limit has been exceeded, leading to precipitation. This compound has limited solubility in aqueous buffers (approx. 0.5 mg/mL in PBS, pH 7.2).[4] To resolve this:

  • Ensure the final concentration of the organic solvent from your stock solution is minimal, as high concentrations can affect biological assays.

  • Try preparing a higher concentration stock in an intermediate solvent like DMSO or DMF before the final aqueous dilution.

  • For greater aqueous solubility, consider first dissolving the evaporated neat oil in 0.1 M sodium carbonate (Na₂CO₃) and then diluting with your buffer to the desired concentration and pH.[5]

  • Always add the this compound stock solution to the aqueous buffer slowly while vortexing to aid dispersion.

Q4: What are the primary factors that cause this compound degradation in my experiments?

A: The main factors contributing to degradation in aqueous solutions are:

  • Oxidation: The multiple double bonds in the fatty acid chain are highly susceptible to oxidation by atmospheric oxygen. This can be accelerated by trace metal ions and light exposure.

  • pH: Extreme pH values can catalyze the hydrolysis of the molecule.[6][7] It is best to maintain a neutral pH (around 7.2-7.4) unless your experimental conditions require otherwise.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions. Always prepare solutions on ice and store them at 4°C for immediate use.

  • Enzymatic Activity: If working with cell lysates or other biological matrices, endogenous enzymes like dehydrogenases or cyclooxygenases could potentially metabolize this compound.[1]

Q5: How can I minimize oxidation of this compound during my experiments?

A: To prevent oxidation, use high-purity, deoxygenated solvents and buffers. Purge your solvents with an inert gas like argon or nitrogen before use.[5] When preparing samples for analysis or storage, the addition of an antioxidant like butylated hydroxytoluene (BHT) can be effective.[8] Work in low-light conditions or use amber vials to protect the compound from photo-oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Biological Activity 1. Degradation: The compound has degraded due to improper storage or handling (exposure to oxygen, high temperature, wrong pH). 2. Precipitation: The compound has fallen out of solution and is not bioavailable.1. Prepare a fresh aqueous solution from your -20°C organic stock immediately before each experiment. 2. Perform a stability test to determine the compound's half-life in your specific experimental buffer (See Protocol 2). 3. Visually inspect for cloudiness. If present, follow the solubilization steps in FAQ Q3. Centrifuge the solution and quantify the supernatant to confirm the concentration.
Difficulty Dissolving the Compound 1. Low Solubility: The concentration is too high for the chosen aqueous buffer. 2. Incorrect Solvent: The initial organic solvent is not miscible enough with the aqueous buffer.1. Do not exceed the known solubility limit (approx. 0.5 mg/mL in PBS).[4] 2. Evaporate the shipping solvent (e.g., ethanol) under a gentle stream of nitrogen and redissolve the neat oil in a small volume of DMSO before diluting into the aqueous buffer. 3. Use the sodium carbonate method described in FAQ Q3 for enhanced solubility.[5]
Variable Results Between Experiments 1. Inconsistent Solution Age: Using aqueous solutions of different ages (e.g., fresh vs. 24 hours old). 2. Batch-to-Batch Variability: Potential differences in the purity or handling of different lots of the compound.1. Adhere to a strict protocol of preparing fresh solutions for every experiment. Do not reuse leftover aqueous solutions. 2. Qualify each new lot of this compound by running a standard concentration-response curve to ensure consistent activity.

Data Presentation: Stability of HETEs in Aqueous Solution

Table 1: Illustrative Stability Profile of a Hypothetical HETE in Aqueous Buffer (5 µM)

ConditionTime (hours)% Remaining (Hypothetical)
4°C, pH 7.4, Dark 0100%
695%
2480%
4865%
25°C, pH 7.4, Light 0100%
670%
2435%
48<10%
25°C, pH 5.0, Dark 0100%
685%
2460%
25°C, pH 9.0, Dark 0100%
680%
2450%

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Working Solution

This protocol describes the standard procedure for preparing a fresh aqueous solution of this compound from a stock in organic solvent.

  • Thaw Stock Solution: Retrieve the vial of this compound in ethanol (B145695) from -20°C storage and allow it to warm to room temperature.

  • Solvent Evaporation: In a fume hood, carefully dispense the required volume of the stock solution into a clean, amber glass vial. Evaporate the ethanol under a gentle stream of dry nitrogen gas until only the neat oil of this compound remains.

  • Initial Reconstitution: Add a small volume of a suitable organic solvent, such as ethanol or DMSO, to dissolve the neat oil. For a 1 mM stock, if you started with 10 µg of this compound (Formula Weight: 320.5), you would add 31.2 µL of solvent.

  • Aqueous Dilution: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2). It is recommended to deoxygenate the buffer by bubbling with argon or nitrogen for 15-20 minutes. Keep the buffer on ice.

  • Final Working Solution: While gently vortexing the aqueous buffer, slowly add the required volume of the reconstituted this compound stock solution to reach your final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store it for more than one day.[5]

Protocol 2: Assessing the Stability of this compound via LC-MS/MS

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Solution Preparation: Prepare a batch of the this compound aqueous solution as described in Protocol 1 at your target concentration.

  • Aliquoting: Immediately dispense equal-volume aliquots of this solution into multiple amber, screw-cap vials corresponding to each time point and condition you wish to test (e.g., pH 5, 7, 9 at 4°C and 25°C).

  • Time Zero (T=0) Sample: Immediately process the T=0 samples. To do this, add 10 µL of a deuterated internal standard (e.g., 15(S)-HETE-d8) to the aliquot.[9] Stop the reaction and extract the lipid by adding 4 volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., 50 µg/mL BHT). Vortex vigorously.

  • Incubation: Place the remaining vials under their respective storage conditions (e.g., 4°C in the dark, 25°C on the benchtop, etc.).

  • Time Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove the designated vials and immediately process them as described in step 3.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the extracted samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins or salts.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 85% methanol/water) for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method capable of separating this compound from its isomers and degradation products.[10][11] Quantify the peak area of this compound relative to the internal standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

Signaling Pathways and Workflows

GPR75_Signaling_Pathway cluster_membrane Cell Membrane agonist 20-HETE (Agonist) receptor GPR75 (GPCR) agonist->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->inhibition_node g_protein Gαq/11 receptor->g_protein Activates src_kinase c-Src receptor->src_kinase Activates via GIT1 (scaffold) effector PLCβ g_protein->effector second_messenger IP3 & DAG effector->second_messenger Generates downstream_kinase PKC second_messenger->downstream_kinase Activates response Vasoconstriction downstream_kinase->response rtk EGFR src_kinase->rtk Transactivates rtk->response inhibition_node->receptor Blocks Binding

Caption: this compound antagonizes the 20-HETE signaling pathway.

Stability_Testing_Workflow start_node Start: Prepare Aqueous This compound Solution process_node process_node start_node->process_node Aliquot for each condition & timepoint io_node io_node process_node->io_node Process T=0 Sample: Add IS, Extract decision_node decision_node io_node2 Process Sample 'T': Add IS, Extract decision_node->io_node2 At Timepoint 'T' io_node3 Analyze all samples by LC-MS/MS decision_node->io_node3 All timepoints collected io_node->decision_node Store remaining aliquots under test conditions end_node End: Plot % Remaining vs. Time io_node2->decision_node Wait for next timepoint io_node3->end_node

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Issue: Inconsistent or No Biological Activity q1 Is the aqueous solution clear? start->q1 a1_yes When was the aqueous solution made? q1->a1_yes Yes a1_no Compound has precipitated. Review solubility limits. Use solubilization protocol (FAQ Q3). q1->a1_no No q2_fresh It was made >24 hours ago. a1_yes->q2_fresh q2_old It was made just before use. a1_yes->q2_old sol_fresh Degradation is likely. Discard and prepare a fresh solution immediately before the next experiment. q2_fresh->sol_fresh sol_old Degradation is less likely but possible. Verify stock integrity. Run a stability test (Protocol 2) in your specific buffer. q2_old->sol_old

Caption: Troubleshooting inconsistent experimental results.

References

Preventing off-target effects of 19(R)-HETE in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help prevent off-target effects in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary established biological activity of this compound?

This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] Its most well-characterized role is as a potent vasodilator of renal preglomerular vessels.[1] Notably, it functions as an antagonist to the vasoconstrictive effects of 20-HETE. At a concentration of 1 µM, this compound can completely block the vasoconstriction induced by 20-HETE in renal arterioles.[1]

Q2: What are the main potential sources of off-target effects when using this compound?

The primary sources of off-target effects in this compound experiments include:

  • Stereoisomer Contamination: The biological activity of HETEs is highly stereospecific. Contamination with its stereoisomer, 19(S)-HETE, is a major concern as they have distinct biological effects. For instance, 19(S)-HETE activates the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP, an effect not shared by this compound.[2][3]

  • Interaction with 20-HETE Signaling: Since this compound is a known antagonist of 20-HETE, some of its observed effects might be due to the inhibition of endogenous 20-HETE signaling pathways in your cell model rather than a direct effect on a novel target.[1][4]

  • Metabolic Conversion: Cultured cells may metabolize this compound into other bioactive lipids, which could be responsible for the observed effects.

  • Non-Specific Effects at High Concentrations: Like many lipid molecules, using this compound at excessively high concentrations can lead to non-specific effects on cell membranes and intracellular signaling.

Q3: How can I ensure that the observed effects are specific to this compound and not its stereoisomer, 19(S)-HETE?

To confirm the specificity of this compound's action, consider the following control experiments:

  • Test the Stereoisomer: Run parallel experiments with 19(S)-HETE. If the observed effect is specific to this compound, the (S) isomer should be inactive.[1]

  • Measure cAMP Levels: Since 19(S)-HETE is a known agonist of the IP receptor which leads to cAMP production, measuring intracellular cAMP levels after treatment with your this compound sample can serve as a quality control measure.[2] A significant increase in cAMP would suggest contamination with 19(S)-HETE.

  • Use a Selective IP Receptor Antagonist: Pre-treating cells with a selective antagonist for the prostacyclin (IP) receptor should block the effects of any contaminating 19(S)-HETE without affecting the activity of this compound.[3]

Q4: What is the relationship between this compound and 20-HETE?

This compound and 20-HETE are both metabolites of arachidonic acid produced by CYP450 enzymes.[4] They often have opposing effects. While 20-HETE is typically a potent vasoconstrictor, this compound acts as a vasodilator and can inhibit the vasoconstrictor actions of 20-HETE.[1] This antagonistic relationship is crucial to consider when interpreting experimental data.

Q5: What are the recommended working concentrations for this compound in cell culture?

The optimal concentration will vary depending on the cell type and the specific endpoint being measured. However, based on published data, a concentration of around 1 µM has been shown to be effective in completely blocking 20-HETE-induced effects in renal arterioles.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system, starting from the low nanomolar range.

Q6: How should this compound be stored and handled?

This compound is typically supplied in a solvent like ethanol (B145695) and should be stored at -20°C for long-term stability (≥ 2 years).[1] For experiments, prepare fresh dilutions in an appropriate vehicle and use them immediately. Avoid repeated freeze-thaw cycles. The vehicle used for dilution should be tested as a control in all experiments.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Experimental Results
Potential CauseRecommended Solution
Purity of this compound 1. Verify the purity and stereoisomeric integrity of your this compound stock, ideally by mass spectrometry. 2. Purchase from a reputable supplier that provides a certificate of analysis.[1] 3. Perform a functional check for 19(S)-HETE contamination by measuring cAMP levels.[2]
Degradation of this compound 1. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Prepare working solutions fresh for each experiment. 3. Store as recommended by the manufacturer, protected from light and air.[1]
Cell Culture Variability 1. Ensure consistent cell passage number and seeding density. 2. Use a consistent and recently thawed batch of cells. 3. Standardize all incubation times and treatment conditions.
Vehicle Effects 1. Ensure the final concentration of the vehicle (e.g., ethanol, DMSO) is consistent across all wells and is at a non-toxic level. 2. Run a vehicle-only control to account for any effects of the solvent.
Problem 2: Results Suggest Activation of a 19(S)-HETE-Mediated Pathway (e.g., increased cAMP)
Potential CauseRecommended Solution
Contamination with 19(S)-HETE 1. As a primary troubleshooting step, test for cAMP accumulation in a cell line known to express the prostacyclin (IP) receptor, such as MEG-01 cells.[2] 2. If cAMP levels are elevated, your this compound stock is likely contaminated. Obtain a new, high-purity batch.
Cell model expresses a receptor sensitive to both isomers 1. While less likely based on current literature, it's a possibility. Test the effect of a selective IP receptor antagonist. If the antagonist blocks the observed effect, it suggests an interaction with the IP receptor pathway.[3]

Quantitative Data Summary

Table 1: Comparative Activity of this compound and 19(S)-HETE on the Prostacyclin (IP) Receptor Pathway

CompoundTargetEffectPotency (EC₅₀)EfficacyReference
19(S)-HETE Prostacyclin (IP) ReceptorGs-protein activation, cAMP accumulation~520-567 nMAgonist[2][3]
This compound Prostacyclin (IP) ReceptorNo significant cAMP accumulation-Inactive up to 10 µM[2]

Table 2: Recommended Concentrations for Key Experiments

ExperimentCompoundRecommended ConcentrationExpected OutcomeReference
Antagonism of 20-HETE This compound1 µMComplete blockade of 20-HETE-induced vasoconstriction[1]
Control for 19(S)-HETE activity This compoundUp to 10 µMNo significant increase in intracellular cAMP[2]

Experimental Protocols

Protocol 1: Functional Assay for 19(S)-HETE Contamination via cAMP Measurement

  • Cell Seeding: Plate a suitable cell line known to express the prostacyclin receptor (e.g., MEG-01 human megakaryoblastic leukemia cells) in an appropriate plate format.[2]

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Treat the cells with your this compound sample (e.g., at 1 µM and 10 µM). Include the following controls:

    • Vehicle control

    • Positive control: 19(S)-HETE (e.g., 1 µM)

    • Positive control: Forskolin (e.g., 10 µM) to directly activate adenylyl cyclase.[2]

  • Incubation: Incubate for 15 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Analysis: A significant increase in cAMP in the this compound treated wells compared to the vehicle control indicates contamination with 19(S)-HETE.

Protocol 2: Validating this compound Antagonism of 20-HETE-Mediated Effects

  • Cell Model: Use a cell line known to respond to 20-HETE (e.g., vascular smooth muscle cells or a relevant cancer cell line).[5][6]

  • Endpoint Selection: Choose a quantifiable endpoint that is modulated by 20-HETE, such as cell proliferation, migration, or activation of a specific signaling pathway (e.g., MAPK phosphorylation).[5]

  • Pre-incubation: Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 30-60 minutes. Include a vehicle control.

  • Stimulation: Add 20-HETE at a concentration known to elicit a robust response (e.g., 50 nM).[6] Maintain a set of wells with vehicle, this compound alone, and 20-HETE alone as controls.

  • Incubation: Incubate for the appropriate duration to observe the chosen endpoint.

  • Measurement and Analysis: Quantify the endpoint. A dose-dependent inhibition of the 20-HETE-induced effect by this compound, with no effect from this compound alone, confirms its specific antagonistic activity.

Visualizations

Simplified Arachidonic Acid Metabolism to HETEs cluster_cyp CYP450 Pathway cluster_lox LOX Pathway AA Arachidonic Acid (in cell membrane) PLA2 PLA2 CYP450 Cytochrome P450 Enzymes (e.g., CYP4A, CYP4F, CYP2E1) PLA2->CYP450 Free Arachidonic Acid LOX Lipoxygenases (LOX) PLA2->LOX HETE_19R This compound CYP450->HETE_19R HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_20 20-HETE CYP450->HETE_20 HETE_other 5-HETE, 12-HETE, 15-HETE LOX->HETE_other

Caption: Metabolic pathways for the generation of HETEs from arachidonic acid.

This compound as an Antagonist of 20-HETE Signaling HETE_20 20-HETE Receptor Putative 20-HETE Receptor/Target HETE_20->Receptor HETE_19R This compound HETE_19R->Receptor Inhibits PKC PKC Receptor->PKC MAPK MAPK Pathway Receptor->MAPK Other Other Pathways... Receptor->Other Response Cellular Responses (e.g., Vasoconstriction, Proliferation) PKC->Response MAPK->Response Other->Response

Caption: Signaling pathway showing this compound's antagonism of 20-HETE.

Troubleshooting Workflow for Off-Target Effects Start Unexpected or Inconsistent Experimental Result Q_Purity Is the purity and stereoisomeric integrity of this compound verified? Start->Q_Purity Sol_Purity Action: Obtain high-purity This compound from a reputable source. Q_Purity->Sol_Purity No Q_cAMP Does the compound induce cAMP production? Q_Purity->Q_cAMP Yes Sol_cAMP Conclusion: Sample is contaminated with 19(S)-HETE. Replace stock. Q_cAMP->Sol_cAMP Yes Q_Controls Are proper controls included? (Vehicle, 20-HETE, 19(S)-HETE) Q_cAMP->Q_Controls No Sol_Controls Action: Redesign experiment with a full set of controls. Q_Controls->Sol_Controls No Conclusion Effect is likely a specific, on-target effect of this compound. Q_Controls->Conclusion Yes

References

Technical Support Center: Troubleshooting Low Signal in 19(R)-HETE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to low signal intensity during the analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: I'm observing a very low or no signal for my this compound analyte. What are the most common causes?

Low signal for eicosanoids like this compound is a frequent challenge stemming from several factors. The most common culprits include:

  • Sample Degradation: Eicosanoids are often unstable and can degrade during sample collection, storage, or preparation.[1][2]

  • Inefficient Extraction: Poor recovery from the biological matrix during solid-phase or liquid-liquid extraction can lead to significant analyte loss.

  • Ion Suppression: Components in the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source, reducing signal intensity.[3][4]

  • Suboptimal LC-MS/MS Parameters: Incorrect ionization mode, mobile phase composition, or unoptimized MS parameters (e.g., collision energy) will result in poor sensitivity.[5]

  • Instrument Contamination or Malfunction: A dirty ion source, clogged lines, or pump failures can lead to a general or complete loss of signal.[4][6]

Q2: What are the optimal storage and handling conditions for this compound standards and biological samples?

Proper storage is critical to prevent degradation.

  • Standards: this compound standards should be stored at -20°C in an organic solvent like ethanol.[7] Under these conditions, stability of at least two years can be expected.[7][8]

  • Biological Samples: Samples should be processed immediately under cold conditions.[2] If storage is necessary, flash-freeze samples and store them at -80°C to prevent enzymatic activity and autooxidation.[5] Avoid repeated freeze-thaw cycles. Even short-term storage of whole blood at room temperature can dramatically alter oxylipin profiles.[2]

Q3: How can I minimize analyte degradation during the sample preparation process?

To prevent the artificial formation or degradation of eicosanoids, the following steps are recommended:

  • Work Quickly and on Ice: Perform all extraction steps at low temperatures to minimize enzymatic activity.[2]

  • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to quench radical-catalyzed reactions and prevent autooxidation.[2]

  • Use Internal Standards: Add a stable isotope-labeled internal standard (e.g., 19-HETE-d8, if available) at the very beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects.[3][9]

Q4: What are the recommended starting parameters for the LC-MS/MS analysis of this compound?

For most eicosanoids, including HETEs, the following are standard starting points:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is universally used, as the terminal carboxylic acid group readily forms a [M-H]⁻ ion.[1][5][10]

  • Mass Analysis: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.[11][12] The precursor ion for HETEs is m/z 319.2.[13] Product ions must be determined by infusing a pure standard.

  • Chromatography: Reversed-phase chromatography with a C18 column is typical.[10][13]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is common. An acidic modifier, such as 0.01-0.1% acetic or formic acid, is often added to the mobile phase to improve the peak shape of the carboxylic acids.[11][13]

Q5: How can I confirm that the low signal is not due to a general instrument malfunction?

Before troubleshooting your specific analyte, verify the health of the LC-MS system:

  • Remove the Column: First, remove the analytical column and inject a fresh, high-concentration standard of a known, reliable compound directly into the mass spectrometer. If you see a strong signal, the MS is likely functioning correctly.[6]

  • Check for Stable Spray: Visually inspect the electrospray needle (if possible on your instrument) to ensure a consistent and fine spray is being generated.[6] An unstable spray indicates issues with voltages, gas flows, or a clog.

  • Review System Suitability: If available, run a system suitability test with a standard mixture. This can help diagnose issues with chromatography (retention time shifts, peak shape) and MS sensitivity.[4]

Q6: What is ion suppression and how can I mitigate it for this compound analysis?

Ion suppression occurs when other molecules from the sample matrix co-elute with your analyte and compete for ionization, reducing the signal of the analyte of interest.

  • Confirmation: To check for matrix effects, compare the signal of a pure this compound standard in solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significantly lower signal in the matrix indicates suppression.[3]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering compounds.[3]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may also lower your analyte signal below the detection limit.[3]

    • Enhanced Sample Cleanup: Use a more rigorous solid-phase extraction (SPE) protocol to remove more of the matrix before analysis.[14][15]

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience similar ion suppression, allowing for accurate quantification despite signal loss.[3]

Systematic Troubleshooting Guide

When encountering low signal, a systematic approach is the most efficient way to identify and resolve the problem. The following workflow provides a step-by-step process for diagnosis.

TroubleshootingWorkflow Systematic Troubleshooting Workflow for Low Signal start Start: Low/No this compound Signal check_ms Step 1: Verify MS Performance Inject a fresh, known standard (e.g., Reserpine, another HETE) start->check_ms ms_ok Signal is Strong? check_ms->ms_ok clean_source Action: Clean Ion Source Optimize Source Parameters (Gases, Temp, Voltage) ms_ok->clean_source No check_lc Step 2: Verify LC Performance Check system pressure and leaks. Is the column old or clogged? ms_ok->check_lc Yes clean_source->check_ms Retry lc_ok Pressure & Peaks OK? check_lc->lc_ok flush_system Action: Flush System & Column Check for leaks/blockages Replace column if necessary lc_ok->flush_system No check_sample_prep Step 3: Evaluate Sample Prep Review extraction protocol. Were samples handled properly (cold)? lc_ok->check_sample_prep Yes flush_system->check_lc Retry prep_ok Protocol Followed? check_sample_prep->prep_ok re_extract Action: Re-extract Samples Ensure cold conditions & use of antioxidants and internal standards. prep_ok->re_extract No check_matrix Step 4: Investigate Matrix Effects Spike standard into blank matrix extract. Compare signal to standard in solvent. prep_ok->check_matrix Yes re_extract->check_sample_prep Retry matrix_ok Signal Suppressed? check_matrix->matrix_ok optimize_cleanup Action: Improve Sample Cleanup (e.g., modify SPE wash steps) Adjust LC gradient for separation. matrix_ok->optimize_cleanup Yes resolved Problem Resolved matrix_ok->resolved No optimize_cleanup->resolved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general method for extracting eicosanoids from a biological fluid like plasma and can be adapted as needed.[5][10][16]

  • Sample Preparation: Thaw 500 µL of plasma on ice. Add 10 µL of an appropriate internal standard solution (e.g., a deuterated HETE standard). Add 1 mL of cold methanol to precipitate proteins.[16]

  • Protein Precipitation: Vortex the sample thoroughly. Centrifuge at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[16]

  • SPE Column Conditioning: While centrifuging, condition a reversed-phase SPE column (e.g., Strata-X or Oasis HLB) by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[5]

  • Sample Loading: Carefully load the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of 10% methanol in water to remove salts and other polar impurities.[5][10]

  • Elution: Elute the this compound and other lipids with 1-2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for analysis.[5]

Protocol 2: LC-MS/MS Parameter Optimization

To ensure maximum sensitivity, MS parameters should be optimized by direct infusion of a pure this compound standard.[1]

  • Standard Preparation: Prepare a solution of this compound standard at a concentration of approximately 1 µg/mL in a solvent compatible with ESI (e.g., 50% methanol).

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: In negative ESI mode, perform a full scan (Q1 scan) to identify the deprotonated molecule, [M-H]⁻, which should be at m/z 319.2 for this compound.

  • Source Parameter Optimization: While infusing, adjust source parameters such as capillary voltage, source temperature, and nebulizer/drying gas pressures to maximize the intensity of the m/z 319.2 precursor ion.

  • Product Ion Identification: Perform a product ion scan on the m/z 319.2 precursor to identify the most intense and stable fragment ions. This involves applying various collision energies (CE) to find the optimal value for fragmentation.

  • MRM Transition Setup: Select the most abundant and specific precursor-to-product ion transitions for your MRM method. A common, less specific transition for HETEs is the loss of water (m/z 301.2), while more specific fragments are generated from cleavage along the carbon chain.[1]

  • Final Optimization: Optimize the declustering potential (DP) and collision energy (CE) for each selected MRM transition to achieve the highest signal intensity.[5]

Quantitative Data Summary

The following tables provide typical parameters that serve as a starting point for method development.

Table 1: Example MRM Transitions for HETE Isomers

Note: While this compound is isobaric with other HETEs, its fragmentation pattern may yield unique product ions. The transitions below are for common isomers and should be used as a guide. Empirical optimization is required.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Reference
5-HETE319.2115.2[13]
8-HETE319.2155.2[13]
12-HETE319.2179.1[1][13]
15-HETE319.2219.1[13]
General HETE319.2301.2 (Loss of H₂O)[1]

Table 2: Typical LC Parameters for Eicosanoid Analysis

ParameterTypical Value / ConditionReference
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[10][13]
Mobile Phase A Water with 0.1% Formic Acid or 0.02% Acetic Acid[9][11][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[9][13]
Flow Rate 0.3 - 0.6 mL/min[9][10]
Column Temp 25 - 40 °C[10]
Injection Vol 5 - 10 µL[17]
Gradient A linear gradient from ~30-40% B to 95-100% B[9]

Visual Diagrams

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of this compound and the general analytical workflow.

SignalingPathway Simplified this compound Biosynthesis Pathway AA Arachidonic Acid (in cell membrane) CYP450 Cytochrome P450 (CYP450) Enzyme AA->CYP450 Metabolism HETE_19R This compound CYP450->HETE_19R Effect Biological Effects (e.g., Vasodilation) HETE_19R->Effect

Caption: Simplified biological pathway of this compound formation.

ExperimentalWorkflow General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Solid-Phase Extraction (SPE) Spike->Extract Reconstitute 4. Dry & Reconstitute in Mobile Phase Extract->Reconstitute LC 5. LC Separation (C18 Column) Reconstitute->LC MS 6. ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: Overview of the experimental workflow for this compound analysis.

References

Navigating Experimental Variability in 19(R)-HETE Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE], achieving reproducible and reliable data is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability in this compound bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to study?

A1: this compound is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP4A isoforms.[1][2] A primary challenge in studying this compound is its stereoisomer, 19(S)-HETE, which is often co-produced and can have different biological activities.[1][2] This necessitates highly specific assays to differentiate between the two. Furthermore, this compound often acts as a modulator of other signaling pathways, such as antagonizing the effects of 20-HETE, rather than having a potent, direct effect on its own.[1]

Q2: What are the most common bioassays for this compound?

A2: The most common bioassays for this compound include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying this compound concentrations in biological samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for both quantifying this compound and separating it from its stereoisomer, 19(S)-HETE.

  • Cell-Based Assays: Used to determine the functional effects of this compound on cellular processes like proliferation, migration, and signaling pathway activation.

  • Western Blotting: Employed to measure the expression of proteins involved in the synthesis and signaling of this compound, such as CYP enzymes and downstream signaling proteins.

Q3: How can I minimize variability in my this compound experiments?

A3: Minimizing variability requires careful attention to detail at every stage of the experiment. Key considerations include:

  • Sample Handling and Storage: this compound is a lipid that can be prone to degradation. Samples should be processed quickly and stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Reagent Quality: Use high-purity standards for this compound and ensure all other reagents are of high quality and stored correctly.

  • Assay-Specific Optimization: Each assay should be carefully optimized for your specific experimental conditions, including cell type, sample matrix, and instrumentation.

  • Control Experiments: Always include appropriate positive, negative, and vehicle controls to ensure the validity of your results.

Troubleshooting Guides

Competitive ELISA for this compound Quantification

A competitive ELISA is a common method for quantifying this compound. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-19(R)-HETE antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample.

Experimental Workflow:

ELISA_Workflow plate Coat plate with anti-19(R)-HETE antibody block Block non-specific binding sites plate->block add_sample Add standards and samples block->add_sample add_conjugate Add this compound-enzyme conjugate add_sample->add_conjugate incubate Incubate to allow competition add_conjugate->incubate wash1 Wash to remove unbound reagents incubate->wash1 add_substrate Add substrate wash1->add_substrate develop Incubate for color development add_substrate->develop stop Add stop solution develop->stop read Read absorbance stop->read

Competitive ELISA workflow for this compound.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA in PBS).
Cross-reactivity with other HETEs (e.g., 19(S)-HETE, 20-HETE)Confirm antibody specificity. If cross-reactivity is known, consider using a more specific antibody or an alternative method like LC-MS/MS.
Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Low or No Signal Inactive antibody or conjugateUse fresh or properly stored antibody and conjugate.
Incorrect antibody/conjugate dilutionOptimize antibody and conjugate concentrations using a checkerboard titration.
Insufficient incubation timeIncrease incubation times for sample, conjugate, or substrate.
High Variability (High %CV) Pipetting inconsistencyCalibrate pipettes and use consistent pipetting techniques.
Edge effects on the plateEnsure even temperature across the plate during incubations. Avoid using the outer wells if necessary.
Improper mixing of reagentsThoroughly mix all reagents before use.

Illustrative Optimization Data for a this compound Competitive ELISA:

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Coating Antibody (µg/mL) 0.51.02.01.0
This compound-HRP Conjugate Dilution 1:5,0001:10,0001:20,0001:10,000
Blocking Buffer 1% BSA5% BSA1% Gelatin5% BSA
Sample Incubation Time (hours) 12Overnight at 4°C2 hours
Signal-to-Noise Ratio 4.28.56.18.5
LC-MS/MS for Chiral Separation and Quantification of this compound

LC-MS/MS is the gold standard for accurately quantifying this compound and distinguishing it from its stereoisomer, 19(S)-HETE. This requires a chiral chromatography method.

Experimental Workflow:

LCMS_Workflow sample_prep Sample Preparation (e.g., SPE) chiral_sep Chiral LC Separation sample_prep->chiral_sep ionization Electrospray Ionization (ESI) chiral_sep->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2: Product Ion Detection fragmentation->ms2 quant Quantification using Internal Standard ms2->quant

LC-MS/MS workflow for chiral analysis of this compound.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Poor Separation of Isomers Suboptimal chiral columnTest different chiral stationary phases (e.g., cellulose- or amylose-based).
Incorrect mobile phase compositionOptimize the mobile phase, including the organic modifier and any additives.
Low Signal Intensity Inefficient sample extractionOptimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
Ion suppression from matrix componentsImprove sample cleanup to remove interfering substances. Adjust chromatographic conditions to separate this compound from the suppression zone.
Suboptimal MS parametersOptimize ESI source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific MRM transition.
Inaccurate Quantification Unstable internal standardUse a stable, isotopically labeled internal standard (e.g., this compound-d4).
Non-linearity of standard curveEnsure the standard curve covers the expected concentration range of the samples and use a weighted regression if necessary.

Illustrative LC-MS/MS Parameters for this compound Analysis:

Parameter Value
LC Column Chiral AGP (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 min
Flow Rate 0.5 mL/min
Ionization Mode Negative ESI
MRM Transition 319.2 > 219.1
Internal Standard This compound-d4 (323.2 > 223.1)
Cell-Based Assays: Cancer Cell Migration (Boyden Chamber Assay)

The Boyden chamber, or transwell, assay is used to assess the effect of this compound on cancer cell migration.

Experimental Workflow:

Migration_Workflow prep_chamber Prepare Boyden chamber with chemoattractant seed_cells Seed cancer cells in the upper chamber with this compound prep_chamber->seed_cells incubate Incubate to allow cell migration seed_cells->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain image_quantify Image and quantify migrated cells fix_stain->image_quantify

Boyden chamber assay workflow.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
No or Low Cell Migration Cells are not migratoryUse a positive control chemoattractant (e.g., FBS) to confirm cell migratory capacity.
Pore size of the membrane is too smallUse a membrane with a pore size appropriate for your cell type (e.g., 8 µm for many cancer cells).
Incubation time is too shortOptimize the incubation time to allow for sufficient cell migration.
High Background Migration Chemoattractant in the upper chamberEnsure the cell suspension is in serum-free or low-serum media.
Spontaneous migrationInclude a negative control with no chemoattractant in the lower chamber.
High Variability Uneven cell seedingEnsure a single-cell suspension and accurate cell counting before seeding.
Inconsistent staining or countingUse a standardized staining protocol and count multiple fields of view per membrane.

Illustrative Data for the Effect of this compound on Cancer Cell Migration:

Treatment Chemoattractant This compound (nM) Migrated Cells per Field (Mean ± SD)
Negative ControlNone012 ± 4
Positive Control10% FBS0158 ± 15
Vehicle Control10% FBS0 (Vehicle)155 ± 18
This compound 10% FBS 10 125 ± 12
This compound 10% FBS 100 98 ± 10
This compound 10% FBS 1000 75 ± 8
Western Blotting for Signaling Proteins

Western blotting can be used to investigate the effect of this compound on signaling pathways, such as its antagonism of 20-HETE-induced signaling. This often involves assessing the phosphorylation status of key signaling proteins like ERK (a member of the MAPK family).

Signaling Pathway and Experimental Logic:

This compound is known to antagonize the effects of 20-HETE, which signals through the G-protein coupled receptor GPR75.[3][4][5] Activation of GPR75 by 20-HETE can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway. By treating cells with 20-HETE in the presence and absence of this compound, you can determine if this compound inhibits 20-HETE-induced ERK phosphorylation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR75 GPR75 PLC PLC GPR75->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Migration) pERK->Transcription Activates HETE20 20-HETE HETE20->GPR75 Activates HETE19R This compound HETE19R->GPR75 Inhibits

This compound antagonism of 20-HETE/GPR75 signaling.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
No or Weak Phospho-Signal Short-lived phosphorylationOptimize the time course of 20-HETE stimulation (e.g., 5, 15, 30 minutes).
Inactive primary antibodyUse a validated phospho-specific antibody and store it correctly.
High phosphatase activityInclude phosphatase inhibitors in your lysis buffer.
High Background Non-specific antibody bindingIncrease the stringency of your washes and use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
Too much secondary antibodyTitrate the secondary antibody to the optimal dilution.
Inconsistent Loading Inaccurate protein quantificationUse a reliable protein assay (e.g., BCA) and be consistent in sample preparation.
Pipetting errorsCalibrate pipettes and ensure accurate loading volumes.

Illustrative Western Blot Data for p-ERK/Total ERK:

Treatment 20-HETE (100 nM) This compound (1 µM) p-ERK/Total ERK Ratio (Normalized to Control)
Control--1.0
20-HETE+-3.5
This compound-+1.1
20-HETE + this compound + + 1.3

This technical support center provides a foundation for addressing experimental variability in this compound bioassays. By understanding the potential pitfalls and implementing rigorous experimental design and troubleshooting, researchers can generate more reliable and reproducible data in this challenging but important field of study.

References

Technical Support Center: 19(R)-HETE Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides and FAQs

Storage and Handling

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Some sources recommend storing biological samples for bioactive lipid analysis at -80°C to further reduce the rate of lipid oxidation.[2]

Q2: In what solvent should this compound be stored?

A2: this compound is typically supplied and should be stored in an organic solvent such as ethanol (B145695).[1] If you need to change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen gas, and the compound can then be redissolved in the desired solvent, such as DMSO or dimethylformamide, which should be purged with an inert gas.[3]

Q3: For how long is this compound stable under recommended storage conditions?

A3: When stored at -20°C in ethanol, this compound is stable for at least two years.[1]

Q4: My this compound solution in ethanol appears to have changed in concentration after storage at -20°C. What could be the cause?

A4: Ethanol can evaporate even at -20°C, especially if the container is not properly sealed. This will lead to an increase in the concentration of your this compound standard. To prevent this, it is recommended to store standards in dark glass bottles with a secure, airtight seal, such as a crimp top with an aluminum sheet. Storing at -80°C can also help to minimize evaporation.[4]

Q5: I need to use this compound in an aqueous buffer for my experiment. How should I prepare and store it?

A5: To prepare an aqueous solution, evaporate the organic solvent under a gentle stream of nitrogen and dissolve the neat oil in the aqueous buffer of your choice. It is important to note that aqueous solutions of HETEs are not recommended for storage for more than one day due to their limited stability.[3]

Minimizing Auto-oxidation

Q6: What is auto-oxidation and why is it a concern for this compound?

A6: Auto-oxidation is the spontaneous oxidation of compounds by atmospheric oxygen.[5] As a polyunsaturated fatty acid (PUFA) derivative, this compound is susceptible to auto-oxidation, which can lead to the formation of various degradation products and a decrease in the purity and biological activity of the compound.

Q7: How can I minimize the auto-oxidation of this compound during storage?

A7: To minimize auto-oxidation, consider the following best practices:

  • Storage Temperature: Store at -80°C for long-term storage to significantly slow down oxidative processes.[2]

  • Inert Atmosphere: Before sealing the storage vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Antioxidants: Add a suitable antioxidant to the solution. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[2]

  • Solvent Choice: Store in a high-quality, peroxide-free organic solvent like ethanol.

  • Light Protection: Store vials in the dark to prevent photo-oxidation. Amber glass vials are recommended.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling, which can introduce oxygen and accelerate degradation.

Q8: What concentration of BHT should I use as an antioxidant?

A8: While a specific concentration for this compound is not well-documented, a common concentration for BHT in cosmetic and food products ranges up to 0.8%.[6] For laboratory standards, a much lower concentration is likely sufficient. It is advisable to start with a low concentration (e.g., 0.01-0.1%) and validate its effectiveness for your specific application.

Stability Assessment

Q9: How can I check if my this compound sample has degraded?

A9: The most reliable method to assess the stability of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] A degraded sample will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to oxidation products.

Q10: Are there specific degradation products of this compound I should look for?

A10: The auto-oxidation of polyunsaturated fatty acids like HETEs can generate a complex mixture of products, including hydroperoxides, ketones, and further oxidized species. An LC-MS/MS method can be developed to monitor for the appearance of ions with masses corresponding to these potential degradation products (e.g., M+16 for hydroperoxides, M-2 for ketones).

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and related eicosanoids based on information from commercial suppliers.

CompoundStorage TemperatureSolventStated StabilitySource
This compound -20°CEthanol≥ 2 years[1]
15(S)-HETE-20°CEthanol≥ 2 years[3]
Arachidonic Acid-20°CEthanol≥ 2 years[10]
Cholesteryl Arachidonate-20°CNeat Oil≥ 4 years[11]
General Eicosanoids-80°CN/AN/A[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by LC-MS/MS

This protocol outlines a general procedure for assessing the stability of a this compound sample.

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound sample (stored)

  • Freshly prepared this compound standard of known concentration

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water, acetic acid)

  • Solid-phase extraction (SPE) cartridges (if sample cleanup is required)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the stored this compound sample and the fresh standard on ice.

    • Prepare a dilution of the stored sample and the fresh standard in a suitable solvent (e.g., 85% methanol).

    • Spike both samples with a known amount of the deuterated internal standard. This is critical to correct for any sample loss during preparation and analysis.[12][13]

  • Chromatographic Separation:

    • Inject the prepared samples onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of acetic acid (e.g., 0.2% v/v) to improve peak shape.[7]

    • The gradient should be optimized to separate this compound from potential, more polar oxidation products.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

    • Additionally, perform a full scan or precursor ion scan to identify potential degradation products.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for both the stored sample and the fresh standard.

    • Compare the concentration of the stored sample to the fresh standard to determine the extent of degradation.

    • Analyze the full scan data for the presence of new peaks in the stored sample that are not present in the fresh standard.

Visualizations

Signaling and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Stored this compound Sample dilute_stored Dilute in Solvent start->dilute_stored fresh Fresh this compound Standard dilute_fresh Dilute in Solvent fresh->dilute_fresh spike_stored Spike with Internal Standard dilute_stored->spike_stored spike_fresh Spike with Internal Standard dilute_fresh->spike_fresh lcms LC-MS/MS Analysis spike_stored->lcms spike_fresh->lcms quantify Quantify this compound (Peak Area Ratio) lcms->quantify detect Detect Degradation Products (New Peaks) lcms->detect compare Compare Stored vs. Fresh quantify->compare detect->compare end Stability Report compare->end Assess Stability

Caption: Workflow for assessing this compound stability.

signaling_pathway Proposed Signaling Pathway for this compound AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETE_19R This compound CYP450->HETE_19R HETE_20 20-HETE CYP450->HETE_20 Receptor_20HETE 20-HETE Receptor (e.g., GPR75) HETE_19R->Receptor_20HETE Blocks HETE_20->Receptor_20HETE Activates Vasoconstriction Vasoconstriction Receptor_20HETE->Vasoconstriction Leads to

Caption: this compound's antagonistic role in 20-HETE signaling.

References

Technical Support Center: Overcoming Poor Solubility of 19(R)-HETE in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in experimental settings.

FAQs: Understanding this compound Solubility

Q1: What is this compound and why is it poorly soluble in cell culture media?

This compound is a biologically active lipid mediator and a major metabolite of arachidonic acid, produced via the cytochrome P450 (CYP450) pathway.[1][2] As an eicosanoid, its molecular structure is predominantly lipophilic (fat-loving), with a long hydrocarbon chain.[3] This nonpolar nature makes it inherently difficult to dissolve in aqueous (water-based) solutions like phosphate-buffered saline (PBS) and most cell culture media, which are polar environments.[4][5]

Q2: What are the specific solubility limits for this compound?

The solubility of this compound is significantly higher in organic solvents than in aqueous buffers. It is crucial to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.

SolventConcentration
Ethanol (B145695)50 mg/mL[1][6]
Dimethylformamide (DMF)20 mg/mL[1][6]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1][6]
PBS (pH 7.2)0.5 mg/mL[1][6]
Table 1: Solubility of this compound in common laboratory solvents.

Troubleshooting Guide: Preparing and Using this compound in Experiments

Q3: My this compound powder won't dissolve directly in my cell media. What is the correct procedure?

Directly adding this compound powder to aqueous media will result in poor dissolution and inaccurate concentrations. The standard and essential first step is to prepare a concentrated stock solution in an appropriate organic solvent.[7] High-purity, anhydrous DMSO or ethanol are the most common and effective choices.[1][6]

Q4: I prepared a stock solution in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this "crashing out"?

This is a common issue that occurs when a concentrated solution in an organic solvent is rapidly diluted into an aqueous medium, causing the solute to precipitate.[7] Several techniques can prevent this:

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell media is non-toxic and low enough to maintain solubility. For most cell lines, the final DMSO concentration should be kept below 0.5%.[7]

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the stock solution. This can help maintain the solubility of the lipid.[7]

  • Slow, Gradual Dilution: Add the stock solution dropwise into the vortex of the gently stirring or swirling cell medium. This gradual introduction prevents localized high concentrations that lead to precipitation.[7]

  • Sonication: If a precipitate still forms, brief sonication in a bath sonicator can sometimes help redissolve the compound and create a more uniform suspension.[4]

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Media weigh 1. Weigh this compound add_solvent 2. Add Anhydrous Solvent (Ethanol/DMSO) weigh->add_solvent dissolve 3. Vortex/Mix to Completely Dissolve add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock add_stock 5. Add Stock Solution Dropwise While Stirring stock->add_stock warm_media 4. Pre-warm Cell Media to 37°C warm_media->add_stock final Final Working Solution for Cell Treatment add_stock->final G cluster_pathways Metabolic Pathways AA Arachidonic Acid COX COX AA->COX LOX LOX AA->LOX CYP450 CYP450 (ω-hydroxylases) AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETE_20 20-HETE CYP450->HETE_20 HETE_19R This compound CYP450->HETE_19R Effects Cellular Effects: • Vasoconstriction • Proliferation (via PKC, MAPK, etc.) HETE_20->Effects HETE_19R->Effects Antagonizes

References

Identifying and resolving matrix effects in 19(R)-HETE quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this important lipid mediator.

Troubleshooting Guide: Identifying and Resolving Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the accurate quantification of this compound by liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a systematic approach to identifying and mitigating these effects.

Q1: My this compound signal is inconsistent or lower than expected in biological samples compared to standards in pure solvent. How can I determine if this is due to matrix effects?

A1: This is a classic sign of ion suppression, a common matrix effect. To confirm this, you can perform a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Standard): A known concentration of this compound standard in the final reconstitution solvent.

    • Set B (Blank Matrix + Post-Spike): Extract a blank biological matrix (e.g., plasma from an untreated subject) using your established protocol. After extraction and evaporation, spike the residue with the same concentration of this compound as in Set A before reconstitution.

    • Set C (Pre-Spike): Spike the blank biological matrix with the this compound standard before the extraction process.

  • Analyze all sets by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation:

  • A Matrix Effect value significantly less than 100% indicates ion suppression.

  • A value significantly greater than 100% indicates ion enhancement.

  • A value between 85% and 115% is generally considered acceptable, suggesting minimal matrix effect.

Q2: I've confirmed that I have significant ion suppression. What are the primary strategies to resolve this issue?

A2: There are several effective strategies you can employ, often in combination, to mitigate matrix effects. The optimal approach will depend on the nature of your sample and the severity of the interference.

Key Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) for removing interfering phospholipids (B1166683) from plasma samples.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d8) is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free plasma). This ensures that the standards and the samples are affected by the matrix in the same way.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantification after dilution.[1]

  • Chromatographic Optimization: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components can also reduce interference.

Q3: Which sample preparation method is best for minimizing matrix effects when analyzing this compound in plasma?

A3: For complex matrices like plasma, Solid-Phase Extraction (SPE) is highly recommended for its ability to provide cleaner extracts compared to Liquid-Liquid Extraction (LLE). A study comparing various sample preparation methods for eicosanoids found that SPE on a C18 stationary phase, with specific wash steps, offered a good balance of high analyte recovery and efficient removal of interfering substances.[2] LLE with ethyl acetate (B1210297) was found to be generally insufficient for plasma samples.[2]

Data Presentation: Comparison of Sample Preparation Methods for Eicosanoids in Plasma

Sample Preparation MethodStationary Phase/SolventAverage Recovery (%)Matrix Effect (%)Key Findings
Solid-Phase Extraction (SPE) C18 with water and n-hexane wash, eluted with methyl formate (B1220265)~85-95%~90-105%Best overall performance for a broad spectrum of oxylipins.[2]
Solid-Phase Extraction (SPE) Mixed-Mode Anion ExchangeLow (~40-60%)>95%Excellent removal of matrix but poor recovery of some analytes.[2]
Liquid-Liquid Extraction (LLE) Ethyl AcetateVariable, often <70%High variability, significant ion suppression observedInsufficient for complex plasma matrix.[2]

Note: Data is representative of eicosanoids and provides a general guideline. Optimization for this compound is recommended.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for eicosanoid extraction from plasma.

  • Sample Preparation:

    • Thaw 500 µL of plasma on ice.

    • Add an antioxidant solution (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation of the analyte.

    • Add your Stable Isotope-Labeled Internal Standard (e.g., this compound-d8).

    • Acidify the plasma to a pH of ~3.5 with a dilute acid (e.g., 1% formic acid).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of n-hexane to remove non-polar lipid interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methyl formate or ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q4: What is the primary biological pathway for the formation of this compound?

A4: this compound is a metabolite of arachidonic acid, produced primarily by the action of cytochrome P450 (CYP) enzymes, particularly those from the CYP4A and CYP4F families.[3] These enzymes catalyze the ω-1 hydroxylation of arachidonic acid.

Q5: What is the known signaling mechanism of this compound?

A5: The signaling of 19-HETE is stereospecific. While the S-enantiomer, 19(S)-HETE, is a potent activator of the prostacyclin (IP) receptor, leading to increased cAMP levels, vasorelaxation, and platelet inhibition, This compound is reported to be inactive at this receptor at concentrations up to 10 µM. [4] This lack of activity on the IP receptor is a key distinguishing feature of its signaling profile compared to its enantiomer. Other HETEs, such as 20-HETE, are known to act through various other second messenger systems, but the specific signaling pathways for this compound are less well-defined.[3]

Q6: Can I use a different HETE isomer's stable isotope-labeled internal standard for this compound quantification?

A6: It is strongly discouraged. For the most accurate quantification, the internal standard should co-elute with the analyte. Different HETE isomers can have slightly different retention times on a chromatography column. Using a non-co-eluting internal standard will not adequately compensate for matrix effects that occur at the specific retention time of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add SIL-IS & Antioxidant plasma->add_is acidify Acidify to pH ~3.5 add_is->acidify load Load Sample acidify->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: n-Hexane wash1->wash2 elute Elute with Methyl Formate wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction from plasma using SPE.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent / Low Signal in Biological Samples check_me Perform Post-Extraction Spike Experiment start->check_me is_me Is Matrix Effect >15%? check_me->is_me improve_sp Improve Sample Prep (e.g., optimize SPE) is_me->improve_sp Yes use_sil_is Use SIL-Internal Standard is_me->use_sil_is Yes matrix_match Use Matrix-Matched Calibration is_me->matrix_match Yes dilute Dilute Sample is_me->dilute Yes no_me Matrix Effect is not the primary issue. Investigate other variables: - Instrument performance - Standard stability - Extraction recovery is_me->no_me No

Caption: Troubleshooting logic for addressing matrix effects.

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP4A/4F) AA->CYP450 HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_19R This compound CYP450->HETE_19R IP_Receptor Prostacyclin (IP) Receptor HETE_19S->IP_Receptor HETE_19R->IP_Receptor Inactive Inactive AC Adenylyl Cyclase IP_Receptor->AC cAMP ↑ cAMP AC->cAMP Response Vasorelaxation & Platelet Inhibition cAMP->Response

Caption: Contrasting signaling of 19(S)-HETE vs. This compound.

References

Validation & Comparative

Unraveling the Vascular Dynamics of 19(R)-HETE: A Comparative Analysis of In Vitro Vasodilatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced bioactivities of lipid metabolites is paramount. This guide provides a comparative analysis of the in vitro vasodilatory activity of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), contrasting it with its stereoisomer, 19(S)-HETE, and the related eicosanoid, 20-HETE. The presented data, sourced from peer-reviewed studies, aims to clarify the distinct vascular effects of these compounds.

While its stereoisomer, 19(S)-HETE, is a known vasodilator, emerging evidence indicates that this compound does not share this characteristic. In fact, studies suggest this compound may play a contrasting role in vascular function, potentially acting as an antagonist to the vasoconstrictive effects of other eicosanoids.

Comparative Analysis of Vasodilatory Potency

Experimental data highlights a clear distinction in the vasodilatory effects of this compound, 19(S)-HETE, and 20-HETE. While 19(S)-HETE demonstrates potent vasorelaxation, this compound appears to be inactive as a direct vasodilator. 20-HETE exhibits a more complex, tissue-specific vascular profile, acting as a potent vasoconstrictor in many vascular beds, but also inducing vasodilation in specific contexts, such as the coronary arteries.

CompoundVessel TypePre-constrictorPotency (EC50)Efficacy (% Relaxation)Citation
This compound Mouse Mesenteric Artery/AortaPhenylephrineInactive up to 10 µMNot Applicable[1]
19(S)-HETE Mouse Mesenteric ArteryPhenylephrine567 nMStrong vasorelaxation[1]
20-HETE Bovine Coronary ArteryU46619 (Thromboxane mimetic)300 nMConcentration-dependent relaxation[2]
20-HETE Renal, Cerebral, Mesenteric Arteries-< 100 nM (Vasoconstriction)Potent vasoconstriction[3]

Signaling Pathways: A Tale of Two Isomers

The divergent vascular effects of this compound and 19(S)-HETE can be attributed to their distinct interactions with cell surface receptors and downstream signaling cascades. 19(S)-HETE exerts its vasodilatory action by activating the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[1] In stark contrast, this compound does not activate the IP receptor and fails to induce cAMP accumulation, explaining its lack of direct vasodilatory activity.[1]

The signaling pathway for 20-HETE-induced vasodilation, where observed, is also linked to the production of vasodilatory prostanoids.[2] However, its more predominant vasoconstrictive effects are mediated through the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.

Signaling_Pathways cluster_19S_HETE 19(S)-HETE Pathway cluster_19R_HETE This compound Interaction 19(S)-HETE 19(S)-HETE IP Receptor IP Receptor 19(S)-HETE->IP Receptor Activates Gαs Gαs IP Receptor->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation This compound This compound IP_Receptor_R IP Receptor This compound->IP_Receptor_R Does not activate No_Activation No Activation

Signaling pathways for 19(S)-HETE-induced vasodilation and the lack of activation by this compound.

Experimental Methodologies

The in vitro vasodilatory activity of these compounds is typically assessed using wire myography on isolated arterial rings. This technique allows for the direct measurement of vascular tension in response to pharmacological agents.

Wire Myography Protocol for In Vitro Vasodilation Assay
  • Tissue Preparation:

    • Arteries (e.g., mesenteric, aorta) are carefully dissected and placed in cold, oxygenated physiological salt solution (PSS).

    • Connective tissue is removed, and the artery is cut into rings of 2-3 mm in length.

  • Mounting:

    • Two tungsten wires (typically 40 µm in diameter) are passed through the lumen of the arterial ring.

    • The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer for stretching.

    • The mounted vessel is submerged in a temperature-controlled (37°C) organ bath containing oxygenated PSS.

  • Equilibration and Viability Check:

    • The vessel is allowed to equilibrate for at least 30 minutes.

    • The resting tension is gradually increased to an optimal level determined by a normalization procedure.

    • The viability of the vessel is assessed by inducing contraction with a high potassium solution (KPSS) followed by a vasoconstrictor like phenylephrine.

    • Endothelial integrity is confirmed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Vasodilation Assay:

    • The arterial ring is pre-constricted to approximately 80% of its maximal response using a vasoconstrictor (e.g., phenylephrine, U46619).

    • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound, 19(S)-HETE) are added to the organ bath.

    • Changes in isometric tension are recorded, and the relaxation is expressed as a percentage of the pre-constriction.

    • A dose-response curve is generated to determine the potency (EC50) and efficacy of the compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Artery Dissection Artery Dissection Ring Preparation Ring Preparation Artery Dissection->Ring Preparation Mounting in Myograph Mounting in Myograph Ring Preparation->Mounting in Myograph Equilibration Equilibration Mounting in Myograph->Equilibration Viability Check (KPSS, PE, ACh) Viability Check (KPSS, PE, ACh) Equilibration->Viability Check (KPSS, PE, ACh) Pre-constriction (e.g., Phenylephrine) Pre-constriction (e.g., Phenylephrine) Viability Check (KPSS, PE, ACh)->Pre-constriction (e.g., Phenylephrine) Cumulative Addition of Test Compound Cumulative Addition of Test Compound Pre-constriction (e.g., Phenylephrine)->Cumulative Addition of Test Compound Record Tension Changes Record Tension Changes Cumulative Addition of Test Compound->Record Tension Changes Dose-Response Analysis (EC50, Emax) Dose-Response Analysis (EC50, Emax) Record Tension Changes->Dose-Response Analysis (EC50, Emax)

Experimental workflow for in vitro vasodilation assay using wire myography.

References

A Comparative Guide to the Stereospecific Effects of 19(R)-HETE and 19(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the two stereoisomers of 19-hydroxyeicosatetraenoic acid (19-HETE): 19(R)-HETE and 19(S)-HETE. These eicosanoids, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, exhibit distinct and stereospecific effects on the cardiovascular system.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the nuanced roles of these lipid mediators.

Core Biological Activities: A Stereospecific Dichotomy

The primary difference between the two isomers lies in their vascular and anti-platelet activities. 19(S)-HETE is a potent vasodilator and inhibitor of platelet aggregation, while this compound is largely inactive in these respects.[1][2]

Vasorelaxation and Platelet Inhibition

19(S)-HETE acts as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This increase in cAMP mediates both vasorelaxation in smooth muscle cells and the inhibition of platelet activation.[1][2] In contrast, This compound does not activate the IP receptor and therefore does not induce these effects.[1]

Cardiac Hypertrophy

Both this compound and 19(S)-HETE have been shown to offer protection against angiotensin II-induced cardiac hypertrophy in cell models.[3] However, studies suggest that 19(S)-HETE provides a more pronounced protective effect .[3] This is attributed to its ability to decrease the levels of midchain HETEs, inhibit the catalytic activity of CYP1B1, and reduce the protein expression of lipoxygenase (LOX) and cyclo-oxygenase-2 (COX-2) enzymes.[3]

Quantitative Comparison of Biological Activity

Parameter19(S)-HETEThis compoundReference
IP Receptor Activation Full AgonistInactive[1]
cAMP Accumulation (EC50) 520 - 567 nMInactive (up to 10 µM)[1][2]
Platelet Aggregation InhibitsNo Effect[1]
Vasorelaxation InducesNo Effect[1]
Cardiac Hypertrophy Protection ProtectiveProtective (less potent)[3]

Signaling Pathways and Experimental Workflows

19(S)-HETE Signaling Pathway

The signaling cascade initiated by 19(S)-HETE leading to its primary vascular effects is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 19(S)-HETE 19(S)-HETE IP Receptor IP Receptor (GPCR) 19(S)-HETE->IP Receptor Binds Gas Gαs IP Receptor->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Platelet Inhibition Platelet Inhibition PKA->Platelet Inhibition

Caption: Signaling pathway of 19(S)-HETE via the IP receptor.

Experimental Workflow for Comparing Stereoisomer Activity

A typical experimental workflow to compare the effects of this compound and 19(S)-HETE is outlined below.

G Start Start Prepare Cells Prepare Target Cells (e.g., platelets, smooth muscle cells) Start->Prepare Cells Treat Treat with This compound or 19(S)-HETE Prepare Cells->Treat cAMP Assay Measure Intracellular cAMP Treat->cAMP Assay Aggregation Assay Platelet Aggregation Assay Treat->Aggregation Assay Tension Assay Vascular Tension Assay Treat->Tension Assay Analyze Analyze and Compare Data cAMP Assay->Analyze Aggregation Assay->Analyze Tension Assay->Analyze End End Analyze->End

Caption: Workflow for comparing 19-HETE stereoisomer effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.

Measurement of Intracellular cAMP
  • Cell Culture: Plate human megakaryoblastic leukemia cells (MEG-01) or other suitable cells expressing the IP receptor in 96-well plates.

  • Pre-incubation: Wash cells with a balanced salt solution and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of 19(S)-HETE, this compound, or a positive control (e.g., cicaprost) to the wells. Incubate for 15 minutes at 37°C.[4]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.[4]

  • Data Analysis: Calculate the EC50 values for cAMP accumulation for each compound.

Platelet Aggregation Assay
  • Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to collect PRP.

  • Baseline Measurement: Place an aliquot of PRP in an aggregometer and establish a baseline light transmission.

  • Treatment: Add 19(S)-HETE, this compound, or vehicle control to the PRP and incubate for a short period.

  • Induction of Aggregation: Induce platelet aggregation by adding an agonist such as thrombin or ADP.

  • Measurement: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Compare the extent of aggregation inhibition between the different treatment groups.

Vasorelaxation Studies in Isolated Arteries
  • Tissue Preparation: Isolate arterial rings (e.g., mouse mesenteric arteries or thoracic aorta) and mount them in an organ bath containing physiological salt solution, gassed with 95% O2 and 5% CO2 at 37°C.[1]

  • Pre-contraction: Pre-contract the arterial rings with a vasoconstrictor such as phenylephrine (B352888) or U46619 to a stable tension.

  • Cumulative Concentration-Response Curve: Add cumulative concentrations of 19(S)-HETE or this compound to the organ bath and record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot concentration-response curves to determine the potency of each isomer.

Conclusion

The stereochemistry of 19-HETE is a critical determinant of its biological activity. 19(S)-HETE is a potent activator of the prostacyclin IP receptor, leading to vasodilation and inhibition of platelet aggregation, whereas this compound is largely inactive in this pathway. While both isomers may offer some cardioprotective effects, 19(S)-HETE appears to be the more effective enantiomer. These findings highlight the importance of stereospecificity in the design and development of therapeutic agents targeting eicosanoid signaling pathways.

References

Functional Comparison of 19(R)-HETE and 20-HETE on Renal Arterioles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of two cytochrome P450 (CYP) metabolites of arachidonic acid, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), on renal arterioles. While extensive research has elucidated the significant role of 20-HETE in regulating renal vascular tone, data specifically on the this compound enantiomer's function in this context is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.

Executive Summary

20-HETE is a potent vasoconstrictor of renal arterioles, playing a crucial role in the autoregulation of renal blood flow and the myogenic response.[1][2][3][4] In contrast, the direct effects of this compound on renal arterioles are not well-documented in the available scientific literature. However, studies on the 19(S)-HETE enantiomer and general observations on 19-HETE suggest it may have opposing or distinct effects compared to 20-HETE. This guide will primarily focus on the well-established functions of 20-HETE and contrast them with the available, albeit limited, information on 19-HETE.

Data Presentation: Quantitative Comparison

Direct quantitative data comparing the effects of this compound and 20-HETE on renal arteriole diameter is scarce. The following table summarizes the known effects of 20-HETE and the contrasting effects of 19(S)-HETE on related renal functions, highlighting the knowledge gap for this compound.

Parameter20-HETE19(S)-HETEThis compound
Effect on Renal Arterioles Potent Vasoconstriction[1][2][5]Vasodilation (in some contexts)Data Not Available
Effect on Na+-K+-ATPase Activity Inhibition (in some tissues)[2]Potent Stimulation[6]No Effect[6]
Role in Myogenic Response Key Mediator[2][3]Data Not AvailableData Not Available

Functional Effects and Signaling Pathways

20-HETE: A Potent Vasoconstrictor

20-HETE is a primary eicosanoid produced in renal vascular smooth muscle cells and plays a critical role in regulating renal hemodynamics.[2][5] It is a potent constrictor of preglomerular arterioles and is integral to the autoregulation of renal blood flow and the tubuloglomerular feedback mechanism.[2][4] The vasoconstrictor action of 20-HETE is initiated by its binding to the G-protein coupled receptor GPR75 on vascular smooth muscle cells.[7]

Signaling Pathway of 20-HETE in Renal Arteriolar Vasoconstriction:

The binding of 20-HETE to GPR75 activates a cascade of intracellular events:

  • Activation of Gαq/11 and Phospholipase C (PLC): This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Protein Kinase C (PKC) Activation: DAG, along with calcium released from intracellular stores due to IP3, activates PKC.[3]

  • Inhibition of Large-Conductance Calcium-Activated Potassium (BKCa) Channels: Activated PKC phosphorylates and inhibits BKCa channels.[7][8]

  • Membrane Depolarization: Inhibition of K+ efflux through BKCa channels leads to depolarization of the vascular smooth muscle cell membrane.[2][8]

  • Calcium Influx: Membrane depolarization opens voltage-gated L-type calcium channels, resulting in an influx of extracellular calcium.[9]

  • Vasoconstriction: The increase in intracellular calcium concentration promotes the binding of calmodulin, activation of myosin light chain kinase, and subsequent smooth muscle contraction and vasoconstriction.[4]

20-HETE also contributes to vascular remodeling and endothelial dysfunction, making it a significant player in hypertensive pathologies.[2]

Figure 1: 20-HETE signaling pathway in renal vascular smooth muscle cells leading to vasoconstriction.

This compound: An Unclear Role in Renal Vasculature

Scientific literature lacks specific data on the functional effects of this compound on renal arterioles. However, studies on the stereoisomer 19(S)-HETE provide some insights that suggest a potentially different role from 20-HETE.

  • Effects on Na+-K+-ATPase: In rat renal cortical microsomes, 19(S)-HETE was found to be a potent stimulator of Na+-K+-ATPase activity, whereas this compound and 20-HETE had no effect at the same concentration.[6] This differential effect on a key ion transporter suggests distinct cellular actions.

  • Vascular Effects: Some studies have suggested that 19-HETE can act as a vasodilator in the kidney, an effect that may be dependent on cyclooxygenase (COX) activity. This contrasts sharply with the vasoconstrictor action of 20-HETE.

The signaling pathway for this compound in renal vascular smooth muscle remains to be elucidated. Given its distinct effects on Na+-K+-ATPase compared to 20-HETE, it is plausible that it utilizes a different signaling mechanism.

Experimental Protocols

To facilitate further research into the comparative effects of this compound and 20-HETE, a detailed protocol for studying isolated renal arterioles is provided below. This protocol is a composite based on standard methodologies in the field.

Isolation and Perfusion of Renal Arterioles

This protocol describes the isolation and in vitro perfusion of renal interlobular or arcuate arteries for videomicroscopy to assess vascular reactivity.

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose)

  • Dissection microscope

  • Micropipettes

  • Vessel perfusion chamber

  • Inverted microscope with a video camera and digital recording system

  • Videomicrometer or image analysis software

Procedure:

  • Kidney Extraction: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols and excise the kidneys. Immediately place the kidneys in ice-cold Krebs-Henseleit buffer.

  • Arteriole Dissection: Under a dissection microscope, carefully dissect a segment of an interlobular or arcuate artery (typically 1-2 mm in length).

  • Cannulation: Transfer the isolated arteriole to a vessel perfusion chamber containing cold Krebs-Henseleit buffer. Cannulate one end of the arteriole onto a glass micropipette and secure it with a suture. Cannulate the other end onto a second micropipette.

  • Perfusion Setup: Mount the perfusion chamber on the stage of an inverted microscope. Perfuse and superfuse the arteriole with warmed (37°C), gassed (95% O2, 5% CO2) Krebs-Henseleit buffer.

  • Pressurization: Pressurize the arteriole to a desired intramural pressure (e.g., 80 mmHg) by adjusting the height of the perfusion reservoirs.

  • Equilibration: Allow the vessel to equilibrate for at least 30 minutes. During this time, the vessel should develop a stable basal tone.

  • Experimental Intervention: Add this compound or 20-HETE to the superfusion buffer in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁶ M).

  • Data Acquisition: Continuously record the vessel's internal diameter using a video camera and a videomicroscopy system.

  • Data Analysis: Measure the changes in vessel diameter in response to each concentration of the agonist. Construct dose-response curves to compare the potency and efficacy of this compound and 20-HETE.

Experimental_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis Kidney_Excision Kidney Excision Arteriole_Dissection Arteriole Dissection Kidney_Excision->Arteriole_Dissection Cannulation Cannulation Arteriole_Dissection->Cannulation Perfusion_Setup Perfusion & Pressurization Cannulation->Perfusion_Setup Equilibration Equilibration Perfusion_Setup->Equilibration Agonist_Addition Addition of HETEs Equilibration->Agonist_Addition Videomicroscopy Videomicroscopy Agonist_Addition->Videomicroscopy Diameter_Measurement Diameter Measurement Videomicroscopy->Diameter_Measurement Dose_Response Dose-Response Analysis Diameter_Measurement->Dose_Response

Figure 2: General experimental workflow for studying the effects of HETEs on isolated renal arterioles.

Conclusion and Future Directions

20-HETE is a well-characterized vasoconstrictor of renal arterioles with a clearly defined signaling pathway. Its role in renal blood flow autoregulation and hypertension is an active area of research. In stark contrast, the functional role of this compound in the renal microcirculation remains largely unknown. The limited data on the 19(S) stereoisomer suggests that 19-HETEs may have distinct, and possibly opposing, effects to 20-HETE.

To advance our understanding and to explore the therapeutic potential of modulating these pathways, future research should focus on:

  • Direct Comparative Studies: Conducting dose-response studies to directly compare the effects of this compound and 20-HETE on the diameter of isolated renal arterioles.

  • Signaling Pathway Elucidation: Investigating the intracellular signaling mechanisms activated by this compound in renal vascular smooth muscle cells.

  • In Vivo Studies: Examining the effects of systemic or renal-specific administration of this compound on renal blood flow and blood pressure in animal models.

A thorough investigation of this compound's function in the renal vasculature is crucial for a complete understanding of the role of CYP-derived eicosanoids in kidney function and disease.

References

A Researcher's Guide to Validating the 19(R)-HETE Signaling Pathway Using Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Scientific and Drug Development Professionals

19(R)-hydroxyeicosatetraenoic acid, or 19(R)-HETE, is a cytochrome P450 (CYP450) metabolite of arachidonic acid with significant biological activity, particularly in the vascular system.[1] It is known to be a potent vasodilator of renal preglomerular vessels and, notably, an antagonist to the vasoconstrictive effects of its related metabolite, 20-HETE.[1] Understanding the signaling pathway of this compound is crucial for developing therapeutic agents that can modulate its activity. This guide provides a comparative overview of inhibitors used to dissect this pathway, supported by experimental data and detailed protocols.

The Putative Signaling Pathway of this compound

While the complete signaling cascade of this compound is still under active investigation, evidence points towards its interaction with G-protein coupled receptors (GPCRs) and subsequent modulation of downstream effectors. A closely related metabolite, 20-HETE, has been shown to bind to GPR75, activating pathways that involve Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).[2][3] Given that this compound antagonizes 20-HETE's actions, it is plausible that it either competes for the same receptor or activates a counter-regulatory pathway.[1]

A hypothesized signaling pathway involves this compound binding to a GPCR, potentially GPR75, which leads to the activation of Gq proteins. This, in turn, stimulates Phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of PKC, which can then influence a variety of cellular processes, including the activation of transcription factors like NF-κB.

GPR75_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE This compound Receptor GPR75 (Putative Receptor) HETE->Receptor Binds Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ (intracellular) IP3->Ca Releases PKC PKC DAG->PKC Activates Ca->PKC Activates NFkB_complex NF-κB-IκB (Inactive) PKC->NFkB_complex Phosphorylates IκB IkB IκB NFkB_nuc NF-κB (Active) NFkB_complex->NFkB_nuc Translocates Response Gene Transcription (e.g., Inflammation) NFkB_nuc->Response Initiates Experimental_Workflow A 1. Seed & Culture Cells B 2. Serum Starve (12-24h) A->B C 3. Pre-treat with: - Vehicle - Inhibitor B->C D 4. Stimulate with: - Vehicle - this compound C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for p-IκBα / Total IκBα E->F G 7. Densitometry & Analysis F->G Logic_Diagram cluster_experiment Experimental Observation cluster_conclusion Conclusion Stim This compound induces Cellular Response Y Inhib Inhibitor X is applied Result_Block Response Y is BLOCKED Inhib->Result_Block IF Result_NoBlock Response Y is NOT BLOCKED Inhib->Result_NoBlock IF Conclusion_Involved Target of Inhibitor X is LIKELY involved in the pathway. Result_Block->Conclusion_Involved THEN Conclusion_NotInvolved Target of Inhibitor X is LIKELY NOT involved in the pathway. Result_NoBlock->Conclusion_NotInvolved THEN Conclusion_OffTarget Consider off-target effects or alternative pathways. Result_NoBlock->Conclusion_OffTarget OR

References

A Comparative Analysis of 19(R)-HETE and Other Eicosanoids on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and other major eicosanoids on blood pressure. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are critical regulators of cardiovascular homeostasis. Understanding their distinct and sometimes opposing effects on vascular tone is paramount for the development of novel therapeutics targeting hypertension and other cardiovascular diseases. This document summarizes key experimental findings, presents comparative data in a structured format, details experimental methodologies, and illustrates the signaling pathways involved.

Executive Summary

Eicosanoids exert a wide range of effects on the cardiovascular system, acting as potent vasoconstrictors or vasodilators. While some eicosanoids like thromboxane (B8750289) A2 and certain prostaglandins (B1171923) are well-established pressor agents, others such as prostacyclin and specific epoxyeicosatrienoic acids (EETs) are known for their vasorelaxant properties. The hydroxyeicosatetraenoic acids (HETEs), including this compound and its more extensively studied isomer 20-HETE, add another layer of complexity to this regulatory network. Emerging evidence suggests that this compound may act as a vasodilator, contrasting with the predominantly vasoconstrictor actions of 20-HETE. This guide will delve into these differences, providing a comparative framework for researchers in the field.

Comparative Data on Eicosanoid Effects on Blood Pressure

The following tables summarize the quantitative effects of various eicosanoids on blood pressure, primarily focusing on changes in mean arterial pressure (MAP) as observed in rodent models. It is important to note that direct comparative studies under identical experimental conditions are limited, and the effects can vary based on the animal model, anesthetic regimen, and route of administration.

EicosanoidAnimal ModelRoute of AdministrationDose RangeEffect on Mean Arterial Pressure (MAP)
This compound CanineTopical (on renal arcuate arteries)0.01-1 µMVasodilation (qualitative)[1]
Prostaglandin (B15479496) F2α (PGF2α) Rat (anesthetized)Intracerebroventricular (i.c.v.)2.4 - 47.4 µgDose-dependent increase[2]
Thromboxane A2 (as U46619 mimetic) Rat (spontaneously hypertensive, male)Intravenous (i.v.)5 µg/kgSignificant increase[3]
Leukotriene D4 (LTD4) Rat (anesthetized)Intravenous (i.v.)2 x 10⁻¹⁰ to 4 x 10⁻⁸ mol/kgDose-dependent increase[4][5]
14,15-Epoxyeicosatrienoic Acid (14,15-EET) Rat (normal and spontaneously hypertensive)Intravenous (i.v.) / Intra-arterial (i.a.)1 - 10 µg/kgDose-dependent decrease (up to 45 ± 6 mmHg)[6]

Table 1: Comparative Effects of Eicosanoids on Mean Arterial Pressure. This table provides a summary of the observed effects of different eicosanoids on MAP in various animal models. Note the contrasting vasodilatory effect of this compound in a localized vascular bed compared to the pressor effects of PGF2α, Thromboxane A2, and LTD4. 14,15-EET demonstrates a potent hypotensive effect.

Detailed Experimental Protocols

The following are representative experimental protocols for assessing the in vivo effects of eicosanoids on blood pressure in rats.

Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following the administration of an eicosanoid.

1. Animal Preparation:

  • Adult male Wistar or Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with an appropriate agent (e.g., urethane (B1682113) at 1.25 g/kg, intraperitoneally) to maintain a stable level of anesthesia throughout the experiment.

  • The trachea is cannulated to ensure a patent airway.

  • A carotid artery is cannulated with a polyethylene (B3416737) catheter filled with heparinized saline (10 IU/mL). This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure.

  • A jugular vein is cannulated for the intravenous administration of eicosanoids.

2. Eicosanoid Administration:

  • The eicosanoid of interest is dissolved in a suitable vehicle (e.g., ethanol, saline, or a buffer solution). The final concentration of the vehicle should be minimized to avoid independent effects on blood pressure.

  • Eicosanoids are administered as either a bolus injection or a continuous infusion through the jugular vein cannula.

  • For dose-response studies, increasing doses of the eicosanoid are administered, allowing for a return to baseline blood pressure between each dose.

3. Data Acquisition and Analysis:

  • Arterial blood pressure is continuously recorded using a data acquisition system.

  • Mean arterial pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.

  • The change in MAP from the pre-injection baseline is determined for each dose of the eicosanoid.

  • Dose-response curves are constructed by plotting the change in MAP against the logarithm of the eicosanoid dose.

Signaling Pathways

The vascular effects of eicosanoids are mediated by specific G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate vascular smooth muscle tone.

Signaling Pathway for Vasoconstrictor Eicosanoids

Many vasoconstrictor eicosanoids, such as Thromboxane A2 and Prostaglandin F2α, signal through Gq/11-coupled receptors.

Vasoconstrictor_Signaling Eicosanoid Vasoconstrictor Eicosanoid (e.g., Thromboxane A2, PGF2α) GPCR Gq/11-coupled Receptor (e.g., TP, FP Receptor) Eicosanoid->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Ca_entry Ca²⁺ Entry PKC->Ca_entry Promotes Ca_entry->Contraction

Caption: Signaling pathway for vasoconstrictor eicosanoids.

Signaling Pathway for Vasodilator Eicosanoids (via cAMP)

Vasodilator eicosanoids like certain EETs and prostacyclin often signal through Gs-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). The exact signaling pathway for this compound-induced vasodilation is still under investigation but may involve pathways leading to hyperpolarization of vascular smooth muscle cells.

Vasodilator_Signaling_cAMP Eicosanoid Vasodilator Eicosanoid (e.g., EETs, Prostacyclin) GPCR Gs-coupled Receptor Eicosanoid->GPCR Binds to AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition K_channel Activation of K⁺ channels PKA->K_channel Relaxation Vasodilation MLCK_inhibition->Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: General signaling pathway for vasodilator eicosanoids via cAMP.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of eicosanoids on blood pressure.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulation Baseline Record Baseline Blood Pressure Cannulation->Baseline Eico_Admin Administer Eicosanoid (Dose-Response) Baseline->Eico_Admin BP_Recording Continuously Record Blood Pressure Eico_Admin->BP_Recording MAP_Calc Calculate Mean Arterial Pressure BP_Recording->MAP_Calc Delta_MAP Determine Change in MAP MAP_Calc->Delta_MAP Dose_Response Construct Dose-Response Curves Delta_MAP->Dose_Response Comparison Compare Potency and Efficacy Dose_Response->Comparison

Caption: Experimental workflow for comparative analysis of eicosanoids.

Conclusion

The regulation of blood pressure by eicosanoids is a complex interplay of vasoconstrictor and vasodilator signals. This guide highlights the distinct profiles of this compound and other key eicosanoids. While this compound appears to be a vasodilator, its in vivo effects on systemic blood pressure and its precise signaling mechanism warrant further investigation. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at unraveling the intricate roles of these lipid mediators in cardiovascular health and disease. Future studies focusing on direct, side-by-side comparisons of these eicosanoids in standardized models are crucial for advancing our understanding and for the development of targeted therapies.

References

Cross-Validation of 19(R)-HETE Effects: A Comparative Analysis in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in various cell lines, with a focus on its impact on cell signaling, proliferation, and migration. The data presented herein contrasts the activity of this compound with its stereoisomer, 19(S)-HETE, and other prominent hydroxyeicosatetraenoic acids (HETEs) to offer a comprehensive understanding of its limited direct cellular effects and potential antagonistic functions.

Data Summary: Comparative Effects of HETEs on Cellular Functions

The following tables summarize the observed effects of this compound in comparison to other relevant HETEs across different cell lines and biological processes.

Table 1: Effect of HETEs on cAMP Signaling

CompoundCell LineEffect on cAMP AccumulationConcentrationCitation
This compound MEG-01 (Human Megakaryoblastic Leukemia)InactiveUp to 10 µM[1]
19(S)-HETE MEG-01 (Human Megakaryoblastic Leukemia)IncreaseEC₅₀ = 520 nM[1]

Table 2: Effects of HETEs on Cell Proliferation and Viability

CompoundCell Line(s)Effect on Proliferation/ViabilityCitation
This compound -Data not available
5-HETE LNCaP & PC3 (Human Prostate Cancer)Stimulates proliferation, acts as a survival factor[2]
12-HETE Human Colon, Pancreatic, Breast, and Prostate Cancer Cell LinesPromotes proliferation[3]
20-HETE LNCaP (Human Prostate Cancer), Endothelial Cells, various cancer cell linesPromotes proliferation and cell viability[4][5][6]

Table 3: Effects of HETEs on Cell Migration

CompoundCell Line(s)Effect on MigrationCitation
This compound -Data not available
12-HETE MDA-MB-231 (Human Breast Cancer)Promotes migration[7]
20-HETE Endothelial CellsStimulates migration[6]

Table 4: Antagonistic Effects of this compound

Compound AntagonizedCell LineEffect of Antagonist (this compound)Citation
20-HETE Vascular Endothelial CellsInhibits 20-HETE-induced reduction of nitric oxide (NO) release and increase in superoxide (B77818) production.[8]
20-HETE Rat Renal Preglomerular MicrovesselsInhibits 20-HETE-induced vascular sensitization to phenylephrine.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This protocol is based on the methodology used to assess the effect of HETEs on intracellular cAMP levels in MEG-01 cells.

  • Cell Culture: MEG-01 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Stimulation: Cells are harvested, washed, and resuspended in stimulation buffer.

  • Incubation: Cells are incubated with the test compounds (e.g., this compound, 19(S)-HETE) at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit. The signal is measured using a plate reader compatible with the assay format.

Cell Proliferation (MTT) Assay

This protocol is a general method for assessing cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Transwell Migration (Boyden Chamber) Assay

This protocol is a standard method for evaluating cell migration.

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate.

  • Chemoattractant: The lower chamber is filled with cell culture medium containing a chemoattractant (e.g., FBS or a specific growth factor). The medium in the upper chamber is serum-free.

  • Cell Seeding: A suspension of cells in serum-free medium is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Counting: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope.

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate to analyze signaling pathways.

  • Cell Lysis: Cells are treated as required, then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of HETE molecules.

cluster_AA_Metabolism Arachidonic Acid Metabolism AA Arachidonic Acid COX COX AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins HETEs_Leukotrienes HETEs, Leukotrienes LOX->HETEs_Leukotrienes HETEs_EETs HETEs, EETs CYP450->HETEs_EETs

Figure 1. Major pathways of arachidonic acid metabolism.

cluster_20HETE_Signaling 20-HETE Signaling in Endothelial Cells 20_HETE 20-HETE GPR75 GPR75 20_HETE->GPR75 PLC PLC GPR75->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca²⁺]i / PKC IP3_DAG->Ca2_PKC eNOS_uncoupling eNOS Uncoupling Ca2_PKC->eNOS_uncoupling NO_production ↓ NO Production eNOS_uncoupling->NO_production Superoxide_production ↑ Superoxide Production eNOS_uncoupling->Superoxide_production 19R_HETE This compound (Antagonist) 19R_HETE->GPR75

Figure 2. Antagonistic effect of this compound on 20-HETE signaling.

cluster_Workflow Experimental Workflow: Cell Migration Assay start Seed cells in Transwell insert add_chemo Add chemoattractant to lower chamber start->add_chemo add_hete Add HETE to upper chamber add_chemo->add_hete incubate Incubate add_hete->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated stain Fix and stain migrated cells remove_nonmigrated->stain quantify Quantify migration stain->quantify

Figure 3. Workflow for a transwell cell migration assay.

References

19(R)-HETE versus 19(S)-HETE differential effects on cAMP production.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Differential Effects of 19(R)-HETE and 19(S)-HETE on cAMP Production

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. It exists as two stereoisomers, this compound and 19(S)-HETE, which play roles in regulating cardiovascular, renal, and pulmonary functions.[1][2] While structurally similar, these enantiomers exhibit significant differences in their biological activities, particularly concerning the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This guide provides an objective comparison of their effects on cAMP signaling, supported by experimental data and detailed protocols.

Differential Signaling Pathways and Mechanism of Action

Cyclic AMP is a critical second messenger synthesized from ATP by the enzyme adenylyl cyclase. The activation of adenylyl cyclase is often mediated by G-protein-coupled receptors (GPCRs), specifically those coupled to the stimulatory G-protein, Gαs.[3][4]

Experimental evidence has demonstrated that 19(S)-HETE functions as a potent and specific agonist for the prostacyclin (IP) receptor, which is a Gs-coupled GPCR.[1][2] The binding of 19(S)-HETE to the IP receptor initiates a conformational change, leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cAMP.[1] This signaling cascade occurs independently of cyclooxygenase (COX-1/2) activity.[1][2]

In stark contrast, This compound , the other stereoisomer, has been shown to be inactive in this pathway.[1] Studies indicate that it fails to induce cAMP accumulation even at high concentrations, highlighting a high degree of stereospecificity in the receptor-ligand interaction.[1]

Gs_Pathway cluster_membrane Plasma Membrane IPR Prostacyclin (IP) Receptor Gs Gαs Protein IPR->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Increased Production) AC->cAMP Converts Gs->AC Stimulates S_HETE 19(S)-HETE S_HETE->IPR Binds & Activates R_HETE This compound R_HETE->IPR Does Not Activate ATP ATP ATP->AC workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Seed MEG-01 Cells B 2. Prepare Serial Dilutions of 19(S)-HETE & this compound C 3. Stimulate Cells with Compounds A->C B->C D 4. Lyse Cells & Add Detection Reagents C->D E 5. Read Plate (HTRF / Luminescence) D->E F 6. Calculate cAMP Levels & Plot Dose-Response E->F

References

Head-to-head comparison of 19(R)-HETE and 20-HETE in angiogenesis assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of two arachidonic acid metabolites, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), in the context of angiogenesis. While 20-HETE is a well-established pro-angiogenic factor, the role of this compound in angiogenesis remains largely unexplored, presenting an area of opportunity for future research. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid researchers in designing and interpreting their studies.

Data Presentation: Quantitative Comparison

The following table summarizes the known effects of this compound and 20-HETE in various angiogenesis-related assays. It is important to note the significant gap in the literature regarding the direct angiogenic effects of this compound.

Assay TypeThis compound Performance20-HETE PerformanceKey Findings & Citations
Endothelial Cell Proliferation Data not availableStimulates proliferation by ~40%20-HETE promotes the proliferation of human macrovascular and microvascular endothelial cells.[1][2]
Endothelial Cell Migration Data not availableInduces a ~3-fold increase in migration20-HETE is a chemoattractant for endothelial cells, although weaker than serum.[1]
Endothelial Cell Tube Formation Data not availableStimulates tube formation20-HETE promotes the formation of capillary-like structures by endothelial cells in vitro.[3]
In Vivo Angiogenesis (Corneal Neovascularization Assay) Data not availableInduces neovascularizationImplantation of a 20-HETE mimetic in the cornea of rabbits increases blood vessel growth.[4]
In Vivo Angiogenesis (Matrigel Plug Assay) Data not availablePromotes angiogenesis20-HETE contributes to endothelial progenitor cell (EPC)-induced angiogenesis in vivo.[5]
Vascular Tone Regulation Potent vasodilator; Antagonizes 20-HETE-induced vasoconstrictionPotent vasoconstrictorThis compound at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles.[6]
Intracellular Signaling Inactive in inducing cAMP accumulationActivates multiple pro-angiogenic pathways (VEGF, HIF-1α, PI3K/Akt, MAPK/ERK)19(S)-HETE, but not this compound, induces cAMP accumulation. 20-HETE's pro-angiogenic signaling is well-documented.[7]

Note: The lack of data for this compound in key angiogenesis assays presents a significant knowledge gap. Based on its antagonistic relationship with 20-HETE in regulating vascular tone, it is plausible to hypothesize that this compound may act as an inhibitor of 20-HETE-mediated angiogenesis. However, this remains to be experimentally validated.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 24-well plate

  • Test compounds (this compound, 20-HETE) and vehicle control

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Thaw BME on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a serum-free medium containing the test compounds or vehicle control.

  • Seed the HUVECs onto the solidified BME layer.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • (Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes.

  • Examine the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

Materials:

  • Matrigel® (growth factor reduced)

  • Test compounds (this compound, 20-HETE) and vehicle control

  • Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control

  • Anesthetic

  • Syringes and needles

  • Mice (e.g., C57BL/6)

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice and mix it with the test compounds, vehicle control, or positive control.

  • Anesthetize the mice.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration as an index of blood vessel formation.

    • Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

Corneal Neovascularization Assay

This in vivo assay assesses angiogenesis in the normally avascular cornea.

Materials:

  • Slow-release pellets (e.g., Hydron)

  • Test compounds (this compound, 20-HETE) and vehicle control

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • Anesthetic

  • Surgical microscope and instruments

  • Rabbits or mice

  • Slit-lamp biomicroscope

  • India ink (for vessel visualization)

Procedure:

  • Prepare slow-release pellets containing the test compounds, vehicle, or positive control.

  • Anesthetize the animals.

  • Under a surgical microscope, create a small pocket in the corneal stroma.

  • Implant the pellet into the corneal pocket.

  • After a set period (e.g., 5-7 days), examine the corneas daily using a slit-lamp biomicroscope.

  • Quantify the angiogenic response by measuring the length and area of the newly formed blood vessels. Perfusion with India ink at the end of the experiment can enhance visualization.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the established signaling pathway for 20-HETE-induced angiogenesis. A corresponding diagram for this compound cannot be provided due to the lack of available data.

20-HETE Angiogenesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Cellular Response 20-HETE 20-HETE GPR75 GPR75 (Putative Receptor) 20-HETE->GPR75 ROS ROS 20-HETE->ROS Induces PI3K PI3K GPR75->PI3K MAPK_ERK MAPK/ERK GPR75->MAPK_ERK Akt Akt PI3K->Akt HIF1a HIF-1α Akt->HIF1a MAPK_ERK->HIF1a ROS->MAPK_ERK VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis In Vitro Angiogenesis Assay Workflow start Start plate_prep Prepare BME-coated plates start->plate_prep cell_prep Prepare endothelial cell suspension with This compound, 20-HETE, or vehicle plate_prep->cell_prep seeding Seed cells onto BME cell_prep->seeding incubation Incubate for 4-18 hours seeding->incubation imaging Image tube formation incubation->imaging quantification Quantify tube network parameters imaging->quantification analysis Statistical Analysis quantification->analysis end End analysis->end

References

Unveiling the Antagonistic Dance: 19(R)-HETE as a Check on 20-HETE's Vasoconstrictor Power

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate signaling cascade governing vascular tone, the eicosanoids 20-hydroxyeicosatetraenoic acid (20-HETE) and 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) play opposing roles. 20-HETE is a potent vasoconstrictor, implicated in the pathogenesis of hypertension and other cardiovascular diseases.[1][2][3] Conversely, this compound has emerged as an antagonist to the actions of 20-HETE, offering a potential therapeutic avenue to counteract its detrimental vascular effects. This guide provides a comparative analysis of their effects, supported by experimental data and detailed protocols for researchers in cardiovascular pharmacology and drug development.

Performance Comparison: this compound Attenuates 20-HETE-Induced Vascular Sensitization

Experimental evidence demonstrates that this compound effectively antagonizes the pro-constrictive actions of 20-HETE. A key mechanism of 20-HETE's hypertensive effect is its ability to sensitize vascular smooth muscle to other vasoconstrictors. Studies on rat renal preglomerular microvessels have quantified the inhibitory effects of this compound analogs on 20-HETE-induced sensitization to the alpha-1 adrenergic agonist, phenylephrine.

The data presented below, derived from studies on stable analogs of 19-HETE, illustrates the dose-dependent antagonism of 20-HETE's sensitizing effects. The "Fold Change from 20-HETE" indicates the degree of inhibition of vascular sensitization, with negative values signifying antagonism.

CompoundConcentration (µM)Fold Change from 20-HETE (Mean ± SEM)
20-HETE (Control) 11.00 (Baseline)
This compound Analog 5 1-0.25 ± 0.08
This compound Analog 7 1-0.85 ± 0.12
This compound Analog 11 1-0.95 ± 0.15
This compound Analog 13 1-0.60 ± 0.10

Data synthesized from Dakarapu et al., Bioorg Med Chem Lett, 2019.[4][5]

These results clearly indicate that this compound analogs significantly reduce the vascular sensitization induced by 20-HETE, with some analogs achieving near-complete reversal of this effect.

Signaling Pathways: A Tale of Two Eicosanoids

The opposing effects of 20-HETE and this compound stem from their distinct interactions with downstream signaling cascades in vascular smooth muscle cells.

cluster_20HETE 20-HETE Signaling Pathway cluster_19HETE This compound Antagonism AA Arachidonic Acid CYP4A_F CYP4A/4F AA->CYP4A_F ω-hydroxylation HETE20 20-HETE CYP4A_F->HETE20 PKC PKC Activation HETE20->PKC MAPK MAPK Activation HETE20->MAPK RhoK Rho Kinase Activation HETE20->RhoK HETE20_Receptor 20-HETE Receptor/Binding Site HETE20->HETE20_Receptor BKCa_Inhibit BKCa Channel Inhibition PKC->BKCa_Inhibit MAPK->BKCa_Inhibit RhoK->BKCa_Inhibit Depolarization Membrane Depolarization BKCa_Inhibit->Depolarization Ca_Influx ↑ Intracellular Ca²⁺ Depolarization->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction HETE19R This compound HETE19R->HETE20_Receptor Blockade Antagonistic Blockade No_Signal Inhibition of Downstream Signaling Blockade->No_Signal Vasodilation Vasorelaxation No_Signal->Vasodilation cluster_workflow Experimental Workflow A 1. Isolate Rat Preglomerular Microvessel B 2. Cannulate Vessel in Pressure Myograph A->B C 3. Pressurize to 80 mmHg & Equilibrate B->C D 4. Pre-incubate with This compound analog or Vehicle C->D E 5. Add 20-HETE D->E F 6. Cumulative Dosing of Phenylephrine E->F G 7. Measure Vessel Diameter & Analyze Data F->G cluster_relationship Logical Relationship of Antagonism HETE20 20-HETE Sensitization Vascular Sensitization to Phenylephrine HETE20->Sensitization causes Reduced_Constriction Reduced Vasoconstriction HETE19R This compound Antagonism Antagonism HETE19R->Antagonism mediates Antagonism->Sensitization inhibits

References

Comparative Analysis of 19(R)-Hydroxyeicosatetraenoic Acid and its Metabolites in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, and its potential metabolites. While direct comparative studies on this compound and its specific metabolites are limited, this document synthesizes available data on this compound, its better-studied stereoisomer 19(S)-HETE, and the general biological roles of related oxo-eicosanoids to offer a valuable resource for understanding their potential functions in biological systems.

Introduction to this compound and its Metabolic Landscape

Arachidonic acid, a key polyunsaturated fatty acid, is metabolized through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway generates a variety of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). Among these, the ω- and (ω-1)-hydroxylation of arachidonic acid by CYP enzymes, particularly from the CYP4A and CYP4F subfamilies, produces 20-HETE and 19-HETE, respectively.[1]

19-HETE exists as two stereoisomers, this compound and 19(S)-HETE, with distinct biological activities. While much of the research has focused on 20-HETE and 19(S)-HETE, understanding the unique roles of this compound and its downstream metabolites is crucial for a complete picture of eicosanoid signaling.

HETEs can be further metabolized by dehydrogenases to form oxo-eicosatetraenoic acids (oxo-ETEs).[2] For instance, 12-HETE is converted to 12-oxo-ETE.[2] This suggests a likely metabolic fate for this compound is its conversion to 19-oxo-eicosatetraenoic acid (19-oxo-ETE). Although the specific enzyme responsible for this conversion has not been definitively identified, this guide will explore the potential biological significance of this metabolite based on the known activities of other oxo-ETEs.

Biosynthesis and Metabolism of this compound

The synthesis of this compound begins with the release of arachidonic acid from cell membrane phospholipids (B1166683) by phospholipase A2. Subsequently, CYP enzymes, particularly those from the CYP4F subfamily, catalyze the (ω-1)-hydroxylation of arachidonic acid to produce a mixture of 19(S)-HETE and this compound.[3]

The probable metabolic conversion of this compound to 19-oxo-ETE is depicted in the following workflow.

AA Arachidonic Acid P450 Cytochrome P450 (CYP4F Subfamily) AA->P450 HETE_19R This compound P450->HETE_19R (ω-1) Hydroxylation Dehydrogenase 19-Hydroxyeicosatetraenoic Acid Dehydrogenase (Putative) HETE_19R->Dehydrogenase OXO_19 19-oxo-ETE Dehydrogenase->OXO_19 Oxidation

Caption: Biosynthesis of this compound and its putative metabolism to 19-oxo-ETE.

Comparative Biological Activities

Direct experimental data comparing the biological activities of this compound and its metabolites is scarce. The following table summarizes the known activities of this compound and its stereoisomer 19(S)-HETE, and infers the potential activities of 19-oxo-ETE based on the established roles of other oxo-eicosanoids like 5-oxo-ETE and 15-oxo-ETE.

Biological EffectThis compound19(S)-HETE19-oxo-ETE (Inferred)
Vascular Tone Inactive as a vasodilator.[1]Potent vasodilator.[1]Likely pro-constrictive or pro-inflammatory, potentially contributing to vascular dysfunction.
Platelet Aggregation No significant effect.[1]Potent inhibitor of platelet aggregation.[1]Unknown, but other oxo-ETEs can have pro-aggregatory effects.
Cardiac Hypertrophy Protective against angiotensin II-induced cardiac hypertrophy.[4]Protective against angiotensin II-induced cardiac hypertrophy.[4]May promote cardiac remodeling and hypertrophy through inflammatory signaling.
Inflammation Limited data, may have anti-inflammatory effects in specific contexts.[4]Limited data, may have anti-inflammatory effects in specific contexts.[4]Likely a potent pro-inflammatory mediator, chemoattractant for leukocytes.[5][6]
Cell Proliferation Limited data.Limited data.May stimulate the proliferation of certain cell types, including cancer cells.[5]
Receptor/Signaling Does not activate the prostacyclin (IP) receptor.[1]Full orthosteric agonist of the prostacyclin (IP) receptor, leading to increased cAMP.[1]Likely acts through a specific G protein-coupled receptor (GPCR), similar to the OXE receptor for 5-oxo-ETE.[5]

Signaling Pathways

The signaling pathway for this compound is not well-elucidated. In contrast, the signaling cascade for its stereoisomer, 19(S)-HETE, has been characterized and proceeds through the prostacyclin (IP) receptor, as illustrated below. The putative signaling for 19-oxo-ETE is inferred from the known pathways of other oxo-ETEs, which often involve specific GPCRs leading to the activation of downstream inflammatory and proliferative pathways.

cluster_19S 19(S)-HETE Signaling Pathway cluster_19oxo Putative 19-oxo-ETE Signaling Pathway HETE_19S 19(S)-HETE IP_Receptor IP Receptor (GPCR) HETE_19S->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Gsα cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Vasodilation & Platelet Inhibition PKA->Response OXO_19 19-oxo-ETE OXE_Receptor Putative OXE-like Receptor (GPCR) OXO_19->OXE_Receptor PLC Phospholipase C (PLC) OXE_Receptor->PLC Gq/i IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response2 Inflammation & Cell Proliferation Ca_PKC->Response2

Caption: Known signaling pathway of 19(S)-HETE and the putative pathway for 19-oxo-ETE.

Experimental Protocols

Accurate quantification and comparison of this compound and its metabolites require robust analytical methods. The following section outlines a general workflow and key considerations for their analysis in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates, cell culture media) and immediately add antioxidants (e.g., butylated hydroxytoluene, BHT) and internal standards.

  • Protein Precipitation: For plasma or serum, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol) to remove polar impurities.

    • Elute the lipids of interest with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation. Chiral chromatography columns are necessary for resolving the R and S enantiomers of 19-HETE.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is commonly employed.

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing these acidic lipids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental Workflow Diagram

Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standards & Antioxidants Sample->Spike SPE Solid-Phase Extraction (C18 Cartridge) Spike->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LCMS LC-MS/MS Analysis (C18/Chiral Column, ESI-, MRM) Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Conclusion and Future Directions

This compound is an understudied metabolite of arachidonic acid with potentially unique biological functions. While its stereoisomer, 19(S)-HETE, exhibits clear vasodilatory and anti-platelet activities through the IP receptor, this compound does not share this mechanism, though it displays some cardioprotective effects. The likely metabolic conversion of this compound to 19-oxo-ETE opens up a new avenue of investigation, as oxo-eicosanoids are generally potent signaling molecules involved in inflammation and cell proliferation.

Future research should focus on:

  • Identifying the specific dehydrogenase(s) responsible for the conversion of this compound to 19-oxo-ETE.

  • Conducting direct comparative studies to elucidate the biological activities and signaling pathways of this compound versus 19-oxo-ETE.

  • Developing specific receptor antagonists for this compound and 19-oxo-ETE to probe their physiological and pathophysiological roles.

A deeper understanding of the this compound metabolic pathway will provide valuable insights into the complex network of eicosanoid signaling and may reveal novel therapeutic targets for a range of diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 19(R)-HETE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a biologically active lipid metabolite, is crucial for maintaining laboratory safety and environmental compliance. As a researcher, scientist, or drug development professional, understanding the appropriate handling and disposal procedures is paramount. This guide provides essential, step-by-step information to ensure the safe management of this compound waste.

While specific institutional and local regulations must always be followed, the following information outlines the best practices for the disposal of this compound, which is commonly supplied as a solution in an organic solvent, such as ethanol.

Key Properties of this compound

A summary of the relevant physical and chemical properties of this compound is provided below. This information is critical for assessing the potential hazards and determining the appropriate disposal route.

PropertyData
Chemical Formula C₂₀H₃₂O₃
Molecular Weight 320.5 g/mol
Formulation Typically a solution in ethanol
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.5 mg/ml.[1][2]
Storage Temperature -20°C.[1][2]
Stability ≥ 2 years at -20°C.[1][2]
Appearance A solution in ethanol

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general principles of hazardous waste management and should be adapted to comply with your institution's specific guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A lab coat

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Segregation and Container Selection:

  • Designate a specific, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • The container must be compatible with the solvent (e.g., ethanol), which is flammable. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • Do not mix this compound waste with incompatible waste streams. It should be collected as a halogen-free organic solvent waste.

3. Labeling the Hazardous Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste".

  • Indicate the full chemical name: "19(R)-hydroxyeicosatetraenoic acid in Ethanol".

  • List the approximate concentrations and volumes of the components.

  • Include the appropriate hazard pictograms for flammable liquids and any other applicable hazards.

  • Note the accumulation start date on the label.

4. Waste Collection:

  • Liquid Waste: Carefully transfer unused this compound solutions and solvent rinses into the designated hazardous waste container using a funnel to prevent spills.

  • Solid Waste: Dispose of contaminated materials such as pipette tips, gloves, and absorbent paper in a separate, clearly labeled solid hazardous waste container.

  • Do not overfill the waste container; a maximum of 90% capacity is a common guideline to allow for expansion.[3]

  • Keep the waste container securely closed when not in use.[3]

5. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Segregate the waste container from incompatible chemicals.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Final Steps start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type liquid_waste Collect Liquid Waste (e.g., unused solution, rinsates) waste_type->liquid_waste Liquid solid_waste Collect Solid Waste (e.g., contaminated gloves, tips) waste_type->solid_waste Solid secure_container Securely Close Container (Do not exceed 90% capacity) liquid_waste->secure_container solid_waste->secure_container store Store in Designated Satellite Accumulation Area secure_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the key stages for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that this biologically active compound is managed responsibly from procurement to disposal. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound. A risk assessment should be conducted to determine if additional protective measures are necessary for your specific experimental conditions.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect against splashes from all angles.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat must be worn to protect skin and personal clothing from potential splashes.
Respiratory Protection Fume HoodAll handling of this compound, especially when in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Experiment

A structured workflow is essential for the safe and efficient use of this compound. The following diagram outlines the key steps from receiving the compound to its experimental application.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use Receipt Receive Shipment of this compound Inspect Inspect Container for Damage Receipt->Inspect Visually check for leaks Storage Store at -20°C in Original Vial Inspect->Storage If intact MoveToHood Transport to Fume Hood Storage->MoveToHood For use Equilibrate Allow to Equilibrate to Room Temperature MoveToHood->Equilibrate PrepareStock Prepare Stock Solution (if necessary) Equilibrate->PrepareStock Follow protocol Experiment Perform Experiment in Fume Hood PrepareStock->Experiment Cleanup Decontaminate Work Area Experiment->Cleanup Post-experiment Disposal Decision Tree for this compound Waste Start Material in contact with this compound IsLiquid Is the waste a liquid? Start->IsLiquid IsSolid Is the waste a solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled hazardous liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled hazardous solid waste container. IsSolid->SolidWaste Yes ContactEHS Contact Environmental Health & Safety for pickup. LiquidWaste->ContactEHS SolidWaste->ContactEHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19(R)-HETE
Reactant of Route 2
19(R)-HETE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.